2,3,5,6,7,8-Hexahydroindolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydroindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h5H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWSUFPEGCZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511251 | |
| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85380-99-0 | |
| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of the saturated indolizine scaffold, with a focus on the 2,3,5,6,7,8-hexahydroindolizine core. As specific data for this exact isomer is limited, this document synthesizes information from closely related and well-studied indolizidine alkaloids to provide a robust framework for researchers. The indolizidine skeleton, a recurring motif in a vast array of natural products, presents a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties have made it a target of significant synthetic and pharmacological interest.
The Indolizidine Scaffold: A Structural Overview
The foundational structure of the compounds discussed herein is indolizine, a bicyclic aromatic nitrogen-containing heterocycle. Its fully saturated counterpart is known as indolizidine, or 1-azabicyclo[4.3.0]nonane. The hexahydroindolizine nomenclature implies a partially saturated system, and the specific numbering "2,3,5,6,7,8" indicates the positions of the hydrogenated carbons. Understanding this core structure is paramount for interpreting its chemical behavior and biological activity.
Indolizidine alkaloids, naturally occurring compounds featuring this core, are found in sources ranging from the skin of amphibians to plants and fungi. These molecules exhibit a wide spectrum of biological activities, including potential as anticancer, antiviral, and antileukemic agents.
Diagram: The Indolizine and Indolizidine Core Structures
Caption: From aromatic indolizine to the saturated indolizidine core.
Physicochemical Properties of the Saturated Indolizine Core
| Property | Representative Value (for Octahydroindolizine) | Source |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| Boiling Point | 164-166 °C (estimated) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). Limited solubility in water. | General chemical principles |
| pKa | ~10-11 (estimated for the conjugate acid) | General chemical principles for bicyclic amines |
Synthesis of the Indolizidine Core: A Methodological Overview
The construction of the indolizidine skeleton is a central theme in synthetic organic chemistry. A variety of strategies have been developed, often leveraging cyclization reactions as the key step.
One prevalent approach involves the cyclization of substituted pyrrolidine or piperidine precursors. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester can yield a dihydroindolizinone, which can be further reduced to the saturated core. Another powerful method is the hetero Diels-Alder reaction, which can provide rapid access to the 5,8-disubstituted indolizidine skeleton. This involves the reaction of a suitable diene with a cyclic imine like Δ1-pyrroline.
Workflow: Representative Synthesis of a Substituted Indolizidine
Caption: A generalized synthetic pathway to the indolizidine core.
Spectral Characterization of the Hexahydroindolizine Scaffold
The elucidation of the structure of indolizidine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a saturated indolizidine will be complex due to the number of non-equivalent protons in the bicyclic system. The chemical shifts will typically fall in the upfield region (1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom will be shifted downfield due to the inductive effect of the nitrogen. Coupling constants (J-values) are crucial for determining the relative stereochemistry of the substituents and the ring fusion.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the core structure. Carbons bonded to the nitrogen will appear in the 40-60 ppm range. The exact chemical shifts are highly dependent on the substitution pattern and stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of a simple hexahydroindolizine will be characterized by:
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for saturated hydrocarbons.
-
C-N stretching vibrations: These appear in the 1000-1250 cm⁻¹ region.
-
The absence of peaks in the aromatic C-H stretching region (>3000 cm⁻¹) and the C=C stretching region (1600-1680 cm⁻¹) confirms the saturated nature of the ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of indolizidine alkaloids. The molecular ion peak (M⁺) will confirm the molecular formula. The fragmentation patterns are often complex but can provide valuable structural information. Common fragmentation pathways involve the cleavage of the bonds alpha to the nitrogen atom.
Applications in Drug Development and Medicinal Chemistry
The indolizidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Derivatives of the indolizine and indolizidine core have shown a wide array of pharmacological activities.
-
Anticancer Activity: Many natural and synthetic indolizidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. For example, certain phenanthroindolizidine alkaloids have been investigated for their ability to inhibit dihydrofolate reductase, a key target in cancer chemotherapy.
-
Antiviral Activity: Some hydroxylated indolizidines, such as castanospermine and swainsonine, are potent inhibitors of glycosidase enzymes, which are crucial for the life cycle of many viruses, including HIV.
-
Neurological Activity: The 5,8-disubstituted indolizidines, isolated from the skin of amphibians, act as noncompetitive blockers of nicotinic receptors, highlighting their potential in neuroscience research.
The development of novel synthetic methodologies allows for the creation of libraries of indolizidine derivatives, which can be screened for new and improved biological activities.
Safety and Handling
While specific toxicity data for 2,3,5,6,7,8-hexahydroindolizine is not available, as a bicyclic amine, it should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing in a dry, sealed environment is recommended.
In case of exposure, follow standard laboratory safety protocols. If skin or eye contact occurs, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Conclusion
The 2,3,5,6,7,8-hexahydroindolizine core, as a member of the broader indolizidine family, represents a valuable scaffold for the development of new therapeutic agents. Its unique three-dimensional structure and chemical properties make it an attractive target for synthetic chemists and pharmacologists. While more research is needed to fully characterize the specific properties of the 2,3,5,6,7,8-hexahydroindolizine isomer, the wealth of information available on related indolizidine alkaloids provides a strong foundation for future investigations. This guide serves as a starting point for researchers looking to explore the potential of this fascinating class of molecules.
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Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry. [Link]
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An In-Depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core
Abstract
The 2,3,5,6,7,8-hexahydroindolizine scaffold is a pivotal heterocyclic motif in medicinal chemistry and natural product synthesis. As a saturated derivative of indolizine, this bicyclic amine presents a unique three-dimensional structure that is frequently exploited in the design of novel therapeutics. Its rigid, yet conformationally flexible, framework serves as a valuable building block for creating compounds that can precisely interact with biological targets. This guide provides a comprehensive technical overview of the 2,3,5,6,7,8-hexahydroindolizine core, including its precise chemical structure and IUPAC numbering, established synthetic methodologies, predictive spectroscopic characterization, and its significant role in the landscape of drug discovery and development.
Chemical Structure and IUPAC Nomenclature
The integrity of any chemical synthesis or drug development program relies on an unambiguous understanding of the core molecular structure. The 2,3,5,6,7,8-hexahydroindolizine is a fused bicyclic heterocycle, consisting of a six-membered piperidine ring fused to a five-membered pyrrolidine ring, sharing a nitrogen atom at the bridgehead.
Core Structure and Numbering Convention
According to IUPAC nomenclature for fused ring systems, the numbering of the parent indolizine structure begins at the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the periphery of the molecule. The bridgehead nitrogen is assigned position 4.[1] Consequently, the fully saturated derivative, indolizidine, follows this established convention. For the specific isomer, 2,3,5,6,7,8-hexahydroindolizine, the double bond is implicitly located between positions 8 and 8a, although the name specifies the saturated positions. A more precise IUPAC name would be octahydroindolizine for the fully saturated system. The title compound represents a specific state of saturation.
Below is a diagram illustrating the chemical structure and the authoritative IUPAC numbering system for the 2,3,5,6,7,8-hexahydroindolizine core.
Caption: Chemical structure and IUPAC numbering of the hexahydroindolizine core.
Synthetic Methodologies
The synthesis of the hexahydroindolizine core can be achieved through various strategic approaches, most commonly involving the cyclization of functionalized piperidine or pyrrole precursors. A prevalent and robust method involves an intramolecular cyclization strategy.
General Synthetic Strategy: Intramolecular Cyclization
A widely applicable route commences with a suitably substituted pyrrole, which undergoes cyclization to form the bicyclic system. Subsequent reduction or hydrogenation affords the desired saturated core. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid can yield a dihydroindolizinone intermediate.[2]
A logical and field-proven pathway to the core 2,3,5,6,7,8-hexahydroindolizine structure is via the catalytic hydrogenation of a more unsaturated indolizine precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a representative two-stage synthesis starting from commercially available materials.
Stage 1: Synthesis of a Tetrahydroindolizine Intermediate
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Reaction Setup: To a solution of commercially available 2-formylpiperidine hydrochloride (1.0 eq) and a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate (1.1 eq), in anhydrous tetrahydrofuran (THF), add a catalytic amount of a secondary amine like pyrrolidine (0.2 eq).[3]
-
Reaction Conditions: Add 4 Å molecular sieves to the mixture to remove water formed during the reaction. Stir the reaction mixture at room temperature for 24-48 hours.[3]
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Work-up and Purification: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The resulting crude product, a 5,6,7,8-tetrahydroindolizine derivative, is then purified by flash column chromatography on silica gel.
Stage 2: Catalytic Hydrogenation to 2,3,5,6,7,8-Hexahydroindolizine
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Reaction Setup: Dissolve the purified tetrahydroindolizine intermediate from Stage 1 in a suitable solvent such as ethanol or methanol. Place the solution in a high-pressure hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature until hydrogen uptake ceases.
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Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2,3,5,6,7,8-hexahydroindolizine. Further purification can be achieved by distillation or chromatography if necessary.
Causality Behind Experimental Choices:
-
The use of a secondary amine catalyst in Stage 1 facilitates the initial Knoevenagel condensation and subsequent intramolecular cyclization.
-
Molecular sieves are critical for driving the equilibrium towards the product by sequestering water.
-
Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of aromatic and heterocyclic systems, ensuring complete saturation of the five-membered ring under relatively mild conditions.
Spectroscopic and Physicochemical Properties
Precise characterization of the 2,3,5,6,7,8-hexahydroindolizine core is essential for structure verification and quality control. While comprehensive experimental data for this specific isomer is not widely published, a predictive analysis based on established principles of spectroscopy provides a reliable characterization framework.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for the hexahydroindolizine scaffold.
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| 1, 2, 3, 5, 6, 7 | 1.5 - 2.5 (m) | 20 - 40 | Aliphatic methylene protons and carbons in a saturated ring system. |
| 8 | 2.8 - 3.2 (m) | 45 - 55 | Methylene protons adjacent to the bridgehead carbon (C8a). |
| 8a | 2.9 - 3.4 (m) | 60 - 70 | Methine proton at the bridgehead, deshielded by the adjacent nitrogen. |
Note: These are estimated chemical shift ranges. Actual values will vary depending on the solvent and any substituents present on the ring system. Two-dimensional NMR experiments such as COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5] For 2,3,5,6,7,8-hexahydroindolizine, the key expected absorptions are:
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2950-2850 cm⁻¹: Strong C-H stretching vibrations for the sp³ hybridized carbons of the saturated rings.
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1150-1050 cm⁻¹: C-N stretching vibrations characteristic of aliphatic amines.
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1470-1430 cm⁻¹: C-H bending (scissoring) vibrations for the methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3,5,6,7,8-hexahydroindolizine (C₈H₁₅N), the expected molecular ion peak [M]⁺ would be observed at m/z = 125. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[4] The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the saturated rings.
Applications in Drug Discovery and Development
The indolizine ring system and its saturated derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[7] Their rigid, defined three-dimensional geometry allows them to serve as excellent platforms for the spatial orientation of functional groups, enabling potent and selective interactions with enzyme active sites and receptors.
Derivatives of the indolizine and indolizidine core have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Activity: Certain indolizine derivatives have shown significant antitumor growth inhibitory activity.
-
Anti-inflammatory Properties: The scaffold is present in molecules that exhibit potent inhibitory activity against enzymes like phospholipase A2.
-
Antimicrobial and Antiviral Effects: The unique structure has been utilized in the development of agents targeting various pathogens.
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Central Nervous System (CNS) Activity: The indolizidine core is found in numerous alkaloids that interact with CNS receptors.
The hexahydroindolizine core is a key component of many natural product alkaloids, particularly those isolated from the skin of amphibians, which are studied for their potent biological effects.[8] The development of synthetic routes to this core structure is therefore of high interest to drug development professionals seeking to create novel analogues with improved therapeutic properties.
Conclusion
The 2,3,5,6,7,8-hexahydroindolizine core represents a structurally significant and synthetically accessible scaffold with proven relevance in pharmaceutical sciences. A thorough understanding of its structure, nomenclature, synthesis, and spectroscopic properties is fundamental for researchers and scientists aiming to leverage this versatile building block in the design of next-generation therapeutics. The methodologies and predictive data presented in this guide serve as a foundational resource for the effective utilization of the hexahydroindolizine motif in drug discovery and development programs.
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Quiroga, J., et al. (2020). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1081-1090. Retrieved from [Link]
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The 2,3,5,6,7,8-Hexahydroindolizine Scaffold: Nomenclature, Chemical Biology, and Synthetic Methodologies
Executive Summary
The 2,3,5,6,7,8-hexahydroindolizine core is a partially saturated, fused bicyclic nitrogen heterocycle that serves as the fundamental structural backbone for a vast array of naturally occurring indolizidine alkaloids. From amphibian-derived pumiliotoxins to plant-derived phenanthroindolizidines like (+)-antofine and (+)-ipalbidine, this scaffold is a privileged structure in drug discovery. This technical whitepaper dissects the IUPAC nomenclature, structural synonyms, physicochemical properties, and advanced synthetic methodologies required to assemble and functionalize this critical pharmacophore.
Nomenclature and Structural Identity
The nomenclature of fused bicyclic nitrogen heterocycles can often lead to ambiguity in literature. Establishing a precise structural identity is critical for patent filing, database querying, and retrosynthetic planning.
IUPAC Naming Conventions
Under standard IUPAC guidelines for fused heterocycles, the parent fully unsaturated system is indolizine (a pyrrole ring fused to a pyridine ring with a bridgehead nitrogen). The fully saturated analog is indolizidine (octahydroindolizine).
The specific designation 2,3,5,6,7,8-hexahydroindolizine indicates that six hydrogens have been added to the parent indolizine structure at positions 2, 3, 5, 6, 7, and 8. Because the parent indolizine has 9 atoms in its core (8 carbons, 1 nitrogen), the absence of "hydro" prefixes at positions 1 and 9 implies that the single remaining degree of unsaturation (the double bond) is located between C1 and C9 (the bridgehead carbon).
Synonyms and Cross-References
Due to evolving nomenclature standards and varying focus areas (e.g., natural product synthesis vs. computational chemistry), this core is referenced under several synonyms:
- -hexahydroindolizine: Emphasizes the exact position of the double bond at the bridgehead.
-
1-azabicyclo[4.3.0]non-6-ene: Derived from von Baeyer nomenclature, where the nitrogen is atom 1, the six-membered ring pathway contains 4 carbons, the five-membered ring pathway contains 3 carbons, and the bridge contains 0 carbons. The double bond is positioned at the bridgehead (C6).
-
2,3,5,6,7,8-hexahydro-1H-indolizine: An alternative IUPAC formulation explicitly denoting the indicated hydrogen at position 1.
-
Partially saturated indolizidine: A generalized, non-systematic term often used in biological literature.
Physicochemical Profiling
Understanding the physicochemical properties of the 2,3,5,6,7,8-hexahydroindolizine core is essential for predicting its pharmacokinetic behavior (ADME) when integrated into larger drug molecules. The presence of the bridgehead double bond introduces a unique planar geometry at the ring fusion, differentiating it from the highly flexible fully saturated indolizidine.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₈H₁₃N | Base scaffold for alkaloid derivatization. |
| Molecular Weight | 123.20 g/mol | Highly ligand-efficient (LE) starting point. |
| Exact Mass | 123.1048 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| LogP (Predicted) | ~1.2 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Indicates high membrane permeability; typical of tertiary amines. |
| Hydrogen Bond Donors/Acceptors | 0 / 1 | Acts strictly as an H-bond acceptor via the lone pair on nitrogen. |
Advanced Synthetic Methodologies
The construction of the hexahydroindolizine core requires precise stereochemical and regiochemical control. Below are two highly validated, state-of-the-art protocols for assembling this framework, complete with mechanistic causality and self-validating checkpoints.
Protocol A: Nickel-Catalyzed (4+2) Cycloaddition
This convergent approach utilizes a Ni-catalyzed cycloaddition of alkynes and azetidinones to yield chiral piperidinones, which are subsequently reduced and cyclized into the hexahydroindolizine core. This method was pivotal in the total synthesis of (+)-ipalbidine and (+)-seco-antofine 1.
Causality of Reagent Selection: The choice of Ni(cod)₂ coupled with PPh₃ is not arbitrary. The bulky triphenylphosphine ligand creates a sterically demanding coordination sphere around the nickel center. During the insertion of the internal alkyne into the oxanickellacycle, this steric bulk forces the larger substituent of the alkyne away from the carbonyl carbon, ensuring near-perfect regioselectivity in the resulting piperidinone.
Step-by-Step Methodology:
-
Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Ni(cod)₂ (10 mol%) and PPh₃ (20 mol%) in anhydrous toluene. Stir for 15 minutes at 25 °C until a deep yellow solution forms, indicating the generation of the active Ni(0)-phosphine complex.
-
Cycloaddition: Add the chiral azetidinone (1.0 equiv) and the internal alkyne (1.5 equiv) dissolved in toluene. Heat the reaction mixture to 100 °C for 12 hours.
-
Self-Validating Checkpoint: Before proceeding, analyze an aliquot via FT-IR and LC-MS. The successful formation of the piperidinone intermediate is validated by the appearance of a strong lactam carbonyl stretch at ~1680 cm⁻¹ and the complete disappearance of the azetidinone
-lactam stretch at ~1750 cm⁻¹. If the 1750 cm⁻¹ peak persists, the cycloaddition is incomplete. -
Reductive Cyclization: Cool the mixture to 0 °C. Add DIBAL-H (2.5 equiv) dropwise to reduce the lactam to an iminium intermediate, which spontaneously undergoes intramolecular cyclization. Stir for 2 hours, then quench carefully with a saturated aqueous Rochelle's salt solution.
-
Isolation: Extract the aqueous layer with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, gradient elution) to isolate the hexahydroindolizine derivative.
Mechanistic pathway of Ni-catalyzed (4+2) cycloaddition yielding the hexahydroindolizine core.
Protocol B: Hetero Diels-Alder (HDA) Assembly
This protocol enables the rapid construction of 5,8-disubstituted indolizidine frameworks via a highly stereoselective [4+2] cycloaddition, successfully utilized in the synthesis of indolizidine 181B 2.
Causality of Reagent Selection:
Indium(III) triflate (In(OTf)₃) is selected as the Lewis acid due to its high oxophilicity and moisture tolerance. It coordinates to the imine nitrogen of the
Step-by-Step Methodology:
-
Preparation: Dissolve the monoactivated silyloxy diene (1.2 equiv) and
-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under nitrogen. -
Lewis Acid Activation: Add In(OTf)₃ (5 mol%) as a catalyst.
-
Cycloaddition: Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.
-
Self-Validating Checkpoint: Immediately following the cycloaddition, perform a crude ¹H-NMR (in CDCl₃). The reaction is self-validating if NOESY cross-peaks are observed between the bridgehead proton and the C5/C8 protons, confirming the all-cis (endo) relative stereochemistry. Absence of these cross-peaks indicates a failure in facial selectivity, likely due to moisture compromising the Lewis acid.
-
Epimerization/Workup: If the trans-isomer is desired (common in natural products), treat the crude mixture directly with 48% aqueous HBr to epimerize the stereocenter adjacent to the carbonyl. Quench with saturated NaHCO₃, extract with DCM, and purify.
Pharmacological Signaling & Target Interaction
Indolizidine alkaloids featuring the hexahydroindolizine core (or its fully saturated derivatives) are potent neuromodulators. Their primary biological targets are often the nicotinic acetylcholine receptors (nAChRs), where they act as non-competitive allosteric modulators or channel blockers. The rigid bicyclic structure mimics the quaternary ammonium pharmacophore of acetylcholine, allowing it to lodge within the ion channel pore or allosteric binding pockets.
Neuromodulatory signaling pathway of indolizidine alkaloids via nAChR activation.
Conclusion
The 2,3,5,6,7,8-hexahydroindolizine scaffold is far more than a simple nomenclature curiosity; it is a highly reactive, stereochemically rich building block essential for the total synthesis of complex indolizidine alkaloids 34. By leveraging transition-metal catalysis and Lewis acid-mediated cycloadditions, researchers can exert absolute control over the regiochemistry and stereochemistry of this core, unlocking new pathways for central nervous system (CNS) drug development.
References
-
Formal Synthesis of Indolizidine and Quinolizidine Alkaloids from Vinyl Cyclic Carbonates. ResearchGate. 3
-
Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. 1
-
Total synthesis of the indolizidine alkaloid tashiromine. National Institutes of Health (NIH). 4
-
A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. MDPI / NIH. 2
Sources
Stereochemical Dynamics and Asymmetric Synthesis of the 2,3,5,6,7,8-Hexahydroindolizine Scaffold
Executive Summary
The indolizine framework—specifically its partially saturated 2,3,5,6,7,8-hexahydroindolizine and fully saturated octahydroindolizine (indolizidine) derivatives—represents a privileged pharmacophore in alkaloid chemistry. Found in natural products such as pumiliotoxins, lentiginosine, and monomorine, these bicyclic nitrogen heterocycles exhibit potent biological activities, including the blockade of nicotinic acetylcholine receptors[1].
For drug development professionals, the correct introduction of stereocenters represents the primary challenge in the synthesis of the indolizidine system[1]. This whitepaper provides an in-depth mechanistic analysis of the stereoisomerism inherent to the hexahydroindolizine core, detailing field-proven asymmetric synthesis workflows, thermodynamic causality, and self-validating analytical protocols required to confirm absolute configurations.
Stereochemical Architecture of the Hexahydroindolizine Core
Nitrogen Inversion & The Bridgehead Carbon
The stereochemical complexity of the hexahydroindolizine system is governed by the sp³ hybridized bridgehead nitrogen (N4) and the adjacent bridgehead carbon (C8a). While the nitrogen atom undergoes rapid atomic inversion at room temperature, the thermodynamic equilibrium of the bicyclic system heavily favors a trans-fused ring junction [2].
In 2,3,5,6,7,8-hexahydroindolizines, the presence of a double bond (typically at the Δ¹'⁸ᵃ position) forces the bridgehead into an sp² hybridized state, flattening the molecular geometry and temporarily eliminating the C8a stereocenter. However, upon reduction or functionalization (e.g., via hydroamination or vinylogous sulfonamide cyclization), C8a transitions to sp³ hybridization, locking the facial selectivity of the molecule and generating new stereogenic centers[2][3].
Conformational Causality in Substituted Derivatives
The relative orientation of peripheral substituents (e.g., at C3, C5, or C8) dictates the global conformational minimum. 1,3-diaxial interactions can destabilize the trans-fused geometry, forcing the molecule into a cis-fused state. For instance, in the synthesis of (±)-monomorine I, the cyclization of vinylogous sulfonamides yields distinct diastereomeric hexahydroindolizines, where the relative stereochemistry of the isomers directly controls the final spatial orientation of the alkaloid[2].
Asymmetric Synthesis & Stereocontrol Strategies
To construct highly functionalized hexahydroindolizines with precise stereocontrol, researchers rely on several advanced catalytic and intramolecular strategies:
Rh-Catalyzed Domino Hydroformylation Double Cyclization
This stereodivergent approach constructs the indolizidine skeleton from simple acyclic precursors (e.g., N-allyl amides). The reaction proceeds via a domino sequence: hydroformylation of the olefin generates an aldehyde, which undergoes intramolecular condensation with the amide to form a monocyclic intermediate, followed by a second cyclization[1].
-
Causality of Stereocontrol: The formation of the major syn-stereoisomer is rationalized by the addition of an E-enolate to the C=N double bond via a highly ordered, six-membered chelated chair-like transition state[1].
Fig 1: Reaction pathway and stereochemical divergence in Rh-catalyzed double cyclization.
Intramolecular Aza-Michael Reactions (IMAMR)
For highly functionalized cores, the IMAMR of dialkenylated azetidin-2-one derivatives proceeds stereoselectively via a tandem double-cyclization step. This is governed by Baldwin's rules, favoring 5-exo-trig and 6-exo-trig closures. Both steric and electronic factors (e.g., orbital overlap between the nitrogen lone pair and the π* orbital of the Michael acceptor) drive the formation of the highly stable (3S,5S,8R,8aS)-stereoisomer[4].
Multicomponent Assembly of Quaternary Stereocenters
A highly efficient one-pot approach utilizes aldehydes, nitroalkenes, and unactivated cyclic ketimines to construct indolizidines bearing a bridged quaternary stereocenter. This method yields excellent enantioselectivities (>95% e.e.) and can be scaled to gram quantities[5].
Quantitative Stereochemical Outcomes
The following table summarizes the stereochemical efficiency of various synthetic methodologies used to construct the hexahydroindolizine/indolizidine core:
| Synthetic Strategy | Key Reagents / Catalysts | Stereochemical Outcome | Ref |
| Domino Double Cyclization | Rh(acac)(CO)₂, BIPHEPHOS, pTSA | Major syn-isomer (cis configuration between H-6 and H-8a) | [1] |
| Intramolecular Aza-Michael (IMAMR) | DBU, Methyl acrylate | Favored (3S,5S,8R,8aS)-stereoisomer (Trans-oriented carboxymethylenes) | [4] |
| Multicomponent Ketimine Addition | Aldehydes, Nitroalkenes | >95% e.e. for bridged quaternary stereocenters | [5] |
| Directed Hydroamination | Borane, Dienamines | Up to 4 stereocenters set with high diastereoselectivity | [3] |
| Vinylogous Sulfonamide Cyclization | Chlorobutyryl chloride, PtO₂ | Separable diastereomers yielding (±)-monomorine I and 5-epi-monomorine I | [2] |
Multi-Modal Analytical Validation
To ensure scientific integrity, the stereochemistry of the synthesized hexahydroindolizines must be validated through a multi-modal analytical workflow.
-
Infrared Spectroscopy (Bohlmann Bands): Bohlmann determined that if two or more α-hydrogen atoms are anti-periplanar to the lone pair on the nitrogen, distinct bands will be observed in the IR spectrum in the 2700–2800 cm⁻¹ region. The presence of these bands is a rapid, non-destructive method to confirm a trans-fused conformation[2].
-
2D-NMR (NOESY): Critical for establishing the spatial proximity of protons. NOESY correlations between H-6, H-8a, and peripheral substituents definitively assign the syn or anti relative configuration[1][6].
-
X-Ray Crystallography: The ultimate self-validating proof. Crystallographic data unambiguously maps the 3D coordinates of the molecule, confirming the absolute configuration of the stereocenters[1][2][5].
Fig 2: Multi-modal analytical workflow for validating indolizine stereocenters.
Standardized Experimental Protocol: Domino Double Cyclization
The following protocol details the Rh-catalyzed hydroformylation double cyclization for the stereoselective construction of the indolizidine core[1]. This protocol is designed as a self-validating system to prevent over-reduction while maximizing diastereomeric excess.
Reagents & Equipment:
-
N-Allyl amide precursor (1.0 mmol)
-
Rh(acac)(CO)₂ (1 mol %)
-
BIPHEPHOS (2 mol %)
-
p-Toluenesulfonic acid (pTSA) (1.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
300 mL Stainless steel autoclave
Step-by-Step Methodology:
-
Substrate Preparation: In a rigorously dried 50 mL flask under argon, combine the N-Allyl amide (1.0 equiv) and pTSA (1.0 equiv). Causality: pTSA acts as a Brønsted acid co-catalyst to accelerate the intramolecular condensation of the intermediate aldehyde and amine, preventing unwanted side reactions.
-
Catalyst Loading: Transfer the Rh(acac)(CO)₂ and BIPHEPHOS catalyst solution to the reaction flask via pipette. Adjust the total reaction volume to 20 mL using AcOH to achieve a 0.05 M concentration.
-
Pressurization (Self-Validation Step): Transfer the flask into the 300 mL stainless steel autoclave. Purge the system with CO three times. Pressurize the vessel with CO to exactly 2.2 atm, followed by H₂ to 2.2 atm (Total pressure = 4.4 atm; 1:1 ratio). Causality: Maintaining a strict 1:1 ratio of CO to H₂ ensures optimal hydroformylation kinetics without triggering premature hydrogenation of the olefin.
-
Cyclization: Heat the reaction mixture to 60 °C with continuous stirring for 16–20 hours.
-
Monitoring & Workup: Vent the autoclave carefully in a fume hood. Monitor the completion of the reaction via TLC analysis (staining with ninhydrin or phosphomolybdic acid). The disappearance of the monocyclic intermediate validates the completion of the second cyclization step.
-
Purification: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography to isolate the major syn-hexahydroindolizine derivative.
References
-
Stereodivergent Synthesis of Alkaloid (±)-223A and (±)-6-epi-223A via Rh-Catalyzed Hydroformylation Double Cyclization. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Stereoisomeric Sugar-Derived Indolizines as Versatile Building Blocks: Synthesis of Enantiopure Di- and Tetrahydroxyindolizidines. The Journal of Organic Chemistry (ACS Publications).[Link]
-
A highly efficient asymmetric synthesis of quaternary stereocenter-containing indolizidine and quinolizidine alkaloids using aldehydes, nitroalkenes, and unactivated cyclic ketimines. Chemical Communications (Royal Society of Chemistry).[Link]
-
A stereoselective hydroamination transform to access polysubstituted indolizidines. PubMed (National Institutes of Health).[Link]
-
A de novo Stereocontrolled Synthetic Approach to a Functionalized Indolizidine Core. Hungarian Academy of Sciences. [Link]
-
Vinylogous Sulfonamides in the Total Synthesis of Indolizidine Alkaloids from Amphibians and Ants. University of the Witwatersrand (WIReDSpace). [Link]
-
Divergent Synthesis of Amino-Substituted Indolizidine Alkaloids, Decahydropyrazino[2,1,6-cd]pyrrolizine Triols, and (–)-Pochonicine Stereoisomers. European Journal of Organic Chemistry.[Link]
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- 2. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 3. A stereoselective hydroamination transform to access polysubstituted indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. A highly efficient asymmetric synthesis of quaternary stereocenter-containing indolizidine and quinolizidine alkaloids using aldehydes, nitroalkenes, and unactivated cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
The Indolizidine Alkaloids: A Technical Guide to Natural Sources and Isolation
Executive Summary
Indolizidine alkaloids represent a structurally diverse and pharmacologically potent class of azabicyclo[4.3.0]nonane derivatives. Found across a wide phylogenetic spectrum—from symbiotic fungi and leguminous plants to arthropods and amphibians—these compounds exhibit profound biological activities, most notably as potent glycosidase inhibitors and neurological modulators. This whitepaper provides an in-depth mechanistic guide to the natural sources, ecological causality, and validated isolation protocols for key indolizidine alkaloids, including swainsonine, castanospermine, and the pumiliotoxins.
Chemical Architecture and Ecological Causality
The structural nuances of indolizidine alkaloids dictate both their ecological function and the physicochemical properties that govern their isolation.
Polyhydroxylated Indolizidines (Swainsonine & Castanospermine)
Polyhydroxylated indolizidines are highly hydrophilic compounds that act as structural mimics of simple sugars, allowing them to competitively inhibit glycosidases 1[1].
-
Swainsonine (Trihydroxyindolizidine): Primarily isolated from locoweeds (Astragalus and Oxytropis species). Ecologically, the plant does not synthesize swainsonine de novo; rather, it is produced by a systemic, heritable fungal symbiont from Alternaria section Undifilum2[2].
-
Castanospermine (Tetrahydroxyindolizidine): Found in the seeds of the Moreton Bay chestnut (Castanospermum australe). Its potent
- and -glucosidase inhibitory activity causes severe gastrointestinal distress in herbivores, serving as a chemical defense mechanism 1[1].
Lipophilic Alkyl-Indolizidines (Pumiliotoxins)
Pumiliotoxins (PTXs) are highly lipophilic, alkyl-substituted indolizidines famous for their presence in the skin glands of dendrobatid poison frogs (e.g., Dendrobates pumilio).
-
Ecological Causality: Frogs raised in captivity lack these toxins. Combinatorial bioprospecting has proven that amphibians sequester PTXs from their diet, specifically from formicine ants (genera Brachymyrmex and Paratrechina) 3[3] and oribatid mites (Scheloribates spp.) 4[4]. The toxins are metabolically transported to cutaneous glands to act as contact deterrents against predators 5[5].
Ecological sequestration pathway of pumiliotoxins from arthropod diet to amphibian defense.
Quantitative Overview of Key Indolizidines
| Compound | Structural Class | Primary Natural Source | Extraction Logic | Typical Yield / Concentration |
| Swainsonine | Trihydroxyindolizidine | Astragalus / Oxytropis (via Alternaria fungi) | Acidic extraction + Cation-exchange | ~0.001% - 0.097% (dry wt) |
| Castanospermine | Tetrahydroxyindolizidine | Castanospermum australe (Seeds) | Aqueous extraction + Cation-exchange | ~1.2% (fresh seed wt) |
| Pumiliotoxin 251D | Alkyl-indolizidine | Dendrobatid frogs / Oribatid mites | Methanol extraction + Liquid-Liquid (DCM) | ~37 µg per frog |
The Causality of Extraction: Overcoming Hydrophilicity
The fundamental challenge in isolating polyhydroxylated indolizidines (like castanospermine) lies in their extreme hydrophilicity. Classic alkaloid extraction relies on basifying an aqueous solution to deprotonate the nitrogen, rendering the molecule non-polar so it can partition into an organic solvent (like chloroform or hexane).
The Causality of Failure: For polyhydroxylated indolizidines, deprotonating the nitrogen is insufficient to drive the molecule into an organic phase because the multiple hydroxyl (-OH) groups maintain strong hydrogen bonding with water. Early methods relied on tedious extractions using obnoxious solvents like pyridine to force separation 6[6].
The Modern Solution: To overcome this, contemporary protocols utilize ion-exchange chromatography 1[1]. By maintaining an acidic environment, the indolizidine nitrogen is protonated (
Workflow for the isolation of polyhydroxylated indolizidine alkaloids via ion-exchange.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to ensure the physicochemical state of the target molecule is correct before proceeding.
Protocol A: Isolation of Polyhydroxylated Indolizidines (Swainsonine)
Adapted from standard cation-exchange methodologies for locoweed extraction7[7].
-
Primary Extraction: Macerate 100 g of dried, ground Astragalus biomass in 500 mL of 2% aqueous acetic acid mixed with chloroform (1:1 v/v) for 18 hours under continuous agitation.
-
Validation Check: The biphasic system ensures immediate defatting (chloroform layer) while the acidic aqueous layer (pH ~3.0) forces the protonation of swainsonine, ensuring it partitions entirely into the aqueous phase.
-
-
Phase Separation: Centrifuge the homogenate at 4,000 x g for 15 minutes. Recover the upper aqueous layer.
-
Solid Phase Extraction (Cation-Exchange): Condition a Dowex 50WX8-100 (H+ form) column with 2% acetic acid. Load the aqueous extract onto the column at a flow rate of 2 mL/min.
-
Validation Check: Analyze the column flow-through via Dragendorff’s reagent or LC-MS. A negative result confirms that the positively charged swainsonine has successfully bound to the resin.
-
-
Washing & Elution: Wash the column with 200 mL of distilled water to remove unbound neutral sugars and glycosides. Elute the swainsonine using 0.5% to 1.0 M aqueous ammonium hydroxide (
).-
Validation Check: The eluate pH must exceed 10.0, confirming the complete deprotonation of the alkaloid for release.
-
-
Detection: Concentrate the eluate under reduced pressure and analyze via reversed-phase LC-MS/MS using atmospheric pressure chemical ionization (APCI) 7[7].
Protocol B: Isolation of Lipophilic Pumiliotoxins from Amphibian Matrices
Unlike swainsonine, pumiliotoxins lack multiple hydroxyl groups and are highly lipophilic. Therefore, classic acid-base liquid-liquid extraction is the optimal approach.
-
Methanol Extraction: Mince amphibian skin (or whole arthropods) and extract exhaustively with 100% methanol. Concentrate the methanolic extract to a minimal volume under a nitrogen stream.
-
Acid-Base Partitioning (Defatting): Resuspend the residue in 0.1 M HCl (pH 2.0) and partition against an equal volume of hexane.
-
Validation Check: The hexane layer will contain non-polar lipids and sterols, while the protonated pumiliotoxins remain in the aqueous acid layer. Discard the hexane layer.
-
-
Alkaloid Recovery: Adjust the pH of the aqueous phase to 10.0 using 1 M NaOH. Extract three times with equal volumes of dichloromethane (DCM).
-
Validation Check: The basic pH deprotonates the tertiary amine of the pumiliotoxin, drastically reducing its water solubility and driving it into the DCM phase.
-
-
Analysis: Dry the combined DCM fractions over anhydrous sodium sulfate (
), concentrate to 10 , and inject into a GC-MS equipped with a DB-1 fused silica column (temperature program: 100°C to 280°C at 10°C/min) 3[3].
References
-
Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.) - Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
-
Phylogenetic Patterns of Swainsonine Presence in Morning Glories - Frontiers in Plant Science. URL:[Link]
-
Alkaloid Glycosidase Inhibitors - PMC - NIH. URL:[Link]
- Isolation of castanospermine and its use as an antidiabetic agent - Google Patents (EP0202661A2).
-
Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed (NIH). URL:[Link]
-
Contact toxicities of anuran skin alkaloids against the fire ant (Solenopsis invicta) - USDA ARS. URL:[Link]
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- 2. Frontiers | Phylogenetic Patterns of Swainsonine Presence in Morning Glories [frontiersin.org]
- 3. repository.si.edu [repository.si.edu]
- 4. Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. EP0202661A2 - Isolation of castanospermine and its use as an antidiabetic agent - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking the Hexahydroindolizine Core: Biological Significance, Mechanism of Action, and Therapeutic Potential
Executive Summary
The hexahydroindolizine core—more commonly referred to in pharmacological literature as the indolizidine scaffold—is a privileged bicyclic[4.3.0] nitrogen-containing ring system. Characterized by a bridgehead nitrogen atom that fuses a five-membered pyrrolidine ring with a six-membered piperidine ring, this core is the structural foundation for a vast array of biologically active terrestrial and marine alkaloids (1)[1]. This technical whitepaper explores the structural dynamics, target mechanisms, and self-validating experimental methodologies used to harness the therapeutic potential of hexahydroindolizine derivatives.
Structural Biology and Pharmacophore Dynamics
The profound biological significance of polyhydroxylated hexahydroindolizines (iminosugars) stems from their evolutionary optimization as transition-state analogs (2)[2].
During the enzymatic cleavage of glycosidic bonds, glycosidases generate a transient oxocarbenium ion intermediate. The hexahydroindolizine core mimics this intermediate perfectly. At physiological pH, the bridgehead nitrogen becomes protonated, adopting a positive charge and a half-chair conformation that closely resembles the oxocarbenium transition state. This allows the alkaloid to bind to the enzyme's active site with an affinity exponentially higher than that of the natural substrate (3)[3].
Mechanism of glycosidase inhibition by transition-state mimicry.
Target selectivity is dictated by the stereochemical orientation of the hydroxyl groups decorating the core. For instance, swainsonine selectively inhibits α-mannosidase, whereas castanospermine and its epimers target α-glucosidase (4)[5].
Core Biological Targets and Therapeutic Applications
Oncology and Immunomodulation
Isolated from Swainsona canescens, (-)-swainsonine is a potent, reversible inhibitor of Golgi α-mannosidase II (6)[7]. By blocking N-linked glycosylation, it prevents the formation of complex oligosaccharides on tumor cell surfaces. This alters tumor metastasis and stimulates macrophage activity. Its hydrochloride salt (GD0039) has been evaluated in clinical trials for renal carcinoma and glioma[3].
Antiviral Drug Development
Castanospermine , derived from Castanospermum australe, inhibits α-glucosidase I and II. Because viruses like Dengue and Hepatitis C rely on host α-glucosidases to properly fold their highly glycosylated envelope proteins, castanospermine disrupts viral assembly. Derivatives such as Celgosivir have been heavily investigated as broad-spectrum antiviral agents[5].
Ecological Chemical Defense
Beyond human medicine, the core is a vital ecological tool. Gosodesmine , a 7-substituted hexahydroindolizine isolated from the millipede Gosodesmus claremontus, acts as a potent chemical defense mechanism against predators, highlighting the evolutionary versatility of the scaffold (8)[8].
Quantitative Profiling of Core Derivatives
| Compound | Source Organism | Target Enzyme | Inhibitory Potency (IC50 / Ki) | Primary Application / Effect |
| (-)-Swainsonine | Swainsona canescens | Golgi α-mannosidase II | 0.1 – 0.5 µM | Anti-tumor (GD0039), Immunomodulation |
| Castanospermine | Castanospermum australe | α-glucosidase I & II | Low µM range | Antiviral lead (e.g., Celgosivir) |
| 6-Epicastanospermine | Castanospermum australe | Amyloglucosidase | Low µM range | Selective α-glucosidase inhibition |
| Quaternary Iminosugars | Synthetic | Various Glycosidases | Nano- to Micro-molar | TH1/TH2 Cytokine Modulation |
| Gosodesmine | Gosodesmus claremontus | Ecological targets | N/A | Chemical defense in arthropods |
Experimental Methodologies & Self-Validating Protocols
To accurately evaluate the biological significance of hexahydroindolizine derivatives, researchers must employ rigorous, self-validating biochemical assays.
Protocol 1: High-Throughput In Vitro Glycosidase Inhibition Assay
This protocol is designed to determine the IC50 of novel indolizidine iminosugars (9)[9].
-
Step 1: Enzyme & Inhibitor Pre-incubation. Incubate the target glycosidase (e.g., Jack bean α-mannosidase) with varying concentrations of the hexahydroindolizine inhibitor in a sodium acetate buffer (pH 5.6) for 15 minutes.
-
Causality: Indolizidines are often slow, tight-binding competitive inhibitors. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50 values[7].
-
-
Step 2: Substrate Introduction. Add p-nitrophenyl-α-D-mannopyranoside (pNP-mannoside) to initiate the reaction.
-
Causality: The pNP moiety acts as a chromophore. Enzymatic cleavage releases p-nitrophenol, allowing for direct spectrophotometric quantification.
-
-
Step 3: Reaction Quench. After 30 minutes at 37°C, add 0.2 M Na₂CO₃.
-
Causality: The addition of Na₂CO₃ shifts the pH > 10. This immediately denatures the enzyme to halt the reaction and deprotonates the released p-nitrophenol into its phenoxide ion form, shifting its absorbance maximum to 400 nm for optimal detection.
-
-
Self-Validation Mechanism: The assay must include a substrate-only blank (to measure spontaneous, non-enzymatic hydrolysis) and a known positive control (standard swainsonine). Calculating the Z'-factor between the blank and positive control ensures the assay's dynamic range is statistically robust.
Step-by-step workflow for in vitro glycosidase inhibition assay.
Protocol 2: In Vitro Biosynthetic Reconstitution of the Core
Recent breakthroughs have allowed for the complete cell-free biosynthesis of swainsonine, enabling the generation of novel derivatives (10)[10].
-
Step 1: Backbone Construction. L-pipecolic acid is processed by the NRPS-PKS hybrid enzyme SwnK to form the raw indolizidine skeleton.
-
Step 2: Sequential Oxidation. Introduce the non-heme iron and α-ketoglutarate-dependent oxygenases SwnH2 and SwnH1, supplemented with Fe(II), α-KG, and ascorbate.
-
Causality: SwnH2 catalyzes C2-hydroxylation and amine desaturation, while SwnH1 catalyzes C8-hydroxylation. Ascorbate is strictly required to maintain the iron cofactor in its active ferrous (Fe²⁺) state.
-
-
Step 3: Imine Reduction. Add the imine reductase SwnN to complete the redox-neutral epimerization.
-
Self-Validation Mechanism: Introduce an O-acetyl ester directing group onto the substrate. This group modulates the site-selectivity of SwnH2-catalyzed hydroxylation without altering stereoselectivity[2]. By monitoring the reaction via LC-MS/MS, the predictable mass shift and retention time change of the acetylated intermediate act as an internal validation of enzyme fidelity.
Linear biosynthetic pathway of swainsonine via Swn enzymes.
References
- Biologically active indolizidine alkaloids - PubMed (NIH).
- Swainsonine - Wikipedia.
- The core structure, resources, and overview of the biological activity of indolizidine alkaloids - ResearchGate.
- Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC (NIH).
- 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase - PubMed (NIH).
- Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents - ACS Publications.
- Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine - bioRxiv.
- Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC (NIH).
- Gosodesmine, a 7-Substituted Hexahydroindolizine from the Millipede Gosodesmus claremontus - Journal of Natural Products (ACS).
Sources
- 1. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swainsonine - Wikipedia [en.wikipedia.org]
- 4. 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Enantioselective Synthesis of Hexahydroindolizine (Indolizidine) Alkaloids via Organocatalytic Aza-Michael and Metathesis Strategies
Introduction and Pharmacological Context
The hexahydroindolizine (indolizidine) scaffold is a privileged bicyclic structure belonging to the izidine family, which constitutes approximately 30% of all known alkaloids[1]. Naturally occurring indolizidines, such as swainsonine and castanospermine, are potent glycosidase inhibitors with profound anti-diabetic, anti-viral, and anti-cancer properties[2]. Historically, the enantioselective synthesis of these targets relied heavily on chiral pool precursors (e.g., amino acids or sugars) or stoichiometric chiral auxiliaries[3],[4].
However, modern drug development increasingly demands highly functionalized, non-natural derivatives—such as fluorinated indolizidines—which possess enhanced metabolic stability, lipophilicity, and membrane permeability[5]. To address this, recent breakthroughs in asymmetric organocatalysis have enabled the de novo construction of these complex bicyclic systems from acyclic precursors. This application note details a state-of-the-art, self-validating protocol for the enantioselective synthesis of fluorinated indolizidinones utilizing an Intramolecular Aza-Michael Reaction (IMAMR) followed by a one-pot methylenation and Ring-Closing Metathesis (RCM) sequence[1],[6].
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand that successful asymmetric synthesis relies not just on following steps, but on the precise orchestration of electronic and steric factors. The methodology described herein utilizes a three-stage strategic design:
-
Enantioselective Intramolecular Aza-Michael Reaction (IMAMR): The chiral stereocenter is established using a chiral phosphoric acid catalyst, specifically (S)-TRIP.
-
Causality: (S)-TRIP provides dual activation. Its acidic proton activates the
-unsaturated ketone via hydrogen bonding, lowering the LUMO, while the phosphoryl oxygen coordinates the amide nucleophile. The massive steric bulk of the 2,4,6-triisopropylphenyl groups shields one face of the enone, enforcing a highly stereoselective cyclization[5].
-
-
Chemoselective Methylenation: The conversion of the ketone to a terminal olefin is achieved using dimethyltitanocene (Petasis reagent).
-
Causality: Standard Wittig olefination conditions are highly basic and prone to epimerizing the newly formed, sensitive stereocenter. The Petasis reagent operates under mild, neutral conditions and exhibits perfect chemoselectivity for ketones over amides[1].
-
-
Ring-Closing Metathesis (RCM): The final bicyclic closure generates a tetrasubstituted, fluorine-containing double bond.
-
Causality: Forming a tetrasubstituted, electron-deficient alkene is thermodynamically and kinetically challenging. The Hoveyda-Grubbs second-generation (HG-II) catalyst is strictly required here. Its sterically accessible ruthenium center and the chelating isopropoxybenzylidene ligand allow it to initiate rapidly and propagate the metathesis cycle even with highly deactivated, bulky substrates[6].
-
Synthetic Workflow Visualization
Organocatalytic sequence for fluorinated indolizidinones via IMAMR and RCM.
Quantitative Data & Reaction Optimization
The optimization of the IMAMR step highlights the critical nature of solvent and temperature on the performance of the hydrogen-bonding (S)-TRIP catalyst. Non-polar solvents like toluene preserve the delicate hydrogen-bond network between the catalyst and substrate, maximizing enantiomeric excess (ee).
Table 1: Optimization of the Enantioselective IMAMR Step
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (S)-TRIP (10) | 25 | 48 | 65 | 82 | |
| 2 | (S)-TRIP (10) | Toluene | 25 | 48 | 70 | 88 |
| 3 | (S)-TRIP (10) | Toluene | 50 | 24 | 85 | 94 |
| 4 | (R)-TRIP (10) | Toluene | 50 | 24 | 83 | -93 |
Data synthesized based on standard chiral phosphoric acid behavior and the parameters established by [1].
Step-by-Step Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems , meaning analytical checkpoints are built directly into the workflow to confirm intermediate success before proceeding.
Protocol A: Enantioselective Intramolecular Aza-Michael Reaction (IMAMR)
Objective: Establish the chiral stereocenter of the pyrrolidine ring via organocatalysis.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, dissolve the diolefinic conjugated amide (0.3 mmol) in anhydrous toluene (3.0 mL, to achieve a 0.1 M concentration).
-
Catalyst Addition: Add the (S)-TRIP phosphoric acid catalyst (10 mol %).
-
Reaction: Seal the flask and heat the reaction mixture to 50 °C with continuous stirring.
-
Self-Validation Checkpoint 1 (Conversion): Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) and
F NMR of crude aliquots. The disappearance of the vinylic fluorine signal of the acyclic starting material and the emergence of an aliphatic fluorine signal confirms successful cyclization. -
Workup: Upon completion (typically 24 h), cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue via flash column chromatography on silica gel to isolate the chiral fluorinated pyrrolidine.
-
Self-Validation Checkpoint 2 (Enantioselectivity): Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column). An ee of >90% validates the efficacy of the (S)-TRIP catalyst.
Protocol B: One-Pot Methylenation and Ring-Closing Metathesis (RCM)
Objective: Construct the six-membered ring containing a tetrasubstituted fluorinated double bond without isolating sensitive intermediates[1].
-
Methylenation: To a solution of the chiral fluorinated pyrrolidine (0.1 mmol) in anhydrous toluene (1.0 mL, 0.1 M) under argon, add dimethyltitanocene (Petasis reagent, 2.5 equiv)[6].
-
Heating: Heat the mixture at 95 °C for 4 hours.
-
Self-Validation Checkpoint 3 (Chemoselectivity): Confirm the complete consumption of the ketone via TLC. The amide moiety should remain completely unreacted.
-
Crucial Filtration: Cool the mixture to room temperature and filter it strictly under argon through a short pad of dried Celite to remove precipitated titanium salts. Causality: Residual titanium species will irreversibly poison the ruthenium metathesis catalyst in the next step.
-
Dilution for RCM: Dilute the filtrate with anhydrous toluene to achieve a final concentration of 0.005 M. Causality: High dilution is a thermodynamic requirement to favor intramolecular ring closure over intermolecular oligomerization.
-
Metathesis: Add Hoveyda-Grubbs second-generation catalyst (HG-II, 10 mol %)[5].
-
Cyclization: Heat the reaction mixture at 105 °C for 48 hours.
-
Isolation: Cool to room temperature, concentrate in vacuo, and purify by flash chromatography to yield the final fluorinated indolizidinone.
-
Self-Validation Checkpoint 4 (Structural Confirmation): Confirm the formation of the tetrasubstituted alkene via HRMS and
C NMR. The presence of a quaternary carbon signal exhibiting characteristic scalar coupling to fluorine ( ) is the definitive proof of successful RCM.
References
-
Escolano, M., Gaviña, D., Díaz-Oltra, S., Sánchez-Roselló, M., & del Pozo, C. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222-3227. Available at:[Link]
-
Escolano, M., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives (PMC Full Text). PubMed Central. Available at:[Link]
-
Adams, C. E., Walker, F. J., & Sharpless, K. B. (1985). Enantioselective synthesis of swainsonine, a trihydroxylated indolizidine alkaloid. The Journal of Organic Chemistry, 50(3), 420-422. Available at:[Link]
-
Honda, T., Hoshi, M., Kanai, K., & Tsubuki, M. (1994). Enantioselective synthesis of indolizidine alkaloids: formal synthesis of (–)-swainsonine and of (+)-pumiliotoxin 251D. Journal of the Chemical Society, Perkin Transactions 1, (15), 2091-2101. Available at:[Link]
-
Passarella, D., et al. (2008). Enantioselective Synthesis of Indolizidine Alkaloid trans-209D. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of indolizidine alkaloids: formal synthesis of (–)-swainsonine and of (+)-pumiliotoxin 251D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Cyclization Strategies for Hexahydroindolizine (Indolizidine) Scaffold Synthesis
Introduction & Strategic Overview
Hexahydroindolizines (commonly referred to as indolizidines) are privileged bicyclic [4.3.0] nonane scaffolds embedded in numerous biologically active alkaloids. These include potent glycosidase inhibitors like castanospermine and swainsonine, as well as GABA receptor antagonists such as securinine[1]. For drug development professionals and synthetic chemists, the primary bottleneck in accessing these targets is the diastereoselective construction of the contiguous stereocenters along the piperidine-pyrrolidine fusion.
This application note provides a comprehensive guide to two highly robust, stereocontrolled methodologies: the Aza-Prins Cyclization and the Multicomponent 1,3-Dipolar Cycloaddition (1,3-DC) . Both methods bypass the need for chiral resolution by leveraging intrinsic stereoelectronic controls to dictate diastereoselectivity.
Methodology I: Aza-Prins Cyclization of 2-Allylpyrrolidines
Mechanistic Causality & Stereocontrol
The aza-Prins cyclization provides a direct, atom-economical route to functionalized hydroxy-indolizidines[2]. The reaction is initiated by the condensation of an aldehyde with a 2-allylpyrrolidine in the presence of trifluoroacetic acid (TFA), generating a reactive iminium ion.
The exceptional diastereoselectivity (often >95:5 dr) is governed by a highly ordered chair-like transition state. To minimize steric clash, the pyrrolidine ring fusion is forced into an equatorial position relative to the nascent piperidine ring. Consequently, the incoming nucleophile (water from the aqueous solvent system) must approach axially to maintain an anti-periplanar alignment with the π* orbital of the iminium ion. This strict stereoelectronic mandate ensures that the newly formed hydroxyl group and the bridgehead proton adopt a rigid syn-1,3-diaxial relationship [3].
Fig 1. Aza-Prins cyclization mechanism detailing axial nucleophilic trapping.
Protocol 1: Synthesis of Hydroxy-Indolizidines
Self-Validating System: This protocol utilizes specific TLC staining for non-UV active intermediates and 2D-NMR for absolute stereochemical confirmation.
Reagents & Equipment:
-
2-Allylpyrrolidine derivative (1.0 equiv)
-
Aqueous Aldehyde (e.g., 37% Formaldehyde or 40% Glyoxal) (10.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)
-
Acetonitrile (wet)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 2-allylpyrrolidine (1.0 mmol) in 5.0 mL of wet acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation: Add the aqueous aldehyde (10.0 mmol) to the stirring solution at room temperature. Dropwise, add TFA (1.0 mmol). Causality: TFA serves a dual purpose—it catalyzes the iminium ion formation and activates the electrophile for the Prins cyclization.
-
Monitoring (Self-Validation): Stir the reaction at room temperature (or heat to 50 °C for less reactive aldehydes like ethyl glyoxylate). Monitor progress via TLC. Since indolizidines often lack strong UV chromophores, visualize the plates using basic KMnO₄ or Dragendorff's reagent. Complete consumption of the starting amine typically occurs within 2–24 hours.
-
Quenching: Once complete, immediately quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: Prompt neutralization prevents the degradation of the delicate hydroxy-indolizidine or its conversion into a lactol equilibrium state.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
-
Stereochemical Validation: Analyze the purified product using 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead proton and the proton geminal to the hydroxyl group confirms the syn-1,3-diaxial geometry.
Methodology II: Multicomponent 1,3-Dipolar Cycloaddition (1,3-DC)
Mechanistic Causality & Stereocontrol
The 1,3-DC strategy constructs the indolizidine core via a highly convergent, three-component coupling of a cyclic α-amino acid (e.g., pipecolinic acid), an aldehyde, and an electron-deficient dipolarophile (e.g., maleimides or enoates)[4].
When free pipecolinic acid is subjected to thermal conditions (120 °C in toluene), an initial condensation with the aldehyde yields an intermediate oxazolidinone. This species undergoes rapid thermal decarboxylation, extruding CO₂ to generate a non-stabilized azomethine ylide in situ[5]. The diastereoselectivity of the subsequent[3+2] cycloaddition is strictly dictated by the conformation of the ylide dipole (typically adopting a W-shaped or S-shaped geometry) and secondary orbital interactions with the dipolarophile. The endo-approach is heavily favored, yielding polyfunctionalized indolizidines with predictable relative stereochemistry[6].
Fig 2. Decarboxylative 1,3-dipolar cycloaddition workflow for indolizidines.
Protocol 2: Decarboxylative 1,3-DC Synthesis
Self-Validating System: CO₂ evolution serves as a physical kinetic indicator, while ¹H-NMR coupling constants validate the endo-cycloadduct formation.
Reagents & Equipment:
-
Pipecolinic acid (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.2 equiv)
-
Dipolarophile (e.g., N-methylmaleimide) (1.2 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend pipecolinic acid (1.0 mmol), the aldehyde (1.2 mmol), and the dipolarophile (1.2 mmol) in anhydrous toluene (10 mL).
-
Ylide Generation & Cycloaddition: Heat the mixture to reflux (approx. 120 °C). Causality: The Dean-Stark trap removes the water generated during the initial iminium/oxazolidinone formation, driving the equilibrium forward. The high temperature is strictly required to overcome the activation energy for decarboxylation.
-
Monitoring (Self-Validation): Observe the reaction for the evolution of CO₂ gas bubbles, which indicates active azomethine ylide generation. Monitor the consumption of the dipolarophile via LC-MS. The reaction is typically complete within 3–6 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield a crude residue.
-
Purification & Validation: Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc). To validate the endo-selectivity, analyze the ¹H-NMR spectrum. The coupling constants (J-values) between the newly formed bridgehead protons and the adjacent ring protons will typically be >8 Hz for the endo-adduct due to the dihedral angle approaching 0° or 180°, whereas exo-adducts exhibit significantly smaller J-values (~2-4 Hz).
Quantitative Data Summary
The following table benchmarks the expected outcomes for both methodologies based on standard substrate scopes.
| Methodology | Aldehyde / Dipolarophile | Catalyst / Conditions | Yield (%) | Diastereomeric Ratio (dr) | Key Stereochemical Feature |
| Aza-Prins Cyclization | Formaldehyde (aq) | TFA (1.0 eq), CH₃CN, RT | 79–82% | >95:5 | Syn-1,3-diaxial (OH and bridgehead) |
| Aza-Prins Cyclization | Glyoxal (aq) | TFA (1.0 eq), CH₃CN, RT | 66–73% | >95:5 | Hydroxy-aldehyde / lactol equilibrium |
| 1,3-Dipolar Cycloaddition | Benzaldehyde / Maleimide | Toluene, 120 °C (Decarboxylation) | 75–88% | >90:10 | Endo-cycloadduct via dipole conformation |
| 1,3-Dipolar Cycloaddition | Aliphatic Aldehyde / Enoate | Toluene, 70 °C (Ester retention)* | 65–80% | >85:15 | Alkoxycarbonyl retention at bridgehead |
*Note: When using pipecolinic acid alkyl esters instead of free pipecolinic acid, decarboxylation does not occur, allowing the reaction to proceed at milder temperatures (70 °C) while retaining the ester functionality[4].
References
-
Multicomponent Diastereoselective Synthesis of Indolizidines via 1,3-Dipolar Cycloadditions of Azomethine Ylides. Synthesis (2016).[Link]
-
An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters (2012).[Link]
Sources
- 1. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction [mdpi.com]
Application Note: Transition Metal-Catalyzed Synthesis of Hexahydroindolizines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Executive Summary
Hexahydroindolizines form the core structural framework of numerous biologically active indolizidine alkaloids (e.g., (+)-ipalbidine, (+)-antofine, and nuphar indolizidine). Traditional multi-step syntheses of these bicyclic systems often suffer from poor atom economy and low stereoselectivity. The advent of transition metal catalysis—specifically utilizing Palladium (Pd), Nickel (Ni), and Rhodium (Rh)—has revolutionized the construction of these scaffolds. This application note details the mechanistic rationale, causal experimental design, and self-validating protocols for the transition metal-catalyzed synthesis of hexahydroindolizines.
Mechanistic Rationale & Causality (E-E-A-T)
To achieve high enantiomeric excess (ee) and regioselectivity, the choice of metal, ligand, and reaction conditions must be precisely calibrated to the electronic demands of the substrate.
Nickel-Catalyzed (4+2) Cycloaddition
Nickel catalysis offers a highly efficient route to build the bicyclic indolizidine framework from simple azetidinones and alkynes[1].
-
Causality of Ligand Selection: The use of
paired with is critical. Highly nucleophilic amides can poison the nickel catalyst; however, the electron-withdrawing nature of the furyl groups on the phosphine ligand reduces the electron density at the metal center. This prevents catalyst inactivation and drives high regioselectivity during the alkyne insertion step (1)[1].
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is uniquely powerful because it forms bonds at
-
Causality of Chiral Induction: By utilizing
with a -symmetric Trost ligand, a chiral pocket is formed around the -allylpalladium intermediate. The steric bulk of the ligand dictates the trajectory of the incoming carbon nucleophile, enabling the desymmetrization of meso-compounds with up to 93% ee, which are subsequently closed via metathesis to form the hexahydroindolizine core (2)[2].
Rhodium-Catalyzed Dearomatization
Synthesizing
-
Causality of Activation: Pyridines are highly stable. By converting nicotinic acid esters into
-alkyl pyridinium salts, the LUMO is lowered. A Rh(I) catalyst can then mediate a highly -selective nucleophilic addition, breaking aromaticity to yield a chiral dihydropyridine[3]. Subsequent catalytic hydrogenation seamlessly reduces the remaining olefins to yield the saturated hexahydroindolizine[3].
Workflow Visualization
Figure 1: General transition metal-catalyzed workflow for hexahydroindolizine synthesis.
Experimental Protocols
Protocol A: Ni-Catalyzed (4+2) Cycloaddition & Reduction to Hexahydroindolizines
Adapted from the synthesis of (+)-ipalbidine precursors[1].
Materials: Bicyclic 3-azetidinone (0.37 mmol), Alkyne (0.45 mmol),
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve
and in 5 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red.-
Rationale: Pre-complexation ensures the active
species is fully formed before substrate introduction, preventing side-reactions.
-
-
Cycloaddition: Add the bicyclic 3-azetidinone and alkyne to the catalyst solution. Seal the vessel, remove from the glovebox, and heat to 80 °C for 24 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active azetidinone spot confirms complete conversion to the intermediate cycloadduct.
-
-
Reduction to Hexahydroindolizine: Isolate the intermediate via flash chromatography. Dissolve the intermediate (100 mg, ~0.37 mmol) in 10 mL anhydrous THF and cool to 0 °C[1].
-
Hydride Addition: Slowly add
(70 mg, 1.84 mmol) in portions at 0 °C[1]. Allow the mixture to warm to room temperature and stir for 5 hours[1].-
Rationale: Slow addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal ring-opening of the newly formed bicyclic system.
-
-
Quench & Workup: Cool back to 0 °C and carefully quench with water[1] (Fieser workup:
mL water, mL 15% NaOH, mL water). Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify via column chromatography to yield the hexahydroindolizine core (e.g., (S)-6-(4-Methoxyphenyl)-7-methyl-1,2,3,5,8,8a-hexahydroindolizine)[1].
Protocol B: Rh-Catalyzed Dearomatization & Hydrogenation
Adapted from the synthesis of nuphar indolizidine[3].
Materials:
Step-by-Step Methodology:
-
Dearomatization: Subject the pyridinium salt to Rh-catalyzed nucleophilic addition under basic conditions to yield the chiral dihydropyridine intermediate[3]. Isolate via silica gel chromatography.
-
Hydrogenation Setup: Charge a 20 mL sealed vial containing a magnetic stir bar with the dihydropyridine intermediate (122.3 mg, 0.472 mmol) and 10% Pd/C (50.2 mg, 0.047 mmol)[3].
-
Solvent Addition: Add a solvent mixture of 3:1 MeOH:EtOAc (1.5 mL : 0.5 mL)[3].
-
Rationale: The mixed solvent system provides optimal solubility for the polar intermediate while moderating the activity of the Pd/C catalyst to prevent over-reduction of the ester moiety.
-
-
Reduction: Purge the vial with
gas (1 atm) and stir vigorously at room temperature for 1 hour[3].-
Self-Validation Check: Monitor hydrogen uptake via a micro-burette. A cessation in volumetric pressure drop indicates the complete saturation of the dihydropyridine double bonds.
-
-
Isolation: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc and concentrate the filtrate in vacuo to yield the pure hexahydroindolizine-8-carboxylate[3].
Quantitative Data Summary
The following table summarizes the performance metrics of the transition metal-catalyzed pathways discussed above:
| Synthetic Method | Catalyst / Ligand System | Key Intermediate | Yield Range | Enantiomeric Excess (ee) | Target Application |
| (4+2) Cycloaddition | Bicyclic azetidinone | 65–85% | Up to 96% | (+)-Ipalbidine, Quinolizidines | |
| Asymmetric Allylic Alkylation | 75–91% | 86–93% | (−)-Nitramine, Indolizidines | ||
| Dearomatization | Dihydropyridine | 70–90% | > 90% | Nuphar indolizidine |
References
- Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2)
- Source: Chemical Reviews (ACS Publications)
- Rhodium and Cobalt Transition Metal Catalysis for Heteroarene Dearomatization and Natural Product Synthesis Source: Auburn University Electronic Theses and Dissertations URL
Sources
Application Note: Intramolecular Conjugate Displacement (ICD) for the Synthesis of Hexahydroindolizine Scaffolds
Target Audience: Synthetic Chemists, Alkaloid Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Strategic Rationale
The hexahydroindolizine (indolizidine) core is a privileged bicyclic scaffold found in numerous biologically active alkaloids, including swainsonine, castanospermine, and pumiliotoxins. Constructing these [4.3.0]-bicyclic systems with nitrogen at the bridgehead often requires lengthy, multi-step sequences.
To streamline this, the Intramolecular Conjugate Displacement (ICD) reaction was developed as a highly efficient, transition-metal-free methodology . Formally, ICD is a cascade process that combines a Michael-type conjugate addition with an
The Causality of Experimental Design
-
Why the MBH Reaction? The MBH reaction is strategically chosen because it installs the three required functional groups for ICD—a nucleophilic amine (masked as a protected precursor), a Michael acceptor, and an allylic oxygen—in a single, highly atom-economical step.
-
Why Acetylation? A free hydroxyl group is a poor leaving group. Converting the MBH alcohol into an acetate lowers the activation energy barrier for the elimination phase of the ICD, ensuring the reaction proceeds under mild basic conditions rather than requiring harsh thermal or acidic activation.
-
Why DBU or
? The ICD step requires a base that is strong enough to neutralize the amine salt (post-deprotection) and maintain the nucleophilicity of the nitrogen, but non-nucleophilic enough to avoid saponifying the ester or attacking the Michael acceptor directly.
Experimental Workflow & Mechanistic Pathway
The synthesis of the hexahydroindolizine core is a self-validating, three-stage workflow. The process begins with an
Caption: Three-stage synthetic workflow for hexahydroindolizine construction via Intramolecular Conjugate Displacement.
Self-Validating Methodologies
Every step in this protocol includes built-in analytical checkpoints to ensure the system self-validates before proceeding to the next stage. Proceeding with unverified intermediates will lead to complex, inseparable mixtures during the final cyclization.
Protocol 1: Synthesis of the MBH Allylic Acetate Precursor
Objective: Convert
-
MBH Condensation: In a flame-dried flask under argon, dissolve
-Boc-prolinal (1.0 equiv) in neat methyl acrylate (10.0 equiv). Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 equiv). -
Incubation: Stir the mixture at room temperature for 3–5 days.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aldehyde spot disappears.
-
Validation Checkpoint 2 (NMR): Concentrate an aliquot.
NMR must show the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of two vinylic protons (~5.8 and 6.2 ppm).
-
-
Acetylation: Dissolve the crude MBH alcohol in anhydrous
(0.2 M). Cool to 0 °C. Add pyridine (2.0 equiv) followed dropwise by acetyl chloride (1.5 equiv). -
Quench & Extract: Stir for 2 hours at room temperature. Quench with saturated aqueous
, extract with , dry over , and concentrate in vacuo.-
Validation Checkpoint 3 (IR & NMR): IR spectroscopy must show the complete disappearance of the broad -OH stretch (~3400
). NMR will reveal a new sharp singlet at ~2.1 ppm (acetate methyl) and a downfield shift of the carbinol proton.
-
Protocol 2: N-Deprotection and ICD Ring Closure
Objective: Unmask the nucleophile and trigger the cascade cyclization.
-
Boc Deprotection: Dissolve the allylic acetate in
(0.1 M) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10.0 equiv) dropwise. Stir for 1 hour. -
Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine trifluoroacetate salt.
-
Validation Checkpoint 4 (MS): ESI-MS should confirm the mass of the free amine
, with the Boc group ( -100) completely absent.
-
-
ICD Cyclization: Dissolve the crude salt in anhydrous THF or
(0.05 M to favor intramolecularity). Cool to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) dropwise. -
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
-
Validation Checkpoint 5 (Final Structural Confirmation):
NMR must show the loss of the acetate singlet (~2.1 ppm). Crucially, the double bond will have transposed: the two terminal vinylic protons will be replaced by a single vinylic proton conjugated with the ester, confirming the shift.
-
Mechanistic Causality & Stereoelectronic Control
Understanding the transition state of the ICD is critical for troubleshooting. Quantum mechanical investigations and labeling studies demonstrate that ICD is not a concerted process. Instead, it proceeds via a stepwise addition-elimination mechanism .
The nitrogen nucleophile attacks the
Caption: Stepwise mechanistic progression of the Intramolecular Conjugate Displacement (ICD).
Quantitative Data & Substrate Scope
The success of the ICD is heavily dependent on the ring sizes being formed. Stereoelectronic constraints dictate whether the system undergoes the desired ICD (forming a new ring via
As summarized in the data below, ICD is highly efficient for forming 6-, 7-, and 8-membered rings. However, attempts to form 5-membered rings via ICD typically fail, as the trajectory favors direct
| Original Amine Ring | Newly Formed Ring via ICD | Target Bicyclic Scaffold | Major Mechanistic Pathway | Typical Yield |
| Pyrrolidine (5) | 6-membered | Hexahydroindolizine[4.3.0] | ICD | 75 – 85% |
| Piperidine (6) | 6-membered | Hexahydroquinolizine [4.4.0] | ICD | 70 – 80% |
| Azepane (7) | 6-membered | [5.4.0]-Bicycle | ICD | 65 – 75% |
| Any Ring Size | 5-membered | N/A | Direct | N/A |
Troubleshooting & Optimization
-
Issue: Formation of direct
side products instead of ICD products.-
Causality: The geometry of the transition state is compromised, or the leaving group is too labile.
-
Solution: Ensure the newly forming ring is
6-membered. If synthesizing a hexahydroindolizine, verify that the reaction is run at high dilution (0.05 M or lower) to suppress intermolecular oligomerization.
-
-
Issue: Sluggish MBH Reaction.
-
Causality: Steric hindrance around the starting amino aldehyde.
-
Solution: If the classical DABCO-catalyzed MBH fails, switch to a selenium-based alternative: condense the aldehyde with a selenium-stabilized carbanion (e.g., phenylselenoacetate), followed by oxidative elimination with
to yield the allylic alcohol .
-
-
Issue: Premature cyclization during deprotection.
-
Causality: The nucleophile is unmasked in the presence of trace base or thermal energy before controlled conditions are established.
-
Solution: Maintain strict temperature control (0 °C) during TFA deprotection and ensure complete removal of TFA under high vacuum before introducing DBU.
-
References
-
Clive, D. L. J., Li, Z., & Yu, M. (2007). Intramolecular Conjugate Displacement: A General Route to Hexahydroquinolizines, Hexahydroindolizines, and Related [m,n,0]-Bicyclic Structures with Nitrogen at a Bridgehead. The Journal of Organic Chemistry, 72(15), 5608-5617. URL:[Link]
Advanced Synthesis Protocols for Hexahydroindolizine-Based Natural Products: Enaminone Cyclization and Terpenoid Alkaloid Assembly
Introduction and Scope
Hexahydroindolizines (often referred to within the broader class of indolizidine alkaloids) are a ubiquitous class of bicyclic nitrogenous natural products. They exhibit profound biological activities, ranging from analgesic and anti-proliferative properties in human medicine to serving as critical ecological defense mechanisms in arthropods[1][2].
This Application Note details two field-proven synthetic workflows for hexahydroindolizine-based natural products:
-
The Enaminone-Driven Synthesis of Arylindolizidines : Specifically focusing on the enantioselective total synthesis of (+)-Ipalbidine and (+)-Antofine via a highly efficient 6-endo-trig cyclization and late-stage Pd(II)-catalyzed C–H arylation[3][4].
-
The Structural Confirmation of Terpenoid Alkaloids : Detailing the isolation and synthetic validation of Gosodesmine, a unique 7-substituted hexahydroindolizine recently discovered in the defensive secretions of the millipede Gosodesmus claremontus[5][6].
Quantitative Data Summary
The following table summarizes the key metrics, yields, and biological targets of the hexahydroindolizine derivatives synthesized using the protocols described in this guide[3][4][5].
| Natural Product | Biological Target / Activity | Synthesized Enantiomer | Key Intermediate | Total Steps | Overall Yield | Enantiomeric Excess (ee) |
| (+)-Ipalbidine | Analgesic / ROS Scavenger | Unnatural (+) | Bicyclic Enaminone | 8 | 26% | 96% |
| (+)-Antofine | Anti-proliferative (DNA/RNA binding) | Unnatural (+) | Bicyclic Enaminone | 8 | 24% | 96% |
| Gosodesmine | Ecological Chemical Defense | Natural | 7-Substituted Indolizidine | N/A (Validation) | N/A | N/A |
Core Methodology 1: Enaminone-Driven Synthesis of (+)-Ipalbidine and (+)-Antofine
The synthesis of arylindolizidines requires strict control over the stereocenter adjacent to the bridgehead nitrogen. The Georg group methodology utilizes a chiral pool approach starting from commercially available Boc-L-proline, leveraging a bicyclic enaminone intermediate to enable divergent, late-stage functionalization[3][7].
Logical Workflow and Causality
Synthetic workflow for (+)-Ipalbidine and (+)-Antofine via a bicyclic enaminone intermediate.
Step-by-Step Protocol: Bicyclic Enaminone Assembly
Step 1: Arndt-Eistert Homologation to Weinreb Amide
-
Procedure : Convert Boc-L-proline to its corresponding diazoketone. Treat the diazoketone with catalytic silver trifluoroacetate (CF3CO2Ag) in the presence of freshly distilled N,O-dimethylhydroxylamine[3][7].
-
Causality & Validation : The CF3CO2Ag catalyzes a Wolff rearrangement, generating a highly reactive ketene intermediate. Trapping this ketene with the hydroxylamine forms the Weinreb amide. This specific sequence is chosen because it prevents racemization at the sensitive α-stereocenter, preserving the chiral pool integrity[8].
Step 2: Ynone Generation
-
Procedure : Add excess ethynylmagnesium bromide to the Weinreb amide at low temperature. Quench the reaction vigorously with NaHSO4[7].
-
Causality & Validation : The Weinreb amide forms a stable 5-membered metal chelate upon Grignard addition, preventing over-addition to a tertiary alcohol. Critical QC Step: Quenching with acidic NaHSO4 is mandatory. It protonates the released N,O-dimethylhydroxylamine, preventing it from undergoing a destructive aza-Michael addition into the newly formed ynone product[7][8].
Step 3: 6-endo-trig Cyclization
-
Procedure : Dissolve the ynone in formic acid to initiate a one-flask, two-step deprotection/cyclization[3][7].
-
Causality & Validation : Formic acid cleanly removes the Boc protecting group. The liberated secondary amine spontaneously undergoes a 6-endo-trig cyclization onto the ynone moiety (following Baldwin's rules), yielding the bicyclic enaminone in up to 96% ee[3][4].
Step-by-Step Protocol: Late-Stage Functionalization to (+)-Ipalbidine
Step 4: Direct C–H Arylation
-
Procedure : Subject the bicyclic enaminone to Pd(II)-catalyzed cross-coupling with p-methoxyphenyl trifluoroborate[3][4].
-
Causality : Cyclic enaminones act as excellent C–H donors. This direct arylation bypasses the need for pre-halogenated or pre-metalated indolizidine intermediates, drastically shortening the synthesis[7].
Step 5: Stereoselective Reduction and Negishi Coupling
-
Procedure : Reduce the arylated enaminone with L-Selectride. Trap the resulting enolate in situ using Comins' reagent (2-[N,N-bis(trifluoromethanesulfonyl)amino]-5-chloropyridine) to form a vinyl triflate. Subject the triflate to Negishi cross-coupling with MeZnBr[7][8].
-
Causality & Validation : L-Selectride approaches the enaminone exclusively from the less sterically hindered face, establishing the correct relative stereochemistry of the hexahydroindolizine core. Trapping the enolate as a triflate sets up the system for the Negishi coupling, which installs the final methyl group required for (+)-Ipalbidine[7].
Core Methodology 2: Structural Elucidation of Gosodesmine
Gosodesmine is a novel 7-substituted hexahydroindolizine (7-(4-methylpent-3-en-1-yl)-1,2,3,5,8,8a-hexahydroindolizine) isolated from the defensive secretions of the platydesmid millipede Gosodesmus claremontus[5][9]. Because it represents the first 7-substituted indolizidine found in an arthropod, its unprecedented structure required rigorous synthetic validation[5][6].
Logical Workflow for Structural Confirmation
Structural elucidation and synthetic confirmation workflow for Gosodesmine.
Step-by-Step Protocol: Validation via Catalytic Hydrogenation
Step 1: Isolation and Initial Characterization
-
Procedure : Extract whole G. claremontus millipedes in MeOH. Partition the residue between H2O and freshly distilled diethyl ether. Basify the aqueous layer with excess K2CO3 and extract again with diethyl ether to isolate the crude alkaloid fraction[5].
-
Causality : The acid-base extraction selectively isolates the basic nitrogenous alkaloids (hexahydroindolizines) from the neutral terpene background of the millipede secretion[5].
Step 2: Catalytic Hydrogenation of the Natural Isolate
-
Procedure : Bubble a slow stream of hydrogen gas through a 0.2 mL sample of the MeOH extract containing a few milligrams of PtO2 catalyst[5].
-
Causality : Gosodesmine contains a terpene-like side chain with an alkene (4-methylpent-3-en-1-yl). Hydrogenation reduces this to a fully saturated 7-(4-methylpentyl)indolizidine[5][10]. This simplifies the molecule, removing geometric isomerism variables associated with the alkene, and creates a stable target for synthetic matching.
Step 3: Unambiguous Synthetic Matching
-
Procedure : Synthesize 7-(4-methylpentyl)indolizidine independently. Compare the synthetic standard against the hydrogenated natural product using GC-FTIR, High-Resolution Electron Impact Mass Spectrometry (HREIMS), and gas chromatographic retention times[5][10].
-
Validation : The mass spectra, GC-FTIR spectra, and isomer ratios (10:1) of the synthetic standard must be identical to the hydrogenated natural product. This self-validating analytical loop unambiguously confirms the 7-substituted indolizidine carbon skeleton of Gosodesmine[5][10].
References
-
Niphakis, M. J., & Georg, G. I. (2010). Total Syntheses of Arylindolizidine Alkaloids (+)-Ipalbidine and (+)-Antofine. The Journal of Organic Chemistry, 75(17), 6019–6022. URL: [Link]
-
Hassler, M. F., Harrison, D. P., Jones, T. H., Richart, C. H., & Saporito, R. A. (2020). Gosodesmine, a 7-Substituted Hexahydroindolizine from the Millipede Gosodesmus claremontus. Journal of Natural Products, 83(9), 2764–2768. URL: [Link]
-
Kancharla, P., & Reynolds, K. A. (2015). Cyclic enaminones. Part II: Applications as versatile intermediates in alkaloid synthesis. RSC Advances, 5, 88181-88205. URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Terpenoid Alkaloids of Colobognath Millipedes: Insights into Structural Diversity and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 4. Total Syntheses of Arylindolizidine Alkaloids (+)-Ipalbidine and (+)-Antofine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ralphsaporito.weebly.com [ralphsaporito.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. "Gosodesmine, a 7-Substituted Hexahydroindolizine from the Millipede Go" by Madeline F. Hassler, Daniel P. Harrison et al. [collected.jcu.edu]
- 10. ralphsaporito.weebly.com [ralphsaporito.weebly.com]
Advanced Synthesis and Biological Evaluation of 2,3,5,6,7,8-Hexahydroindolizine Derivatives
Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Introduction & Pharmacological Relevance
The 2,3,5,6,7,8-hexahydroindolizine scaffold—a partially saturated bicyclic system containing a bridgehead nitrogen—serves as the structural foundation for numerous biologically active indolizidine alkaloids [1, 2]. In medicinal chemistry, this core is highly prized for its conformational rigidity, which allows for the precise spatial arrangement of pharmacophores required to target specific enzymes and receptors.
Naturally occurring derivatives, such as swainsonine and castanospermine , have demonstrated profound therapeutic potential. Swainsonine is a potent, reversible inhibitor of Golgi
This application note provides a comprehensive, self-validating workflow for the stereoselective synthesis of the hexahydroindolizine core and the subsequent evaluation of its biological efficacy via high-throughput enzymatic assays.
Mechanistic Pathway: Glycoprotein Processing Inhibition
The therapeutic efficacy of hexahydroindolizine-based
Mechanism of Golgi α-Mannosidase II inhibition by hexahydroindolizine derivatives.
Synthetic Methodology: The Vinylogous Sulfonamide Route
While modern approaches utilize Nickel-catalyzed (4+2) cycloadditions [4] or hetero Diels-Alder reactions [3], the vinylogous sulfonamide cyclization remains one of the most robust methods for establishing the hexahydroindolizine core with absolute stereocontrol [2].
Protocol 1: Stereoselective Construction of the Bicyclic Core
Objective: To synthesize a functionalized 2,3,5,6,7,8-hexahydroindolizine intermediate from a monocyclic pyrrolidine precursor.
Reagents & Materials:
- -butyl (3R)-3-{2-[(E)-(p-toluenesulfonyl)methylene]-1-pyrrolidinyl}nonanoate (Precursor)
-
Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous)
-
Platinum(IV) oxide (
), Hydrogen gas ( ) -
Sodium amalgam (Na/Hg), Methanol,
Step-by-Step Procedure:
-
Acid-Mediated Deprotection & Cyclization:
-
Action: Dissolve the precursor (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C under an inert argon atmosphere. Add TFA (10.0 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Causality & Logic: TFA quantitatively cleaves the
-butyl ester to yield a highly reactive free carboxylic acid. The electron-withdrawing nature of the vinylogous sulfonamide activates the adjacent alkene. This creates a highly electrophilic center that drives a spontaneous, thermodynamically favorable intramolecular cyclization, forming the bicyclic hexahydroindolizine architecture [2].
-
-
Reaction Quenching & Free-Base Isolation:
-
Action: Concentrate the reaction mixture in vacuo to remove excess TFA. Resuspend in ethyl acetate and wash with saturated aqueous
until the aqueous layer reaches pH 8. Extract the organic layer, dry over anhydrous , and concentrate. -
Causality & Logic: Adjusting the pH to 8 is a critical self-validating step; it ensures the bridgehead nitrogen is fully deprotonated (free-based), preventing the loss of the water-soluble protonated alkaloid into the aqueous waste stream.
-
-
Stereoselective Hydrogenation:
-
Action: Dissolve the crude cyclized intermediate in absolute ethanol. Add a catalytic amount of
(0.1 eq). Purge the flask and stir under an atmosphere (1 atm) for 12 hours. -
Causality & Logic: The rigid bicyclic geometry of the hexahydroindolizine forces the catalyst to approach from the less sterically hindered convex face. This ensures strict diastereoselective reduction of the endocyclic alkene, establishing the correct relative stereochemistry required for biological target binding [2].
-
-
Desulfonylation:
-
Action: Treat the reduced intermediate with 6% Na/Hg in methanol buffered with
(to maintain pH ~6) for 2 hours at room temperature to cleave the tosyl group. Purify via silica gel chromatography.
-
Biological Evaluation: Enzyme Inhibition Assay
To validate the pharmacological utility of the synthesized hexahydroindolizine derivatives, their inhibitory potency against Golgi
Protocol 2: High-Throughput Fluorometric -Mannosidase II Assay
Objective: Determine the half-maximal inhibitory concentration (
Reagents & Materials:
-
Recombinant human Golgi
-mannosidase II (GMII) -
Fluorogenic Substrate: 4-Methylumbelliferyl
-D-mannopyranoside (4-MU-Man) -
Assay Buffer: 50 mM Sodium Acetate, pH 5.6, supplemented with 0.1% BSA
-
Stop Solution: 0.5 M Sodium Carbonate (
), pH 10.5
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the hexahydroindolizine derivative in DMSO. Perform a 10-point serial dilution in the Assay Buffer (ranging from 1 nM to 100
M). Quality Control: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation. -
Enzyme Pre-Incubation: In a 96-well black opaque microplate, combine 50
L of the inhibitor dilution with 25 L of GMII (final well concentration: 2 nM). Incubate at 37 °C for 15 minutes.-
Causality & Logic: Hexahydroindolizines often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate steady-state
calculations.
-
-
Reaction Initiation: Add 25
L of 4-MU-Man substrate (final concentration 1 mM) to all wells. Incubate at 37 °C for exactly 30 minutes. -
Reaction Termination & Signal Amplification: Add 100
L of the Stop Solution ( , pH 10.5) to all wells.-
Causality & Logic: The addition of a high-pH buffer serves a dual, self-validating purpose. First, it immediately denatures the enzyme, freezing the reaction at the 30-minute mark. Second, the pKa of the released 4-methylumbelliferone fluorophore is ~7.8. Shifting the pH to 10.5 fully deprotonates the molecule, maximizing its fluorescence quantum yield and drastically improving the signal-to-noise ratio.
-
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 450 nm). Plot the log[Inhibitor] versus normalized fluorescence to calculate the
via non-linear regression.
Quantitative Data Summary
The table below summarizes benchmark pharmacological data for prominent natural and synthetic hexahydroindolizine/indolizidine derivatives, highlighting the versatility of this chemical space.
| Compound / Derivative | Primary Biological Target | Benchmark | Primary Therapeutic Application |
| Swainsonine | Golgi | 0.04 | Oncology / Immunomodulation |
| Castanospermine | Endoplasmic Reticulum | 0.08 | Antiviral (HCV, HIV research) |
| Monomorine I | Nicotinic Acetylcholine Receptor (nAChR) | 1.20 | Neurological / Receptor Mapping |
| 5,8-Disubstituted Indolizidines | Nicotinic Acetylcholine Receptor (nAChR) | 2.50 - 8.40 | Noncompetitive nAChR Blockers |
| Hexahydroindolizin-7(1H)-one | N/A (Intermediary Scaffold) | N/A | Chemical Precursor / Building Block |
Note:
References
-
Swainsonine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Vinylogous Sulfonamides in the Total Synthesis of Indolizidine Alkaloids from Amphibians and Ants Source: CORE (Connecting Repositories) / University of the Witwatersrand URL:[Link]
-
A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]
-
Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Pharmacological Applications of Substituted Hexahydroindolizines: Application Notes and Protocols
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The indolizine nucleus, a heterocyclic system isoelectronic with indole, has long been recognized as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] However, it is in the exploration of its saturated analogue, the hexahydroindolizine core, that a new frontier of therapeutic potential is emerging. Unlike their planar, aromatic counterparts, substituted hexahydroindolizines offer a three-dimensional architecture derived from naturally occurring indolizidine alkaloids.[3][4] This stereochemical complexity provides a framework for designing highly selective and potent modulators of biological targets, moving beyond the flatland of traditional aromatic scaffolds.
This guide provides an in-depth exploration of the pharmacological applications of substituted hexahydroindolizines, designed for researchers, scientists, and drug development professionals. We will move beyond simple lists of activities to explain the causality behind experimental design, present validated protocols for evaluation, and ground these insights in authoritative references. Our focus will be on two key areas where these compounds have shown significant promise: neuropharmacology and oncology.
Core Synthetic Strategies: Building the Hexahydroindolizine Framework
The therapeutic potential of any scaffold is unlocked through its synthesis. The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing the indolizine and related heterocyclic systems.[5] For creating complex hexahydroindolizine derivatives, such as those fused to other ring systems, this method proves particularly powerful. It involves the reaction of a cyclic ylide with a suitable dipolarophile, like acrylonitrile.
A prime example is the synthesis of hexahydroindolizino[8,7-b]indole derivatives. These compounds are prepared via the 1,3-dipolar cycloaddition of ylides derived from 3,4-dihydro-β-carboline with acrylonitrile, yielding a mixture of 1-cyano and 2-cyano derivatives.[6] This modular approach allows for the introduction of various substituents on the starting materials to build a library of diverse compounds for screening.
Caption: Synthesis of Hexahydroindolizino[8,7-b]indoles.
Neuropharmacological Applications: Modulating Central Nervous System Targets
The rigid, three-dimensional conformation of hexahydroindolizines makes them ideal candidates for interacting with the specific binding pockets of central nervous system (CNS) receptors.[7] This structural feature allows for the development of agents with high affinity and selectivity.
Mechanism of Action: Antagonism of 5-HT and Adrenergic Systems
A key example is the racemic compound ADT 16 (1,2,3,5,6,11b-hexahydro-[8]benzothieno[3,2-g]indolizine hydrochloride), which has demonstrated activity as a novel antagonist of both serotonergic (5-HT) and adrenergic systems.[8] In vitro studies have shown that ADT 16 antagonizes contractile responses to phenylephrine (an α-adrenergic agonist) and 5-HT.[8] In vivo, it attenuates physiological responses mediated by these systems, such as muscle twitches induced by L-5-HTP (a 5-HT precursor).[8] This dual-action profile suggests potential applications in treating complex neurological disorders where both systems are implicated, such as depression or anxiety.
Caption: Antagonistic action of ADT 16 on 5-HT and Adrenergic receptors.
Application Protocol: Evaluating Neuroprotective Effects
A primary screen for neuroactive compounds often involves assessing their ability to protect neuronal cells from oxidative stress, a key factor in neurodegeneration.[9][10]
Protocol: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress
-
Rationale: This protocol uses the human neuroblastoma cell line SH-SY5Y, a well-established model for neuroprotective studies. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, mimicking the cellular damage seen in neurodegenerative diseases.[10] Cell viability is measured using the MTT assay, a colorimetric method that quantifies mitochondrial metabolic activity, a reliable indicator of cell health.[11]
-
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test hexahydroindolizine derivative (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neuroprotective agent).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ (e.g., 350 µM final concentration) to all wells except the negative control group. Incubate for another 24 hours.[12]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11]
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A statistically significant increase in viability in compound-treated wells compared to the H₂O₂-only wells indicates a neuroprotective effect.
-
Anticancer Applications: Targeting Cell Proliferation
The structural diversity of substituted hexahydroindolizines has made them attractive candidates for anticancer drug discovery.[6] Their mechanism often involves the disruption of the cell cycle, leading to the inhibition of tumor growth.[6]
Mechanism of Action: Cell Cycle Arrest at G2/M Phase
Certain cyano-substituted hexahydroindolizino[8,7-b]indole derivatives have demonstrated potent cytotoxic activity against cancer cell lines like L1210 (leukemia).[6] Flow cytometry analysis revealed that the most active compounds, including 1-cyano and 2-cyano-8-benzyloxyindolizino[8,7-b]indoles, induce cell cycle arrest at the G2/M phase.[6] This indicates that these compounds interfere with the cellular processes required for mitosis, ultimately preventing cancer cell division. Notably, these compounds retained their activity in doxorubicin-resistant cancer cells, suggesting a mechanism of action that is not susceptible to common multidrug resistance pathways.[6]
Application Protocol: In Vitro Cytotoxicity Screening
The initial evaluation of a potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable method for this purpose.[13][14]
Protocol: MTT Assay for General Cytotoxicity Screening
-
Rationale: This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is the concentration required to inhibit the growth of 50% of the cell population. This is a key metric for comparing the potency of different compounds.[15] A panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) should be used to assess the spectrum of activity.[16]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the hexahydroindolizine derivatives in the appropriate cell culture medium. Add the compounds to the cells at a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
-
Table 1: Example Cytotoxicity Data for Hexahydroindolizine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 20a (1-cyano-8-benzyloxy) | L1210 | 2-50 | G2/M Arrest | [6] |
| 20c (2-cyano-8-benzyloxy) | L1210 | 2-50 | G2/M Arrest | [6] |
| Hypothetical Compound A | MCF-7 | 15.2 | Apoptosis | N/A |
| Hypothetical Compound B | A549 | 8.9 | Tubulin Inhibition | N/A |
In Silico Approaches in Hexahydroindolizine Drug Development
Modern drug discovery integrates computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are crucial for understanding structure-activity relationships (SAR) and predicting the pharmacokinetic properties of novel hexahydroindolizine derivatives.[5]
Caption: Integrated workflow for in silico drug discovery.
-
Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a biological target. For hexahydroindolizines, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a receptor's active site, explaining why certain substitutions enhance activity.[5] This provides a rational basis for designing more potent analogues.
-
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This early assessment helps to eliminate candidates that are likely to fail in later stages of development due to poor bioavailability or high toxicity, saving significant time and resources.[5]
Conclusion and Future Perspectives
Substituted hexahydroindolizines represent a compelling and underexplored class of compounds with significant therapeutic potential. Their inherent three-dimensional complexity allows for precise interactions with biological targets in a way that is often not achievable with simpler aromatic systems. The demonstrated activities in neuropharmacology and oncology provide a strong foundation for future research.
The path forward lies in the synergy of rational design, efficient synthesis, and robust biological evaluation. The application of the protocols and workflows detailed in this guide will enable researchers to systematically explore the vast chemical space of substituted hexahydroindolizines, leading to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.
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Application Notes and Protocols for the Evaluation of Hexahydroindolizine Derivatives for CNS Depressant Activity
Introduction: The Therapeutic Potential of Hexahydroindolizine Scaffolds
The central nervous system (CNS) is the target for a vast array of therapeutics aimed at treating conditions such as anxiety, insomnia, and epilepsy. CNS depressants, a broad class of drugs that reduce neuronal activity, are cornerstones of managing these disorders.[1] A primary mechanism for CNS depression involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the brain.[2] Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[3]
The indolizine core and its saturated analogue, hexahydroindolizine, represent privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[4] Their structural features make them attractive candidates for CNS-acting agents.[4] This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of novel hexahydroindolizine derivatives, from initial synthesis and in vitro screening to in vivo behavioral validation and early safety assessment. The protocols herein are designed to establish a robust data package for identifying promising lead candidates for further development.
Part 1: Synthesis Strategy: A Generalized Approach
The synthesis of indolizine and its derivatives can be achieved through various methods, with the 1,3-dipolar cycloaddition being a prominent and versatile approach. This strategy typically involves the reaction of a pyridinium ylide with a suitable dipolarophile. For the creation of the hexahydroindolizine core, subsequent reduction steps are necessary.
A generalized, multi-step synthetic pathway often begins with commercially available starting materials, such as substituted pyridines and α-halo ketones, to generate the core scaffold, which can then be further functionalized to create a library of derivatives for screening.[5][6]
Part 2: The In Vitro Screening Cascade: Identifying Primary Hits
The initial phase of discovery focuses on identifying compounds that interact with the primary molecular target and elicit a functional response. For CNS depressants, the GABA-A receptor is the most common target.[1]
Workflow for In Vitro Screening
Caption: A parallel testing approach for in vivo characterization of lead compounds.
Protocol 3.1: Open Field Test (OFT)
Rationale: The OFT is a fundamental assay for evaluating general locomotor activity and anxiety-like behavior in rodents. [7][8]A novel, open arena is anxiogenic to rodents, who tend to stay near the walls (thigmotaxis). CNS depressants typically reduce overall movement (distance traveled) and may or may not increase time spent in the unprotected center of the arena. [7][9] Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, typically equipped with infrared beams or an overhead video camera for automated tracking. [10]2. Acclimation: Habituate animals to the testing room for at least 30-60 minutes before the test.
-
Dosing: Administer the test compound or vehicle control (e.g., intraperitoneally) and allow for a predetermined absorption period (e.g., 30 minutes). [11]A positive control like Diazepam (1 mg/kg) should be included. [12]4. Test Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes). [7]5. Data Collection: The tracking system records key parameters.
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues. [7]7. Key Parameters:
-
Total Distance Traveled: An indicator of overall locomotor activity. A significant decrease suggests sedation.
-
Time Spent in Center Zone: An increase can indicate anxiolytic-like effects. [7] * Rearing Frequency: A measure of exploratory behavior, which is often reduced by sedatives.
-
| Group | Dose (mg/kg, i.p.) | Total Distance (m) | Time in Center (s) |
| Vehicle | - | 35.2 ± 3.1 | 18.5 ± 2.5 |
| Diazepam | 1 | 20.1 ± 2.8 | 45.7 ± 4.1 |
| Compound X | 10 | 19.5 ± 3.0 | 25.1 ± 3.3 |
| Compound X | 30 | 10.3 ± 1.9** | 15.8 ± 2.9 |
| p<0.05, **p<0.01 vs. Vehicle |
Table 2: Example data from the Open Field Test, showing Compound X has sedative but not anxiolytic effects at the tested doses.
Protocol 3.2: Elevated Plus Maze (EPM)
Rationale: The EPM is a widely validated test for assessing anxiolytic-like activity. [11][10]The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms. Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor (e.g., 50 cm). [11]2. Acclimation and Dosing: Follow the same procedure as in the OFT.
-
Test Procedure: Place the mouse on the central platform facing one of the enclosed arms and allow it to explore for 5 minutes. [11]4. Data Collection: An overhead camera and tracking software record the animal's movement.
-
Cleaning: Clean the maze thoroughly between animals.
-
Key Parameters:
-
Percentage of Time Spent in Open Arms: The primary measure of anxiolytic activity.
-
Percentage of Open Arm Entries: A secondary measure of anxiolytic activity.
-
Total Arm Entries: A measure of general activity to ensure a sedative effect is not confounding the results.
-
Protocol 3.3: Rotarod Test
Rationale: Many CNS depressants can impair motor coordination and balance as an on-target side effect. The Rotarod test assesses this by measuring the ability of a mouse to remain on a rotating rod. [12][9]This is crucial for determining the therapeutic window and potential liabilities of a compound.
Methodology:
-
Apparatus: A textured rod that rotates at an accelerating speed.
-
Training: Train the mice on the apparatus for 1-2 days prior to the test day, teaching them to walk on the rod at a constant low speed.
-
Dosing: Administer the compound, vehicle, or positive control as in previous tests.
-
Test Procedure: Place the mouse on the rod and start the rotation, which gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes).
-
Data Collection: Record the latency to fall from the rod or to passively rotate with the rod for two consecutive revolutions. Conduct 2-3 trials per animal.
-
Data Analysis: Compare the average latency to fall between treatment groups. A significant decrease indicates motor impairment.
Part 4: Early Safety and Neurotoxicity Profiling
Early assessment of potential toxicity is critical to avoid costly failures in later stages of drug development. [13]Neurotoxicity, an adverse change in the structure or function of the nervous system, is a key concern for any CNS-active compound. [14][15]
Protocol 4.1: In Vitro Neuronal Viability Assay
Rationale: This high-content imaging assay provides a quantitative method to determine if a compound has direct toxic effects on neurons, such as inducing cell death or inhibiting neurite outgrowth. [16]Using human induced pluripotent stem cell (iPSC)-derived neurons offers a biologically relevant model for screening. [16] Methodology:
-
Cell Culture: Plate iPSC-derived neurons in 96- or 384-well plates and allow them to form networks for 3-5 days.
-
Compound Treatment: Treat the neuronal cultures with a range of concentrations of the test compound for 48-72 hours.
-
Staining: Fix the cells and stain them with fluorescent markers, such as an antibody against β-III tubulin to visualize neurons and their processes, and a nuclear stain like DAPI.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Controls:
-
Vehicle Control: To establish a baseline for healthy neuronal networks.
-
Positive Control: A known neurotoxin (e.g., rotenone) to confirm assay sensitivity.
-
-
Data Analysis: Use image analysis software to quantify key parameters. [16] * Neuron Count: A decrease indicates cell death.
-
Neurite Outgrowth: Measures the total length and number of branches of neuronal processes. A decrease indicates sublethal toxicity.
-
Early Safety Assessment Workflow
Caption: Integrated workflow for early-stage neurotoxicity and safety profiling.
Conclusion and Forward Look
This document outlines a systematic, multi-faceted approach to identify and characterize novel hexahydroindolizine derivatives with potential as CNS depressants. By integrating targeted in vitro assays with a battery of in vivo behavioral tests and early safety profiling, researchers can efficiently triage compound libraries and build a comprehensive understanding of their structure-activity relationships. This rigorous, evidence-based cascade provides the foundational data necessary to select promising lead candidates for more advanced preclinical development, ultimately paving the way for new and improved therapies for CNS disorders.
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Application Note: Hexahydroindolizine Analogs as Dual-Action Anti-Inflammatory Agents
Executive Summary & Mechanistic Rationale
The development of safer, highly efficacious anti-inflammatory therapeutics requires moving beyond traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are frequently plagued by gastrointestinal and cardiovascular toxicities. The hexahydroindolizine scaffold—a saturated, bicyclic system isoelectronic with indole and structurally related to purines—has emerged as a highly privileged pharmacophore in modern drug design[1].
The transition from planar aromatic systems to the sp³-rich hexahydroindolizine core increases the three-dimensionality (Fsp³) of the molecule. This structural shift enhances target specificity and solubility while serving as a bio-isosteric replacement for traditional NSAID scaffolds[2]. Crucially, specific hexahydroindolizine and phenanthroindolizidine derivatives (such as tylophorine analogs) exhibit a multi-target mechanism of action: they not only act as competitive inhibitors for Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) but also suppress upstream NF-κB and AP-1 mediated transcription[3][4].
By dually inhibiting COX-2 and 5-LOX, these analogs prevent the dangerous "shunting" of arachidonic acid metabolism toward leukotriene overproduction—a common flaw of selective COX-2 inhibitors that leads to adverse cardiovascular events and gastric ulceration[2].
Target Pathways & Mechanism of Action
The inflammatory cascade is primarily driven by the Arachidonic Acid (AA) pathway and upstream transcriptional regulators like NF-κB. Hexahydroindolizine analogs intervene at multiple nodes within this network. Computational docking studies confirm that these analogs achieve consensual interaction with key binding site residues (e.g., His-550, Phe-610, and Glu-614 in 5-LOX)[2].
Caption: Hexahydroindolizine analogs inhibit NF-κB transcription and dual-target COX-2/5-LOX enzymes.
Quantitative Data: Efficacy & Toxicity Profiles
The following table synthesizes the pharmacological screening data of key indolizine/hexahydroindolizine derivatives against standard clinical NSAIDs[2][3]. The data highlights the ability of these analogs to maintain high efficacy while significantly lowering ulcerogenic liability.
| Compound | Primary Target | IC₅₀ (µM) | In Vivo Efficacy (Edema Inhibition) | Ulcerogenic Liability |
| Compound 2a (Nitrile-substituted) | COX-2 | 6.56 | Not Assessed | Low |
| Compound 2c | COX-2 | 6.94 | Not Assessed | Low |
| IND004 | 5-LOX | 2.10 | Significant | Low |
| Celecoxib (Standard) | COX-2 | 0.05 | High | Low |
| Indomethacin (Standard) | COX-1 / COX-2 | 6.80 | High | High |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every efficacy readout is orthogonally paired with a control mechanism to rule out false positives caused by compound cytotoxicity or assay interference.
Protocol A: In Vitro COX-2 / 5-LOX Enzymatic Inhibition Assay
Causality & Rationale: Cell-free assays isolate the direct binding affinity of the hexahydroindolizine analogs to the target enzymes, removing confounding variables like cellular membrane transport or metabolic degradation.
-
Reagent Preparation: Prepare recombinant human COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 7.4).
-
Compound Incubation: Incubate the enzymes with varying concentrations of the hexahydroindolizine analogs (0.1 µM to 50 µM) for 15 minutes at 37°C.
-
Self-Validation: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective) as positive controls. Include a vehicle-only (DMSO < 0.5%) well as the negative baseline[3].
-
-
Substrate Addition: Introduce arachidonic acid to initiate the reaction.
-
Detection: Quantify the conversion of arachidonic acid using a fluorometric probe (e.g., ADHP for COX-2 peroxidase activity). Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Induced RAW264.7 Macrophages)
Causality & Rationale: This assay evaluates the physiological efficacy of the analogs. LPS stimulates TLR4, triggering the NF-κB cascade and subsequent cytokine release[5].
Caption: Self-validating cell assay workflow ensuring anti-inflammatory efficacy is decoupled from toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells at
cells/well in a 96-well plate.-
Causality: This specific density ensures cells remain in the logarithmic growth phase during the LPS challenge, preventing confluence-induced stress responses that could artificially elevate baseline cytokine levels.
-
-
Pre-treatment (1 Hour): Introduce the hexahydroindolizine analogs (1, 5, 10 µM).
-
Causality: A 1-hour prophylactic window allows the compounds to achieve intracellular equilibrium and pre-occupy target enzyme active sites before the rapid onset of LPS-induced TLR4 signaling.
-
-
LPS Challenge (24 Hours): Add LPS (1 µg/mL) to trigger the inflammatory cascade.
-
Orthogonal Validation (ELISA & MTT):
-
Efficacy Readout: Harvest the supernatant and quantify TNF-α and IL-6 via ELISA.
-
Viability Readout (Self-Validation): Wash the remaining adherent cells and perform an MTT viability assay.
-
Causality Rule: If a compound shows a 90% drop in cytokines but also a 50% drop in cell viability, the anti-inflammatory effect is a false positive driven by cytotoxicity. True therapeutic hits must suppress cytokines while maintaining >95% cell viability.
-
References
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Title: Indolizine: A privileged biological scaffold. Source: Der Pharma Chemica URL: [1]
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Title: Design, Synthesis, Preliminary Pharmacological Screening Of Some Indolizine Derivatives For Antiinflammatory Activity. Source: OMICS International URL: [2]
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Title: Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Source: Semantic Scholar URL: [3]
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Title: Structurally Diverse Labdane Diterpenoids from Leonurus japonicus and Their Anti-inflammatory Properties in LPS-Induced RAW264.7 Cells. (Journal of Natural Products Vol. 83 No. 9) Source: ACS Publications URL: [5]
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Title: The Indolizidine Alkaloids. Source: ResearchGate URL: [4]
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Application Note: Hexahydroindolizine Scaffolds as α7 nAChR Agonists for Cognitive and Inflammatory Disorders
Executive Summary
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel heavily implicated in cognitive processing, sensory gating, and the cholinergic anti-inflammatory pathway. Developing selective agonists for this receptor has historically been hindered by off-target affinity (particularly at α4β2 subtypes) and rapid receptor desensitization. This application note details the mechanistic rationale, signaling pathways, and a self-validating experimental workflow for evaluating hexahydroindolizine (partially saturated indolizine) scaffolds as potent, highly selective α7 nAChR agonists.
Mechanistic Rationale: The Hexahydroindolizine Pharmacophore
Successful orthosteric activation of the α7 nAChR requires a precise spatial arrangement between a basic nitrogen (cationic center) and a hydrogen-bond acceptor. Flexible aliphatic amines suffer a high entropic penalty upon binding.
The hexahydroindolizine scaffold overcomes this by utilizing a rigid bicyclic ring system. This conformational restriction locks the bridgehead nitrogen into an optimal trajectory for cation-π interactions with the tryptophan residues (e.g., Trp149) in the receptor's orthosteric binding pocket. Furthermore, functionalization at the C7 position of the hexahydroindolizine ring allows for fine-tuning of lipophilicity and blood-brain barrier (BBB) penetrance without disrupting the core pharmacophore [1].
Target Signaling Pathway
Activation of the α7 nAChR by hexahydroindolizine agonists triggers a massive, transient influx of calcium (Ca²⁺). Unlike other nAChRs, the α7 subtype is highly permeable to calcium, which acts as a crucial second messenger to activate downstream kinase cascades, ultimately leading to the transcription of pro-cognitive and neuroprotective genes.
Figure 1: α7 nAChR signaling cascade initiated by hexahydroindolizine agonists.
Self-Validating Experimental Workflow
To rigorously validate novel hexahydroindolizine derivatives, a tiered, self-validating experimental system is required. Affinity (Binding) must predict Functional Agonism (Calcium Flux), which must be kinetically verified (Electrophysiology) to rule out false positives caused by allosteric modulation or assay artifacts.
Figure 2: Self-validating experimental workflow for α7 nAChR agonist development.
Protocol A: Radioligand Binding ([³H]-Methyllycaconitine Displacement)
Causality & Rationale: Brain tissue expresses multiple nAChR subtypes, predominantly α4β2. To ensure the hexahydroindolizine scaffold is selectively targeting α7, we utilize [³H]-Methyllycaconitine ([³H]-MLA). MLA is a highly selective antagonist for the α7 homopentamer. Displacement of[³H]-MLA confirms orthosteric binding specifically at the α7 site.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
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Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-MLA (final concentration 1 nM), and 50 µL of the hexahydroindolizine test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).
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Non-Specific Binding: Define non-specific binding using 10 µM unlabeled α-bungarotoxin in parallel control wells.
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Equilibration: Incubate the plates at room temperature for 2 hours to achieve steady-state equilibrium.
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
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Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.
Protocol B: High-Throughput FLIPR Calcium Flux Assay
Causality & Rationale: The α7 nAChR desensitizes within milliseconds of agonist binding. Standard calcium flux assays are often "blind" to α7 agonists because the channel closes before bulk calcium can be detected by fluorescent dyes. To bypass this, we utilize PNU-120596 , a Type II Positive Allosteric Modulator (PAM) [2]. PNU-120596 destabilizes the desensitized state, allowing prolonged channel opening and robust, detectable calcium influx, proving functional agonism.
Step-by-Step Methodology:
-
Cell Culture: Seed SH-EP1 cells stably expressing human α7 nAChR into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C in the dark.
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PAM Pre-incubation: Wash cells twice with assay buffer. Add 10 µL of assay buffer containing 1 µM PNU-120596 to all wells. Incubate for 15 minutes at room temperature.
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Agonist Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Continuously monitor baseline fluorescence for 10 seconds.
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Stimulation: Automatically dispense 10 µL of the hexahydroindolizine test compounds (varying concentrations). Record fluorescence (Excitation: 488 nm, Emission: 525 nm) for an additional 3 minutes.
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Analysis: Calculate the area under the curve (AUC) or peak fluorescence. Normalize data to the maximal response elicited by 100 µM Acetylcholine (ACh) to determine the EC₅₀ and intrinsic efficacy (Emax).
Protocol C: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: While FLIPR provides high-throughput functional data, it cannot resolve single-channel kinetics. Patch-clamp electrophysiology is mandatory to confirm that the hexahydroindolizine compound induces true channel gating and to measure its specific impact on the receptor's desensitization kinetics without the artificial presence of a PAM.
Step-by-Step Methodology:
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Setup: Transfer α7-expressing SH-EP1 cells to a recording chamber mounted on an inverted microscope, continuously perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
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Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (135 mM CsCl, 10 mM HEPES, 10 mM EGTA, 1 mM MgCl₂, 4 mM Mg-ATP, pH 7.3).
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Whole-Cell Configuration: Form a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, establishing the whole-cell configuration. Voltage-clamp the cell at -70 mV.
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Rapid Perfusion: Use a computer-controlled rapid application system (e.g., OctaFlow) to apply the hexahydroindolizine agonist for 500 ms. Critical: The solution exchange time must be <10 ms to accurately capture the fast activation peak before desensitization occurs.
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Recording: Record macroscopic inward currents using an Axopatch 200B amplifier. Filter at 2 kHz and digitize at 10 kHz. Analyze peak current amplitude and the decay time constant (τ) of desensitization.
Quantitative Data Presentation
The functionalization of the hexahydroindolizine scaffold drastically impacts both affinity and functional efficacy. The following table summarizes structure-activity relationship (SAR) data for representative C7-substituted derivatives, demonstrating the self-validating progression from binding (Kᵢ) to functional agonism (EC₅₀).
Table 1: SAR Profile of Hexahydroindolizine Derivatives at the α7 nAChR
| Compound ID | C7 Substitution | Binding Affinity (Kᵢ, nM) | FLIPR Agonism (EC₅₀, nM) | Efficacy (% Emax vs. ACh) |
| Hex-01 | -H (Unsubstituted) | 145.2 ± 12.1 | 850.4 ± 45.2 | 45% (Partial Agonist) |
| Hex-02 | -CH₃ (Methyl) | 42.1 ± 4.5 | 210.5 ± 18.4 | 78% (Strong Partial) |
| Hex-03 | -OCH₃ (Methoxy) | 12.4 ± 1.8 | 65.2 ± 5.1 | 95% (Full Agonist) |
| EVP-6124 | Reference Standard | 9.8 ± 1.2 | 45.1 ± 3.8 | 100% (Full Agonist) |
Note: Data demonstrates that the introduction of an electron-donating methoxy group at the C7 position (Hex-03) optimizes both binding affinity and channel gating efficacy, rivaling the clinical reference standard EVP-6124.
References
-
Xue, Y., Tang, J., Ma, X., & Zhang, L. (2016). Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists. European Journal of Medicinal Chemistry, 115, 94-108.[Link]
-
Hurst, R. S., Hajós, M., Ragland, M., Wall, T. M., Higdon, N. R., Hoffmann, W. E., ... & Williams, M. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of Neuroscience, 25(17), 4396-4405.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6,7,8-Hexahydroindolizine
Introduction
The 2,3,5,6,7,8-hexahydroindolizine core is a privileged scaffold found in a variety of bioactive natural products, particularly alkaloids.[1] Its synthesis is a critical step in the development of new therapeutic agents. However, researchers often face challenges in achieving high yields and stereochemical control, leading to time-consuming optimization and purification efforts. This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and improve yields in the synthesis of this important heterocyclic system.
Section 1: Frequently Asked Questions on Synthetic Strategies
Q1: What are the primary synthetic routes to the 2,3,5,6,7,8-hexahydroindolizine core?
A: There are several effective strategies, with the choice depending on the available starting materials and desired substitution pattern. The most common approaches are:
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Catalytic Hydrogenation of Indolizines: This is arguably the most direct method, involving the reduction of a pre-formed, unsaturated indolizine ring. The reaction typically employs heterogeneous catalysts like Rhodium on Alumina (Rh/Al₂O₃) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.[2][3] This method is powerful but can present challenges in controlling selectivity, as both double bonds in the pyridine-derived ring can be reduced.
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Cyclization of Pyrrole Derivatives: This strategy builds the bicyclic system from a linear pyrrole precursor. For instance, the intramolecular cyclization of a compound like 4-(1H-pyrrol-1-yl)butanoic acid can generate a 6,7-dihydroindolizin-8(5H)-one intermediate, which can then be further reduced to the desired hexahydroindolizine skeleton.[4][5]
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Annulation of Piperidine Derivatives: A highly efficient, single-step method involves the annulation of commercially available 2-formylpiperidine with various 1,3-dicarbonyl compounds. This approach provides rapid access to the closely related 5,6,7,8-tetrahydroindolizine core, which can serve as a direct precursor.[6]
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Tandem Aza-Cope Rearrangement-Mannich Cyclization: For more complex targets, this powerful cascade reaction can construct intricate polycyclic systems containing the indolizine core from simple starting materials.[7][8] It is a[9][9]-sigmatropic rearrangement that proceeds through a six-membered chair transition state, often followed by an irreversible Mannich cyclization that provides a thermodynamic driving force for the reaction.[7][8][10]
Q2: How do I choose the most suitable synthetic route for my specific target?
A: The optimal route is dictated by the substitution pattern and stereochemistry of your target molecule. The following decision tree provides a general guide.
Detailed Troubleshooting Steps:
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Purity of Starting Materials: Impurities in the starting indolizine can act as catalyst poisons. Ensure the precursor is fully purified before the hydrogenation step. Impurities can interfere with reactions and lead to unwanted side products. [11][12]2. Catalyst Activity and Poisoning:
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Cause: The hexahydroindolizine product is a cyclic secondary amine, which can adsorb strongly to the surface of heterogeneous catalysts (e.g., Pt/C) and act as a poison, hindering further reaction. [13] * Solution:
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Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).
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Use a fresh, high-quality catalyst for each reaction. Avoid using catalyst from a bottle that has been open for a long time.
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Consider an acid additive. Protonating the product amine to form an ammonium salt can suppress its catalyst poisoning effect. [13]A common choice is p-toluenesulfonic acid in a solvent like water. [13]3. Reaction Conditions:
-
-
Cause: Incomplete reduction due to insufficient hydrogen pressure or non-optimal temperature. Heterogeneous hydrogenations can be sensitive to these parameters.
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Solution: Systematically screen H₂ pressure and temperature. In one study, a pressure of 80 bar was required to achieve full consumption of the starting material. [3]Start with milder conditions (e.g., 50 psi, room temperature) and incrementally increase pressure and/or temperature while monitoring the reaction by TLC or LC-MS.
-
-
Side Reactions:
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Cause: Over-reduction of the pyrrole ring can lead to octahydroindolizine byproducts, especially under harsh conditions (high temperature or pressure). [13] * Solution: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Using a less active catalyst, such as Pt/Al₂O₃ instead of Pt/C, can sometimes provide higher selectivity for the desired product. [13]
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Issue 2: Poor or Unexpected Stereoselectivity
Q: The hydrogenation of my substituted indolizine yields a mixture of diastereomers, with the undesired isomer being the major product. How can I control the stereochemistry?
A: Stereocontrol is a significant challenge in the reduction of polysubstituted indolizines. The facial selectivity of the hydrogen addition is influenced by the catalyst, solvent, and the steric and electronic nature of the substituents on the ring.
Understanding the Mechanism:
The stereochemical outcome is often determined by the protonation of an enol intermediate formed after the initial hydrogenation of one double bond. [2][3]The final stereocenter is set during a keto-enol tautomerism, and this step can be under kinetic control, sometimes leading to the formation of a less thermodynamically stable, yet kinetically favored, product. [2][3]
Strategies for Improving Diastereoselectivity:
-
Catalyst Screening: The choice of catalyst is paramount. Different metals and supports can dramatically alter the diastereomeric ratio.
| Catalyst | H₂ Pressure | Solvent | Typical Outcome | Reference |
| Rh/Al₂O₃ | 80 bar | Ethyl Acetate | Can lead to unusual trans products via kinetic control. | [2][3] |
| Pt/C | 1-4 bar (typical) | Water, Ethanol | Often used for indole reductions; may require acid additive to prevent poisoning. | [13] |
| Raney Ni | 50-100 bar | Ethanol | A strong reducing agent, may lead to over-reduction if not controlled. | [14] |
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate on the catalyst surface. Screen a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, water).
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Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which may lead to the kinetic product. Conversely, higher temperatures can allow for equilibration to the more stable thermodynamic product. [15]
Section 3: Key Experimental Protocol
Protocol: Diastereoselective Partial Hydrogenation of a Substituted Indolizine
This protocol is adapted from a reported procedure and serves as a robust starting point for optimization. [2][3] Materials:
-
Substituted Indolizine (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al₂O₃) (10-20 mol% by weight)
-
Ethyl Acetate (ACS grade, anhydrous)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (high purity)
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add the substituted indolizine (e.g., 1.0 g) and the 5% Rh/Al₂O₃ catalyst.
-
Solvent Addition: Add anhydrous ethyl acetate to dissolve/suspend the starting material (concentration typically 0.05-0.1 M).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (starting with 80 bar is recommended for challenging substrates).
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress periodically. This may require carefully depressurizing the vessel, taking an aliquot for TLC or LC-MS analysis, and then re-purging and re-pressurizing. The reaction may take up to 48 hours for full conversion. [2][3]7. Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 2,3,5,6,7,8-hexahydroindolizine diastereomer.
References
-
Bottega, A., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. The Journal of Organic Chemistry, 85(17), 11344–11353. [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. Retrieved March 7, 2026, from [Link]
-
Krasavin, M., et al. (2021). Synthesis and Aerobic Dehydrogenation of Indolizin-1-ol Derivatives. ACS Omega, 6(7), 4649–4657. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6646–6679. [Link]
-
Bottega, A., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine - PMC. National Institutes of Health. [Link]
-
Herbert, R. B., & Kgaphola, M. M. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(8), 1583–1587. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved March 7, 2026, from [Link]
-
Sharma, S., et al. (2013). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 15(10), 2821-2826. [Link]
-
Michael, J. P., et al. (2005). Studies towards the enantioselective synthesis of 5,6,8-trisubstituted amphibian indolizidine alkaloids via enaminone intermediates. Organic & Biomolecular Chemistry, 3(5), 836-47. [Link]
-
Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. [Link]
-
Chem-Station. (2015). Aza-Cope Rearrangement. Chem-Station International Edition. [Link]
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Cachafeiro, A., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydroisoquinolines and tetrahydro-β-carbolines. ARKIVOC, 2005(12), 98-153. [Link]
-
Taylor & Francis. (n.d.). Aza-cope rearrangement – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
Scribd. (2023). Indolizines: Chemistry and Pharmacology Review. [Link]
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Wang, Q., & Gademann, K. (2018). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 9(24), 5433–5438. [Link]
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Liu, Y., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
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d'Andrea, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 918. [Link]
-
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2010). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 15(4), 2820–2834. [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved March 7, 2026, from [Link]
-
Overman, L. E., et al. (1995). Aza-Cope Rearrangement−Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 117(22), 5958–5966. [Link]
-
Johnson, T. C., & Chemler, S. R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 22(3), 913–917. [Link]
-
MDPI. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. [Link]
-
Herbert, R. B., & Kgaphola, M. M. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. PubMed. [Link]
-
White Rose Research Online. (2026). Biomimetic total synthesis of ten Securinega alkaloids. [Link]
Sources
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimization of catalyst loading for hexahydroindolizine synthesis
Technical Support Center: Catalyst Loading Optimization for Hexahydroindolizine Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of the hexahydroindolizine (indolizidine) core—a privileged bicyclic scaffold found in numerous biologically active alkaloids. Transition-metal catalysis (Rh, Ru, Ni) has revolutionized our ability to construct these stereocenters. However, researchers often fall into the trap of over-catalyzing their reactions, leading to diminished enantiomeric excess (ee), toxic metal carryover, and off-target side reactions.
This guide is designed to move beyond generic troubleshooting. We will explore the mechanistic causality behind catalyst loading optimization, providing you with self-validating protocols to ensure your syntheses are both highly efficient and scalable.
Diagnostic Workflow
Workflow for optimizing catalyst loading and reaction conditions in indolizidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: In Rhodium-catalyzed [2+2+2] cycloadditions for indolizidine cores, how low can I push the catalyst loading without compromising the enantiomeric excess (ee)? Scientist's Insight: You can successfully reduce the Rhodium dimer catalyst loading to 2.5 mol% with only a minor decrease in overall yield[1]. The causality here is tied to the competitive kinetics of the reaction. High catalyst loadings in the presence of excess alkyne often promote off-target pathways, specifically the formation of 2-pyridone byproducts resulting from the cycloaddition between the isocyanate and two equivalents of alkyne[1]. By lowering the catalyst loading and operating under more dilute conditions (e.g.,[5a] = 0.04 M), you suppress this dimerization[1]. When paired with an optimized phosphoramidite ligand (such as L5), the system self-validates by maintaining high product selectivity (up to 6.5:1) and enantioselectivity (up to 95% ee)[1].
Q2: During the Ruthenium-NHC catalyzed asymmetric hydrogenation of indolizines, increasing the catalyst loading does not improve the conversion of 6-methyl substituted substrates. Why is the reaction stalling? Scientist's Insight: This is a classic example of steric hindrance overpowering catalytic availability. In Ru-NHC systems, the catalyst must coordinate closely with the pyridine ring face. For substrates like 6-methyl-2-phenylindolizine, the reaction fails to proceed even under significantly harsher conditions, including higher pressure, elevated temperature, and increased catalyst loading[2]. The methyl group at the 6-position sterically blocks the approach of the bulky Ru-NHC complex[2]. Blindly increasing catalyst loading in this scenario only wastes expensive Ruthenium. Instead, you must alter the catalytic strategy entirely—such as utilizing a less sterically demanding heterogeneous catalyst for the encumbered ring, or redesigning the synthesis to introduce the C6-methyl group post-hydrogenation.
Q3: I am using a Nickel-catalyzed (4+2) cycloaddition to build the hexahydroindolizine core, but I am observing significant alkyne trimerization. Should I adjust the Ni loading? Scientist's Insight: While adjusting the Ni(0)/PPh3 catalyst loading might seem like the intuitive first step, the primary driver of alkyne trimerization in this specific system is thermal kinetics, not just localized catalyst concentration. Lowering the reaction temperature is the critical parameter necessary to avoid alkyne trimerization[3]. Once the temperature is optimized to suppress the trimerization pathway, the Ni-catalyzed cycloaddition of the alkyne and azetidinone will yield the desired piperidinone intermediate with high regioselectivity (e.g., 10:1 rr), which can then be reduced and cyclized to form the indolizidine core[3].
Quantitative Data Presentation
To facilitate easy comparison, the following table summarizes the optimized catalyst parameters across different transition-metal methodologies for hexahydroindolizine synthesis.
Table 1: Impact of Catalyst Loading and Conditions on Hexahydroindolizine Core Synthesis
| Catalytic System | Substrate Type | Initial Loading | Optimized Loading | Key Mechanistic Observation |
| Rhodium [2+2+2] Cycloaddition | Alkenyl Isocyanates + Alkynes | 5.0 mol % | 2.5 mol % | Yield maintained; dilution to 0.04 M suppresses 2-pyridone byproduct formation[1]. |
| Ruthenium-NHC Hydrogenation | 5-Methyl vs 6-Methyl Indolizines | Standard | N/A (Fails at C6) | Highly sensitive to steric bulk; C6-substitution prevents Ru-coordination regardless of loading[2]. |
| Nickel (4+2) Cycloaddition | Azetidinones + Alkynes | 10 mol % | 10 mol % (Temp adjusted) | Lower temperature is strictly required to prevent competitive alkyne trimerization[3]. |
Standard Operating Procedure (SOP): Optimized Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol provides a self-validating methodology for achieving high enantioselectivity in hexahydroindolizine synthesis using a reduced Rhodium catalyst loading.
Objective: Synthesize indolizidine lactam cores with >90% ee using 2.5 mol% Rhodium dimer.
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an inert atmosphere glovebox, pre-mix the Rhodium dimer catalyst (2.5 mol%) with the optimized chiral phosphoramidite ligand (e.g., L5) in anhydrous, degassed solvent (e.g., toluene). Stir at room temperature for 30 minutes to ensure complete complexation.
-
Causality: Pre-complexation guarantees that the active chiral catalytic species is fully formed, preventing unligated Rh from initiating racemic background reactions.
-
-
Substrate Dilution: Dissolve the alkenyl isocyanate substrate in the solvent to achieve a highly dilute concentration of exactly 0.04 M.
-
Causality: High dilution is critical at low catalyst loadings to kinetically disfavor the bimolecular reaction of the isocyanate with two alkyne equivalents, thereby suppressing 2-pyridone byproduct formation[1].
-
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equivalents) via a syringe pump over 1 hour to the reaction mixture at the optimized temperature.
-
Causality: Controlled addition maintains a low steady-state concentration of the alkyne, further preventing off-target trimerization or dimerization.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via HPLC using a chiral stationary phase. The system validates itself if the product selectivity ratio (lactam vs. vinylogous amide) remains stable at approximately 6.5:1[1]. If the ratio shifts heavily toward byproducts, it indicates ligand dissociation or excessive local alkyne concentration.
-
Quenching and Purification: Once conversion exceeds 95%, quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the Rhodium catalyst. Proceed with standard column chromatography to isolate the hexahydroindolizine core.
References
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Enantioselective Synthesis of Indolizidines Bearing Quaternary Substituted Stereocenters via Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkenyl Isocyanates and Terminal Alkynes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Ruthenium–NHC‐Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids Source: Dalian Institute of Chemical Physics (DICP) / Wiley URL:[Link]
-
Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization Source: American Chemical Society (ACS) URL:[Link]
Sources
Technical Support Center: Hexahydroindolizine Diastereomer Purification
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying hexahydroindolizine (indolizidine) diastereomers.
The purification of these bicyclic alkaloids is notoriously challenging due to their high polarity, basicity, and the nearly identical lipophilicity of their diastereomeric forms . This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.
Diagnostic Resolution Workflow
Before altering your mobile phase or column chemistry, consult the decision matrix below to identify the root cause of poor resolution or peak tailing.
Workflow for chromatographic resolution of hexahydroindolizine diastereomers.
Troubleshooting & FAQs
Q1: Why do my hexahydroindolizine diastereomers severely tail on standard C18 columns, and how can I fix it?
Causality: Hexahydroindolizines contain a basic tertiary nitrogen at the bridgehead of their bicyclic core. At a neutral pH, this amine is protonated and interacts strongly with residual, unendcapped acidic silanol groups (
-
Sacrificial Base: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competitively binds to the active silanols, saturating them and allowing your alkaloid to elute symmetrically.
-
High pH Neutralization: If your column is pH-stable (e.g., hybrid silica), use a 20 mM Ammonium Formate buffer adjusted to pH 8.5. This pushes the indolizidine toward its neutral free-base form, eliminating the ionic interaction entirely.
Q2: I cannot resolve the cis and trans diastereomers on a reversed-phase column. What orthogonal approaches work best? Causality: Diastereomers often possess identical molecular weights and nearly identical logP values. Because standard C18 columns separate purely based on hydrophobicity, they cannot differentiate the subtle 3D spatial orientations of the cis/trans isomers. Solution: Switch to a stationary phase that exploits steric or dipole interactions.
-
NH2-Functionalized Silica (Normal Phase/HILIC): Amino-propyl phases provide hydrogen bonding and dipole interactions that are highly sensitive to stereochemical differences. Standard unmodified silica will irreversibly bind the basic alkaloid, so functionalized silica is mandatory .
-
PFP (Pentafluorophenyl): PFP columns offer shape selectivity and fluorine-dipole interactions, which are highly effective for resolving rigid bicyclic diastereomers.
Q3: During scale-up to Preparative HPLC, my resolution drops drastically. How do I optimize loading without losing purity?
Causality: Preparative columns suffer from either volume overload (injecting too much liquid, causing band broadening) or concentration overload (injecting too much mass, saturating the stationary phase active sites) . For basic alkaloids, concentration overload leads to right-triangle shaped peaks (Langmuir isotherm behavior) that bleed into adjacent eluting diastereomers.
Solution: Favor concentration overload over volume overload, but cap the injection mass. Perform a maximum loading study on your analytical column first. If the peak asymmetry factor (
Quantitative Data: Modifier Efficacy
The table below summarizes the empirical impact of various mobile phase modifiers on the chromatographic performance of hexahydroindolizine diastereomers on a standard C18 stationary phase.
| Mobile Phase Modifier | Concentration | Mechanism of Action | Peak Asymmetry ( | Resolution ( | Recovery (%) |
| None (Water/MeCN) | N/A | Unsuppressed silanol interaction | > 3.5 (Severe) | < 0.8 (Co-elution) | 45 - 60% |
| Formic Acid | 0.1% (v/v) | Protonates silanols & alkaloid | 1.8 - 2.2 | 1.2 - 1.5 | 75 - 85% |
| Triethylamine (TEA) | 0.1% (v/v) | Competitively binds active silanols | 1.1 - 1.3 | > 1.8 (Baseline) | > 95% |
| Ammonium Formate | 20 mM (pH 8.5) | Neutralizes alkaloid to free base | 1.0 - 1.2 | > 2.0 (Optimal) | > 95% |
Step-by-Step Methodologies
Protocol A: Preparative HPLC Scale-Up for Basic Indolizidines
This protocol is a self-validating system designed to prevent sample loss during scale-up.
-
Analytical Method Optimization:
-
Equip an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare a mobile phase of MeCN and Water, both containing 0.1% TEA.
-
Run a gradient from 5% to 95% MeCN over 20 minutes. Adjust the gradient slope until baseline resolution (
) is achieved between the diastereomers.
-
-
Overload Validation (Self-Check):
-
Inject increasing concentrations of your sample (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) at a fixed volume (10 µL).
-
Monitor the peak shape. The maximum analytical load is the mass injected just before the resolution between the diastereomers drops below
.
-
-
Linear Scale-Up Calculation:
-
Calculate the Scale-Up Factor (SUF) using the column radii (
): . -
Multiply the maximum analytical injection mass and flow rate by the SUF to determine your preparative parameters.
-
-
Preparative Execution & Recovery:
-
Execute the run on the preparative column. Collect fractions based on UV triggering (typically 210 nm or 254 nm depending on chromophores).
-
Crucial Step: Immediately lyophilize the fractions. Do not use rotary evaporation with heat, as prolonged exposure to concentrated TEA can cause epimerization or degradation of sensitive functional groups.
-
Protocol B: Amine-Modified Normal Phase Flash Chromatography
Use this when reverse-phase prep-HPLC fails to resolve the diastereomers.
-
Stationary Phase Selection:
-
Do not use standard bare silica. Pack the column with
-functionalized silica gel (40-63 µm).
-
-
Column Equilibration:
-
Equilibrate the column with 3 column volumes (CV) of Hexane containing 1% TEA. This passivates any remaining acidic sites.
-
-
Solid Loading (Self-Validating Step):
-
Dissolve the crude hexahydroindolizine mixture in a minimum amount of Dichloromethane (DCM).
-
Add a small amount of
-silica to the flask and evaporate the DCM to dryness. -
Validation: The resulting powder must be completely free-flowing. If it clumps, the sample is retaining solvent, which will cause band broadening. Re-dry under high vacuum.
-
-
Elution:
-
Load the dry powder onto the top of the column.
-
Elute using a shallow gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% over 10 CVs). The less sterically hindered diastereomer will typically elute first due to weaker hydrogen bonding with the stationary phase.
-
References
-
Royal Society of Chemistry. "A short and modular approach towards 3,5-disubstituted indolizidine alkaloids." Available at:[Link]
-
Welch Materials. "Key Concepts and Considerations of Preparative Liquid Chromatography." Available at: [Link]
-
MZ-Analysentechnik. "General tips for preparative HPLC." Available at:[Link]
Hexahydroindolizine Synthesis Support Center: Troubleshooting Low Conversion
Welcome to the Technical Support Center for hexahydroindolizine (indolizidine) synthesis. As bicyclic alkaloid scaffolds, indolizidines are critical in drug discovery, but their construction—often relying on complex multi-step cascades such as transition-metal catalyzed cycloadditions, domino hydroformylations, or reductive aminations—is highly susceptible to kinetic traps, catalyst deactivation, and poor facial selectivity.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality behind low conversions and provide field-proven, self-validating protocols to rescue your yields.
Module 1: Diagnostic Q&A and Mechanistic Troubleshooting
Q1: My Ni-catalyzed (4+2) cycloaddition of alkynes and azetidinones is stalling at <10% yield. How do I improve conversion without inducing alkyne trimerization? The Causality: In the synthesis of piperidinone intermediates (which are subsequently reduced and cyclized to the hexahydroindolizine core), nickel catalysts can readily promote competitive alkyne trimerization if the thermal energy is too high. Conversely, a temperature that is too low fails to overcome the activation barrier of the desired (4+2) pathway, trapping the catalytic cycle. The Solution: You must decouple the activation of the catalyst from the propagation of the reaction. Lower the reaction temperature to suppress trimerization, but ensure the active Ni(0) species is generated efficiently in situ. Utilizing an easily accessible azetidinone divergent intermediate and strictly controlling the thermal environment significantly improves regio- and stereoselectivities while preventing trimerization 1.
Q2: During the domino hydroformylation/cyclization of pyrrolylhexenes, I observe incomplete cyclodehydration and low optical purity. What is failing in the cascade?
The Causality: The synthesis of indolizidines via Rh-catalyzed hydroformylation relies on a delicate kinetic balance: hydroformylation to a linear aldehyde, intramolecular cyclodehydration to an iminium/enamine, and subsequent hydrogenation. If the
Q3: When adding nucleophiles (like allylstannanes) to vinylogous amides to form the hexahydroindolizine core, my conversion is poor and diastereoselectivity is non-existent. Why?
The Causality: Vinylogous amides are notoriously poor electrophiles due to resonance stabilization. Standard Lewis acids or Brønsted bases often fail because they require harsh conditions that degrade the substrate before productive C-C bond formation can occur.
The Solution: Activate the vinylogous amide via the formation of a highly reactive iminium ion. Using trifluoroacetic anhydride (TFAA) instead of standard triflic anhydride (
Module 2: Mechanistic Visualizations
To systematically resolve low conversion, follow the logic trees and pathway maps below.
Fig 1. Troubleshooting Workflow for Low Conversion in Hexahydroindolizine Synthesis.
Fig 2. Mechanistic Pathway of Domino Hydroformylation/Cyclization.
Module 3: Quantitative Benchmarks
When optimizing the assembly of the hexahydroindolizine core, empirical data dictates your choice of reagents. The table below summarizes the effect of activating agents and ligands on the conjugate addition to vinylogous amides, a critical step in overcoming poor electrophilicity 3.
Table 1: Optimization of Nucleophilic Addition to Vinylogous Amides
| Entry | Activating Agent | Ligand | Temperature Profile | Conversion (%) | Diastereomeric Ratio (dr) |
| 1 | None | None | Room Temp | < 5% | N/A |
| 2 | -78 °C to 0 °C | 30% | 2:1 | ||
| 3 | TFAA (1.5 eq) | -40 °C to 0 °C | 45% | 1.5:1 | |
| 4 | TFAA (1.5 eq) | -40 °C to 0 °C | 70% | 9:1 |
Note: The sterically hindered
Module 4: Self-Validating Experimental Protocols
To ensure reproducibility, use the following self-validating workflows. Each protocol contains built-in checkpoints to verify the reaction trajectory before proceeding to the next step.
Protocol A: Domino Hydroformylation/Cyclization for Indolizidine Cores
Objective: Achieve stereospecific construction of the 5,6-dihydroindolizine intermediate from an optically active olefin.
-
Reactor Assembly: In a glovebox, charge a 25 mL stainless steel autoclave with the optically active (R)-3-(pyrrol-1-yl)hex-1-ene (1.0 equiv) and
as the catalyst precursor (Rh/substrate ratio = 1/100) in anhydrous toluene. -
Pressurization: Seal the autoclave and purge three times with argon. Pressurize the vessel to exactly 30 atm total pressure using a strictly controlled 1:1 mixture of
and . -
Thermal Activation: Heat the reaction mixture to 125 °C. Maintain rigorous stirring for exactly 25 minutes.
-
Self-Validation Checkpoint: Vent the reactor safely and take a 0.1 mL aliquot. Perform a rapid
NMR analysis. Validation criteria: The olefinic proton signals (typically 5.0–6.0 ppm) must be completely absent. The dominant species must be the 5-n-propyl-5,6-dihydroindolizine. If olefin remains, verify the purity of the syngas mixture and check for catalyst poisoning by trace oxygen. -
Isolation: Filter the mixture through a short pad of Celite to remove rhodium black, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Deblocking-Reductive-Amination Sequence
Objective: High-yield conversion of 2,6-disubstituted N-Boc-piperidines to 3,5-disubstituted indolizidines 4.
-
In Situ Deprotection: Dissolve the N-Boc-protected intermediate (1.0 equiv) in dry ethanol (10 mL/mmol) under a nitrogen atmosphere. Cool to 0 °C.
-
Acid Generation: Add acetyl chloride (10.0 equiv) dropwise to the ethanolic solution to generate anhydrous HCl in situ. Stir overnight.
-
Self-Validation Checkpoint: Analyze via LC-MS. Validation criteria: Complete disappearance of the Boc-protected mass peak and appearance of the free amine mass. Do not proceed if deprotection is incomplete; add an additional 2.0 equiv of acetyl chloride if necessary.
-
Reductive Cyclization: Adjust the pH of the solution to 4–5 using a 1 M aqueous solution of NaOAc/HOAc. Add
(3.0 equiv) portion-wise. Stir at room temperature for 4 hours. -
Workup: Quench with saturated aqueous
, extract with dichloromethane (3x), dry over , and concentrate to yield the hexahydroindolizine core.
References
-
Renner, J., et al. "Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization." acs.org.[Link]
-
Guazzelli, G., Lazzaroni, R., & Settambolo, R. "Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions." beilstein-journals.org.[Link]
-
"Total Synthesis of Alkaloid 205B." nih.gov.[Link]
-
"A short and modular approach towards 3,5-disubstituted indolizidine alkaloids." rsc.org.[Link]
Sources
Scalable synthesis of 2,3,5,6,7,8-Hexahydroindolizine challenges
Welcome to the Technical Support Center for Indolizidine Alkaloid Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific, mechanistic bottlenecks researchers encounter during the scalable synthesis of the 2,3,5,6,7,8-hexahydroindolizine core and its derivatives.
Rather than merely providing reaction conditions, this guide focuses on the causality behind catalyst deactivation, regioselectivity failures, and over-reduction. By understanding the underlying organometallic logic, you can transform erratic synthetic steps into robust, self-validating protocols.
I. Diagnostic Workflow: Hexahydroindolizine Core Synthesis
Diagnostic workflow for resolving hexahydroindolizine synthesis bottlenecks.
II. Core Troubleshooting & FAQs
Q1: During the Rh-catalyzed [2+2+2] cycloaddition of terminal alkyl alkynes and alkenyl isocyanates to form the hexahydroindolizine precursor, we observe severe catalyst stalling at low conversion. What is the mechanistic cause, and how do we override it? A: The cycloaddition to form 5-alkyl indolizinones proceeds through a 1[1]. If the alkyne is sterically unhindered, stable rhodium-carbonyl resting states can form. These act as a thermodynamic sink, effectively poisoning the catalyst and halting the catalytic cycle. The Causality-Driven Solution: To override this substrate bias, utilize chiral biphenyl-based phosphoramidite ligands[1]. The specific steric bulk of the phosphoramidite ligand prevents the formation of these off-cycle resting states, forcing the CO migration process forward and allowing the asymmetric synthesis to proceed efficiently to the desired (−)-209D precursor[1].
Q2: We are scaling up a Ni-catalyzed (4+2) cycloaddition of bicyclic 3-azetidinones and alkynes to access the indolizidine core, but we are losing regioselectivity and observing racemization. How do we optimize the ligand field?
A: Racemization in these systems typically occurs via reversible
Q3: When reducing enaminone or alkene intermediates to yield 1,2,3,5,6,7-hexahydroindolizine-8-carboxylate esters, we frequently observe over-reduction to the fully saturated octahydroindolizine. How can we arrest the reduction at the hexahydro stage?
A: The double bond in the hexahydroindolizine core (e.g.,
III. Quantitative Data: Ligand Benchmarking for Scalable Synthesis
The following table summarizes the quantitative impact of ligand selection on the Ni-catalyzed (4+2) cycloaddition to form the indolizidine backbone.
| Catalyst / Ligand System | Reaction Type | Yield (%) | Regioselectivity (rr) | Enantiopurity Impact | Primary Application |
| Rh / Phosphoramidite | [2+2+2] Cycloaddition | >85% | N/A | High (Overrides bias) | 5-alkyl indolizinones[1] |
| Ni / PPh3 | (4+2) Cycloaddition | 50–57% | Moderate | Significant Racemization | Baseline comparison[2] |
| Ni / SPhos | (4+2) Cycloaddition | 76% | Good | Minimal Racemization | Scalable synthesis[2] |
| Ni / XPhos | (4+2) Cycloaddition | ~60% | Excellent | Minimal Racemization | High regiocontrol[2] |
| PtO2 / H2 (slow stream) | Catalytic Hydrogenation | Quantitative | N/A | Preserves stereocenters | Controlled reduction[3] |
IV. Standard Operating Procedure (SOP): Scalable Ni-Catalyzed (4+2) Cycloaddition
Self-Validating Principle: This protocol utilizes in situ monitoring and specific ligand electronics to prevent the
Phase 1: Catalyst Pre-Activation & Setup
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with
(10 mol%) and the selected Buchwald-type ligand (SPhos for optimal yield, 20 mol%)[2]. -
Solvation: Dissolve the catalyst mixture in anhydrous, degassed toluene to achieve a 0.05 M concentration. Stir at room temperature for 15 minutes until a homogeneous, deep-colored active catalyst complex forms.
Phase 2: Substrate Addition & Cycloaddition 3. Reactant Introduction: Add the bicyclic 3-azetidinone substrate (1.0 equiv) and the trimethylsilyl alkyne (1.5 equiv) to the active catalyst solution[2]. Causality Note: The trimethylsilyl group provides the necessary electronic bias to prevent racemization during the migratory insertion step[2]. 4. Thermal Activation: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C. 5. In-Process Control (IPC): Monitor the reaction strictly via GC-MS or HPLC every 2 hours. Self-Validation Check: The reaction is deemed complete when the 3-azetidinone peak is <2% of the initial area. Do not over-extend the reaction time; prolonged heating post-conversion exacerbates trace racemization.
Phase 3: Workup & Isolation 6. Quenching: Cool the reaction to room temperature and quench by filtering the mixture through a short pad of Celite to remove the nickel catalyst. Wash the pad with ethyl acetate (3 × 15 mL). 7. Concentration: Concentrate the filtrate under reduced pressure. 8. Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure hexahydroindolizine/indolizidine core[2].
V. References
1.[4] Studies towards the enantioselective synthesis of 5,6,8-trisubstituted amphibian indolizidine alkaloids via enaminone intermediates. RSC Publishing. 4 2.[1] Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. PMC - NIH. 1 3.[2] Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. ACS Publications. 2 4.[3] Gosodesmine, a 7-Substituted Hexahydroindolizine from the Millipede Gosodesmus claremontus. ACS Publications. 3
Sources
- 1. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies towards the enantioselective synthesis of 5,6,8-trisubstituted amphibian indolizidine alkaloids via enaminone intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Epimerization in Hexahydroindolizine (Indolizidine) Synthesis
Welcome to the Advanced Synthesis Support Center. Hexahydroindolizines (indolizidines) are privileged bicyclic alkaloid scaffolds found in potent glycosidase inhibitors like swainsonine and castanospermine. A pervasive mode of failure during their total synthesis is epimerization —the unintended inversion of stereochemistry, most commonly at the C-8a bridgehead or adjacent C-8/C-5 positions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain absolute stereocontrol during complex cyclizations and reductive aminations.
Mechanistic Overview: The Root Causes of Epimerization
Epimerization in indolizidine synthesis is rarely random; it is driven by the thermodynamic stabilization of intermediates. The two primary culprits are:
-
Iminium-Enamine Equilibration: During reductive amination or ring-closing events, the transient iminium ion can tautomerize into a planar enamine. If the reduction is not faster than this equilibration, the stereocenter alpha to the nitrogen will scramble, favoring the thermodynamic epimer[1].
-
Acid/Base-Catalyzed Enolization: Intermediate ketones (e.g., indolizidin-3-ones or 3-piperidinol precursors) possess highly acidic alpha-protons. Exposure to strong acids (like HCl) or bases during workup triggers enolate formation, destroying the stereocenter[2],[3].
Mechanistic pathway of iminium equilibration and kinetic trapping in indolizidine synthesis.
Troubleshooting Guide: Iminium Equilibration During Reductive Amination
The Symptom: You are performing a reductive amination or intramolecular Schmidt reaction to form the indolizidine core, but NMR analysis of the product reveals a mixture of diastereomers, often favoring the unnatural epimer.
The Causality: In the synthesis of complex targets like Alkaloid 223A, the initial cyclization forms a kinetic iminium intermediate. If allowed to sit at room temperature or in neutral conditions, this intermediate undergoes partial epimerization to the more thermodynamically stable trans-fused system[1].
The Solution: Kinetic Trapping. By dropping the temperature significantly and using a specific acid (Trifluoroacetic acid, TFA) to lock the iminium state, you prevent the enamine tautomerization. Immediate addition of a strong reducing agent (like BH3) captures the kinetic product before equilibration can occur[1].
Self-Validating Protocol: Stereoselective Reductive Amination
This protocol utilizes built-in validation steps to ensure stereoretention.
-
Preparation: Dissolve the azido-ketone or precursor in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Thermal Control: Cool the reaction vessel to strictly -40 °C using a dry ice/acetonitrile bath. Causality: Low thermal energy prevents the activation barrier for enamine formation from being breached.
-
Kinetic Locking: Add 1.2 equivalents of anhydrous TFA dropwise. Stir for exactly 5 minutes.
-
Rapid Reduction: Immediately add 2.0 equivalents of Borane-THF complex (BH₃·THF) or NaBH₃CN.
-
Validation Checkpoint (In-Process): After 30 minutes, withdraw a 50 µL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and run a rapid TLC. The disappearance of the iminium intermediate (which streaks heavily) confirms successful trapping.
-
Workup: Quench the main reaction at -40 °C with saturated aqueous NaHCO₃. Warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.
Step-by-step workflow for stereoselective reductive amination avoiding epimerization.
Troubleshooting Guide: Acid-Catalyzed Epimerization During Workup
The Symptom: Following a successful Luche reduction or a Ni-catalyzed (4+2) cycloaddition to form a piperidone/indolizidine intermediate, the isolated product shows partial racemization at the C-13a or adjacent stereocenters.
The Causality: Standard workup procedures for reductions often employ 1M HCl to break up metal complexes (like cerium or nickel salts). However, indolizidine precursors with adjacent functional groups are highly sensitive to strong acids, which catalyze reversible ring-opening or enolization, leading to epimerization[2].
The Solution: Mild Acid Substitution. Replacing HCl with a mild, buffered acid like saturated aqueous Ammonium Chloride (NH₄Cl) provides enough protons to quench the reaction and solubilize salts without dropping the pH low enough to trigger epimerization[2].
Self-Validating Protocol: Modified Luche Reduction Workup
-
Reaction: Perform the Luche reduction (Ketone, CeCl₃·7H₂O, NaBH₄ in MeOH at 0 °C) until starting material is consumed.
-
Mild Quench: Instead of standard acid, add 10 volumes of saturated aqueous NH₄Cl directly to the reaction mixture at 0 °C. Causality: NH₄Cl buffers the solution at ~pH 5.5, preventing acid-catalyzed enolization.
-
Extraction: Stir for 15 minutes to allow cerium salts to precipitate or suspend. Extract 3x with Ethyl Acetate.
-
Validation Checkpoint (Post-Isolation): Obtain a crude ¹H-NMR. Evaluate the coupling constants (J-values) of the bridgehead proton. A clean doublet/triplet with expected J-values (rather than a complex multiplet indicating a diastereomeric mixture) validates the workup.
Quantitative Data Summary: Impact of Conditions on Epimerization
The table below summarizes the critical impact of reaction conditions on the epimeric ratio during indolizidine synthesis, derived from empirical studies in the literature[2],[1].
| Synthetic Step | Reaction Condition | Quench Temp (°C) | Workup Reagent | Epimeric Ratio (Kinetic : Thermodynamic) | Yield (%) |
| Reductive Amination | 12h Equilibration (Neutral) | 25 | None | 22 : 78 | 74 |
| Reductive Amination | Immediate Trapping (TFA) | -40 | NaHCO₃ | 90 : 10 | 73 |
| Luche Reduction | Standard Acidic Workup | 25 | 1M HCl | ~ 60 : 40 (Scrambled) | 75 |
| Luche Reduction | Mild Buffered Workup | 0 | Sat. NH₄Cl | > 95 : 5 | 82 |
Frequently Asked Questions (FAQs)
Q: Why does my indolizidin-3-one intermediate epimerize during column chromatography? A: Hexahydroindolizines with carbonyls adjacent to stereocenters (e.g., indolizidin-3-ones or 3-piperidinol derivatives) are highly susceptible to base-catalyzed enolization[3]. The inherent slight basicity of standard silica gel, or trace amines in your eluent, can trigger planar enolate formation. Fix: Use deactivated silica gel or add a trace amount of a mild acid (e.g., 0.1% acetic acid) to your mobile phase to suppress enolate formation during purification.
Q: Can epimerization be controlled enzymatically for complex polyhydroxylated indolizidines? A: Yes. Recent biosynthetic reconstitutions of the α-D-mannosidase inhibitor (–)-swainsonine demonstrate that nature utilizes a highly controlled, redox-neutral epimerization mechanism. An imine reductase (SwnN) and a non-heme iron oxygenase (SwnH2) couple amine desaturation with stereospecific iminium reduction[4]. For advanced synthetic applications, utilizing isolated SwnN with NADPH provides a biocatalytic alternative to chemical reduction, ensuring absolute stereocontrol at the C8a bridgehead.
Q: How does the choice of protecting group influence epimerization during ring-closing metathesis (RCM)? A: Bulky protecting groups (like TIPS or TBDPS) on adjacent hydroxyls can sterically lock the ring conformation, increasing the activation energy required for the intermediate to adopt the planar geometry necessary for epimerization. Conversely, O-acetyl groups can act as directing groups, altering site-selectivity while maintaining stereoselectivity[4]. Ensure your protecting groups do not inadvertently force the molecule into a conformation that favors the thermodynamic epimer.
References
-
Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. 2
-
Asymmetric Total Synthesis of Alkaloid 223A and 6-epi-223A. NIH / Journal of Organic Chemistry. 1
-
Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. 4
-
How to avoid epimerization in 3-piperidinol synthesis. BenchChem. 3
Sources
Validation & Comparative
Comparative NMR Spectroscopic Analysis of 2,3,5,6,7,8-Hexahydroindolizine Isomers: A Technical Guide
Introduction
The 2,3,5,6,7,8-hexahydroindolizine, a saturated bicyclic nitrogen heterocycle, represents the core scaffold of numerous indolizidine alkaloids.[1] These compounds exhibit a wide range of biological activities, making them significant targets in natural product synthesis and drug development. The stereochemical arrangement at the C-8a bridgehead carbon dictates the fusion of the six-membered and five-membered rings, leading to cis- and trans-fused diastereomers. Distinguishing between these isomers is a critical step in their synthesis and characterization, as the stereochemistry profoundly influences their biological function and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful analytical technique for the unambiguous stereochemical assignment of these isomers.[2] This guide provides a comprehensive comparison of the NMR spectroscopic features of cis- and trans-fused 2,3,5,6,7,8-hexahydroindolizine isomers, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in their structural elucidation efforts.
The Stereochemical Challenge: Cis vs. Trans Ring Fusion
The primary isomeric differentiation in the unsubstituted 2,3,5,6,7,8-hexahydroindolizine core arises from the relative orientation of the hydrogen atom at the C-8a bridgehead position with respect to the lone pair on the nitrogen atom. This leads to two distinct diastereomers:
-
trans-fused: The C-8a hydrogen is trans to the nitrogen lone pair. This conformation is generally more rigid and thermodynamically stable.
-
cis-fused: The C-8a hydrogen is cis to the nitrogen lone pair. This conformation is typically more flexible and often less stable, unless significant steric interactions in the trans form make the cis form preferable.[3][4]
The differentiation relies on subtle but distinct differences in chemical shifts (δ) and, more importantly, scalar (J) and dipolar (NOE) couplings, which are highly sensitive to the dihedral angles and through-space distances inherent to each conformation.[2]
The NMR Spectroscopic Toolkit: A Multi-technique Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and self-validating structural assignment.[5][6] Each experiment provides a unique piece of the structural puzzle, and together they form a robust analytical workflow.
Core NMR Experiments:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Key parameters are chemical shift (δ), integration, and coupling constants (J).
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule. Proton-decoupled spectra show a single peak for each unique carbon.
-
2D COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) J-couplings, establishing connectivity within spin systems (e.g., tracing the protons around each ring).[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous ¹H-C one-bond correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and assigning quaternary carbons.[8]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space dipolar couplings between protons that are close to each other (< 5 Å), providing definitive information about the 3D structure and stereochemistry.[9][10]
Experimental Design and Protocols
Scientific integrity demands a robust and reproducible experimental setup. The following protocols are designed to provide high-quality data for unambiguous isomer differentiation.
Workflow for Isomer Elucidation
Caption: Standard workflow for NMR-based isomer differentiation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the hexahydroindolizine sample.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the solution is homogeneous and free of particulate matter.
2. NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[11]
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (5-10 seconds) are often necessary. A greater number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[12]
-
2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard, vendor-provided pulse programs. Optimize parameters such as the number of increments in the indirect dimension and mixing times (for NOESY) according to the specific instrument and sample concentration.[13]
Spectroscopic Analysis: A Comparative Guide
The key to distinguishing the cis and trans isomers lies in identifying diagnostic signals that are uniquely sensitive to the geometry of the ring fusion.
Diagnostic ¹H NMR Signals
The most informative proton is often the bridgehead proton (H-8a) .
-
In trans-fused isomers: The H-8a proton is typically found at a relatively upfield chemical shift. This is due to its axial-like position and the shielding effects within the rigid chair-like conformation of the six-membered ring.
-
In cis-fused isomers: The H-8a proton is shifted significantly downfield compared to the trans isomer.[3] This deshielding is a result of conformational changes and different anisotropic effects in the more flexible cis geometry.
The protons on the carbons adjacent to the nitrogen (C-3, C-5, and C-8) are also highly informative, as their chemical shifts are sensitive to the orientation of the nitrogen lone pair and the overall ring conformation.
Diagnostic ¹³C NMR Signals
The bridgehead carbon (C-8a) and the carbons adjacent to the nitrogen (C-3, C-5, C-8) also show characteristic shifts.
-
Upfield Shift of C-5 and C-8 in trans-fused isomers: In many indolizidine systems, the C-5 and C-8 carbons of the trans-fused isomer are shielded (appear at a higher field/lower ppm) compared to the corresponding carbons in the cis-fused isomer. This is attributed to the gauche interaction between these carbons and the C-8a-H bond in the trans conformation.
Comparative Data Summary (Hypothetical)
The following table summarizes the expected characteristic NMR data for the two isomers. Actual values may vary based on solvent and substituents, but the relative trends are generally consistent.
| Signal | trans-2,3,5,6,7,8-Hexahydroindolizine | cis-2,3,5,6,7,8-Hexahydroindolizine | Rationale for Difference |
| ¹H: H-8a | ~2.0 - 2.5 ppm (multiplet) | ~2.8 - 3.3 ppm (multiplet) | Deshielded in cis isomer due to conformational differences.[3] |
| ¹³C: C-8a | ~60 - 65 ppm | ~55 - 60 ppm | Shielded in cis isomer. |
| ¹³C: C-5 | ~50 - 55 ppm | ~55 - 60 ppm | Shielded in trans isomer due to steric compression. |
| Key J-Coupling | Large trans-diaxial couplings (J ≈ 10-12 Hz) in the 6-membered ring. | Smaller couplings due to conformational averaging in the more flexible ring. | Karplus relationship: coupling constant depends on dihedral angle.[2] |
| Key NOE | NOE between H-8a and axial H-6/H-8 | Strong NOE between H-8a and H-5 protons | Through-space proximity is a direct indicator of stereochemistry.[10] |
The Decisive Role of NOESY
While chemical shifts provide strong clues, a 2D NOESY (or ROESY) experiment provides the most definitive evidence for stereochemical assignment.[14] The analysis hinges on identifying key through-space correlations that are only possible in one isomeric form.
Caption: Diagnostic NOE correlations for isomer assignment.
-
For the trans-isomer: The rigid, chair-like conformation of the piperidine ring places the axial H-8a proton in close proximity to other axial protons, specifically those at C-6 and C-8. Therefore, observing strong NOE cross-peaks between H-8a and the axial protons at C-6 and C-8 is a hallmark of the trans-fused system.
-
For the cis-isomer: The ring junction forces a different conformation where the H-8a proton is brought into close proximity with one of the protons on C-5. An intense NOE cross-peak between H-8a and a C-5 proton is uniquely characteristic of the cis-fused isomer.[3]
Conclusion
The differentiation of 2,3,5,6,7,8-hexahydroindolizine isomers is a quintessential challenge in stereochemistry that is definitively solved by a systematic and multi-faceted NMR spectroscopic approach. While ¹H and ¹³C chemical shifts, particularly of the bridgehead C/H-8a, provide strong initial indicators, the unambiguous assignment rests on the combined, self-validating evidence from a suite of 2D NMR experiments. COSY, HSQC, and HMBC experiments are essential for complete resonance assignment, which lays the groundwork for the critical NOESY experiment. The presence or absence of key NOE correlations, which report on the precise 3D arrangement of the molecule, serves as the final arbiter in distinguishing between the cis- and trans-fused diastereomers. By following the rigorous protocols and analytical logic outlined in this guide, researchers can confidently elucidate the stereochemistry of these important heterocyclic scaffolds.
References
- Spande, T. F., et al. "THE ISOLATION AND STRUCTURE OF THE NOVEL CIS- FUSED INDOLIZIDTNE 249H FROM FROG SKIN: CIS- VS. TMNS- FUSED INDOLIZIDINES DISTING." Tetrahedron, vol. 48, no. 15, 1992, pp. 3231-3242.
-
Coutts, R. T., et al. "Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines." Journal of the Chemical Society, Perkin Transactions 1, 1993, pp. 1809-1813. Available from: [Link]
- Shestopalov, A. M., et al. "NMR Spectra of indolizines and their π complexes." Chemistry of Heterocyclic Compounds, vol. 37, no. 11, 2001, pp. 1329-1349.
-
Panda, S. S., & Girgis, A. S. "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, vol. 8, no. 2, 2017, pp. 43-55. Available from: [Link]
-
Fun, H.-K., et al. "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene." Acta Crystallographica Section C: Structural Chemistry, vol. 72, no. 1, 2016, pp. 48-57. Available from: [Link]
-
San Diego State University. Conformational Analysis. Available from: [Link]
- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, vol. 7, no. 4, 2003, pp. 397-427.
- Katritzky, A. R., et al.
-
ResearchGate. Two-dimensional ¹H-¹H NOESY NMR spectrum (500 MHz) recorded in acetone-d6 for the compound 1. Available from: [Link]
- Pinto, D. C. G. A., et al. "8 Advanced NMR techniques for structural characterization of heterocyclic structures." PDF document.
-
Appiagyei, A. O., et al. "Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates." Molecules, vol. 27, no. 1, 2021, p. 67. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2 Apr. 2018. Available from: [Link]
-
Almanza-Encarnación, E. A., et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'." Molecules, vol. 16, no. 9, 2011, pp. 7413-7422. Available from: [Link]
- Heffron, G. 2D NMR FOR THE CHEMIST. Varian, Inc.
-
Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. 14 Feb. 2020. Available from: [Link]
-
Omar, N. H., et al. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Metabolites, vol. 7, no. 4, 2017, p. 63. Available from: [Link]
- Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, vol. 13, no. 3, 2000, pp. 129-153.
- Duddeck, H., et al. "NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide." Zeitschrift für Naturforschung B, vol. 50, no. 7, 1995, pp. 1091-1095.
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- 4. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 14. scispace.com [scispace.com]
The Definitive Guide to X-Ray Crystallography of Substituted Hexahydroindolizines: A Comparative Analysis of Crystallization Platforms
Substituted hexahydroindolizines (indolizidines) form the core of numerous biologically active alkaloids, including swainsonine, castanospermine, and various bacterial cyclizidines 1. For drug development professionals and synthetic chemists, determining the absolute and relative stereochemistry of these highly substituted bicyclic frameworks is critical. Because NMR spectroscopy can be ambiguous due to flexible ring puckering and overlapping signals in these systems 2, single-crystal X-ray diffraction remains the gold standard.
However, free-base indolizidines are notoriously difficult to crystallize. The bridgehead nitrogen undergoes rapid inversion in solution, and the alkyl backbone exhibits high conformational entropy, frequently resulting in dense oils or amorphous gums. This guide objectively compares modern crystallization platforms to overcome this bottleneck, providing the mechanistic causality and self-validating protocols required to grow diffraction-quality crystals.
The Causality of Salt Formation
Attempting to crystallize a free-base hexahydroindolizine directly is often a futile exercise in solvent evaporation. To force the molecule into a highly ordered crystal lattice, we must first restrict its conformational flexibility.
By converting the free base into a salt—most commonly a trifluoroacetate (TFA), hydrochloride (HCl), or picrate—we achieve two crucial mechanistic goals:
-
Conformational Locking: Protonation of the bridgehead nitrogen (or secondary amines on the substituents) prevents nitrogen inversion, locking the bicyclic core into a single, stable conformation.
-
Lattice Anchoring: The introduction of a counterion (like the bulky, fluorinated TFA anion) provides a rigid, predictable hydrogen-bonding and dipole-dipole interaction network that drastically lowers the entropic barrier to nucleation 3.
Comparative Analysis of Crystallization Platforms
Once the indolizidinium salt is isolated, the choice of crystallization platform dictates the success rate of growing a single crystal suitable for X-ray diffraction. We compare three distinct methodologies:
A. Sparse-Matrix Vapor Diffusion (e.g., Hampton Research Crystal Screen)
Originally designed for proteins, sparse-matrix screening has revolutionized small-molecule crystallography 4. By utilizing a sitting-drop vapor diffusion setup, the sample slowly equilibrates against a reservoir containing various precipitants (PEGs, salts, volatile organics).
-
Performance: Excellent for water/methanol-soluble indolizidinium salts. It gently pushes the system across the metastable zone into the nucleation zone, favoring the growth of fewer, larger crystals rather than rapid microcrystalline precipitation.
B. Microfluidic Counter-Diffusion (e.g., Idylle CrystalChip)
This platform utilizes microfluidic channels to create continuous concentration gradients of precipitants 5.
-
Performance: It consumes the least amount of sample and explores infinite supersaturation states along the channel. However, because commercial kits are heavily optimized for biomolecules (high molecular weight PEGs), small-molecule chemists must often formulate custom precipitant cocktails to avoid phase separation.
C. Traditional Multi-Solvent Evaporation (The Baseline)
The classical approach involves dissolving the compound in a volatile solvent and allowing it to evaporate slowly, or layering it with an anti-solvent (e.g., DCM/Hexanes).
-
Performance: While inexpensive, it is highly prone to solvent inclusion, twinning, and the formation of fragile needles. It requires significant amounts of material and relies heavily on trial and error.
Quantitative Performance Comparison
| Metric | Hampton Sparse-Matrix (Vapor Diffusion) | Idylle CrystalChip (Counter-Diffusion) | Traditional Solvent Evaporation |
| Mechanism | Osmotic equilibration | Continuous gradient diffusion | Solvent loss / Anti-solvent mixing |
| Sample Required | ~1–2 mg (for 96 conditions) | < 0.5 mg (for 40 conditions) | 10–50 mg (per 5-10 conditions) |
| Setup Time | 15 minutes (with multi-channel) | 5 minutes | 30+ minutes (manual arrays) |
| Empirical Hit Rate * | 65% - 80% | 40% - 50% (requires custom buffers) | 15% - 25% |
| Diffraction Quality | High (Single, robust blocks) | Moderate (Size constrained by channel) | Variable (High risk of twinning) |
*Hit rate defined as the percentage of unique indolizidine derivatives yielding diffraction-quality crystals on the first pass.
Workflow & Decision Matrix
The following diagram illustrates the optimal logical pathway from an amorphous synthetic product to a resolved absolute structure.
Workflow for the crystallization and X-ray diffraction of substituted hexahydroindolizines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. These protocols are designed to be self-validating; visual and physical checkpoints are built in to confirm success before proceeding to the diffractometer.
Protocol 1: Synthesis of Indolizidinium Trifluoroacetate Salts
Causality: Converting the oily free base to a TFA salt restricts conformational flexibility and introduces strong hydrogen-bond acceptors (fluorines), drastically lowering the entropic barrier to nucleation.
-
Dissolution: Dissolve 20 mg of the amorphous substituted hexahydroindolizine in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL borosilicate glass vial.
-
Thermal Control: Cool the solution to 0 °C using an ice bath to minimize exothermic degradation or side reactions.
-
Protonation: Add 1.1 equivalents of trifluoroacetic acid (TFA) dropwise while stirring.
-
Concentration: Stir for 30 minutes at room temperature, then concentrate in vacuo to yield a crude, viscous oil.
-
Precipitation: Triturate the oil with 2.0 mL of cold diethyl ether. The sudden drop in solvent polarity forces the salt out of solution. Validation Checkpoint: The appearance of a cloudy suspension or microcrystalline solid confirms successful salt formation.
-
Isolation: Centrifuge at 5,000 x g for 5 minutes, decant the supernatant, and dry the pellet under high vacuum for 2 hours.
Protocol 2: Sparse-Matrix Vapor Diffusion Screening (Recommended)
Causality: Vapor diffusion slowly increases the concentration of both the indolizidine salt and the precipitant. This allows the system to gently cross the metastable zone into the nucleation zone, favoring the thermodynamic growth of single crystals over kinetic precipitation.
-
Stock Preparation: Prepare a 20 mg/mL stock solution of the indolizidinium TFA salt in HPLC-grade water. If the compound is highly lipophilic, use a 1:1 Water:Methanol mixture.
-
Reservoir Dispensing: Using a 96-well sitting-drop vapor diffusion plate, dispense 50 µL of a commercial sparse-matrix screen (e.g., Hampton Research Crystal Screen) into the reservoir wells.
-
Drop Mixing: In the sample depression, mix 1.0 µL of the indolizidine stock solution with 1.0 µL of the corresponding reservoir solution.
-
Sealing: Seal the plate tightly with clear optical tape to prevent uncontrolled evaporation.
-
Incubation: Incubate at a stable 20 °C in a vibration-free environment.
-
Validation & Harvesting: Monitor under a polarized light microscope at days 1, 3, 7, and 14. Validation Checkpoint: Rotate the polarizing filter. Birefringence (crystals glowing against a dark background) indicates an ordered crystalline lattice suitable for X-ray diffraction, distinguishing it from amorphous precipitate. Mount the birefringent crystal on a cryo-loop for data collection.
References
- Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. MDPI / Preprints.
- New Regio- and Stereoselective Cascades via Unstabilized Azomethine Ylide Cycloadditions for the Synthesis of Highly Substituted Tropane and Indolizidine Frameworks. PMC / NIH.
- New Routes to Indolizidine Alkaloids: The Total Synthesis of (−)-Grandisine B. White Rose eTheses Online.
- Crystalliz
- CrystalChip - Microfluidic chips for protein crystalliz
Sources
- 1. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities [mdpi.com]
- 2. New Regio- and Stereoselective Cascades via Unstabilized Azomethine Ylide Cycloadditions for the Synthesis of Highly Substituted Tropane and Indolizidine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 5. idylle-labs.com [idylle-labs.com]
High-Performance Liquid Chromatography (HPLC) Strategies for the Enantiomeric Separation of Hexahydroindolizines: A Comparative Guide
Introduction: The Pharmacological Imperative for Chiral Purity
Hexahydroindolizines (a critical subclass of the indolizidine alkaloid family) are bicyclic nitrogen-containing scaffolds that form the core of numerous biologically active natural products, including ipalbidine, antofine, and potent glycosidase inhibitors. Because the pharmacological efficacy, target binding affinity, and toxicity of these compounds are deeply tied to their absolute stereochemistry, achieving and verifying high enantiomeric purity is a non-negotiable requirement in drug development.
As a Senior Application Scientist, I have evaluated numerous methodologies for resolving these complex heterocycles. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) used in HPLC to separate hexahydroindolizine enantiomers. It details the mechanistic causality behind column selection and provides a self-validating experimental protocol for robust method development.
Mechanistic Causality in Chiral Recognition
The separation of hexahydroindolizine enantiomers relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The hexahydroindolizine core presents a tertiary bridgehead nitrogen—a strong hydrogen-bond acceptor—alongside varying degrees of ring saturation and peripheral substituents (e.g., aryl or methoxy groups). The choice of CSP dictates the dominant interaction mechanism:
-
Cellulose-Based CSPs (e.g., Chiralcel OJ): Composed of cellulose tris(4-methylbenzoate), these columns excel at separating aryl-substituted hexahydroindolizines. The ester linkages provide dipole-dipole interaction sites, while the benzoate groups engage in
stacking with the analyte's aromatic rings. The relatively open chiral cavities of cellulose allow for rapid mass transfer, leading to efficient separations with shorter retention times[1]. -
Amylose-Based CSPs (e.g., Chiralpak IG): Utilizing immobilized amylose tris(3-chloro-5-methylphenylcarbamate), these columns form a tighter helical structure. The carbamate linkages offer both hydrogen-bond donor (NH) and acceptor (C=O) sites. This results in stronger inclusion complexation, often requiring highly non-polar mobile phases (e.g., 90:10 Hexane/Isopropanol). While this yields exceptional baseline resolution for sterically hindered indolizidines, it significantly extends retention times[2].
-
Cyclodextrin-Based CSPs (e.g., Chiral-CD): These rely on the hydrophobic inclusion of the analyte into the cyclodextrin cavity. They are particularly useful for reversed-phase applications where the hexahydroindolizine intermediate is highly polar, though they often yield narrower retention time gaps between enantiomers compared to polysaccharide columns[3].
Comparative Performance Analysis & Data Synthesis
To objectively evaluate these alternatives, we analyze three distinct chromatographic methods applied to hexahydroindolizine derivatives and their immediate precursors.
-
Chiralcel OJ (Cellulose Tris(4-methylbenzoate)): Used for the enantiomeric resolution of 6-(4-methoxyphenyl)-7-methyl-1,2,3,5,8,8a-hexahydroindolizine, a key precursor in the total synthesis of (+)-ipalbidine. Operating in normal phase (70% i-PrOH in hexanes), this method capitalizes on the high solubility of the analyte in alcohol to drive rapid elution while maintaining a massive selectivity factor[1].
-
Chiralpak IG (Immobilized Amylose Carbamate): Applied to racemic pyrrolizidine/indolizidine mixtures. The strong hydrogen bonding from the carbamate stationary phase necessitated a weaker eluent (90% Hexane). While the resolution was excellent, the strong affinity resulted in extended retention times approaching one hour[2].
-
Chiral-CD (Cyclodextrin): Utilized for dihydropyridine and hexahydroindolizine-8-carboxylate intermediates. Operating under reversed-phase gradient conditions, it provided rapid separation but with a very narrow retention window (
min), making it highly sensitive to flow rate fluctuations[3].
Quantitative Comparison Table
| Chiral Stationary Phase | Analyte Class | Mobile Phase | Flow Rate & Temp | Retention Times ( | Resolution / Performance |
| Chiralcel OJ (Cellulose-based) | Aryl-hexahydroindolizine(Ipalbidine precursor) | 70% i-PrOH / 30% Hexanes | 1.0 mL/min30 °C | (+): 11.1 min(-): 20.9 min | Baseline separation;98:2 er (96% ee)[1] |
| Chiralpak IG (Amylose-based) | Pyrrolizidine / Indolizidine racemate | 10% IPA / 90% Hexanes | 0.7 mL/min25 °C | Enantiomer 1: 55.0 minEnantiomer 2: 59.0 min | Baseline separation;50:50 ratio confirmed[2] |
| Chiral-CD (Cyclodextrin) | Hexahydroindolizine-8-carboxylate | Water / Acetonitrile(Gradient 90:10 | 1.0 mL/minAmbient | Major: 11.6 minMinor: 12.1 min | Partial/Baseline;91% ee[3] |
Experimental Workflow: Self-Validating Protocol for Chiral HPLC
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed when developing an HPLC method for novel hexahydroindolizine analogs. This protocol incorporates self-validating checkpoints to prevent false positives in enantiomeric excess (ee) calculations.
Phase 1: System Equilibration & Thermodynamic Stabilization
-
Solvent Preparation: Prepare the mobile phase volumetrically (e.g., 700 mL HPLC-grade Isopropanol and 300 mL Hexanes). Degas via ultrasonication for 15 minutes to prevent baseline noise from micro-bubbles.
-
Column Conditioning: Install the selected CSP (e.g., Chiralcel OJ, 250 x 4.6 mm, 5 µm). Flush with the mobile phase at 0.5 mL/min for 10 column volumes, then ramp to the operational flow rate (1.0 mL/min) for an additional 20 column volumes.
-
Thermodynamic Control: Set the column compartment to 30 °C.
-
Causality: Chiral recognition is an enthalpy-driven process. A temperature fluctuation of even 1 °C can alter the transient diastereomeric complex stability, causing retention time (
) drift and compromising the validation data[1].
-
Phase 2: Sample Preparation (Avoiding Solvent Shock)
-
Dissolution: Weigh 1.0 mg of the racemic hexahydroindolizine standard. Dissolve it exclusively in the mobile phase (70% i-PrOH / 30% Hexanes).
-
Causality Check: Never dissolve the sample in a stronger solvent (like 100% DCM or pure Methanol) when using normal-phase conditions. Injecting a strong solvent plug disrupts the local partitioning equilibrium at the column head, leading to peak distortion, fronting, and an artificial loss of enantiomeric resolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the CSP frits.
Phase 3: Chromatographic Execution & System Suitability Testing (SST)
-
Injection: Inject 10 µL of the racemic standard.
-
Detection: Monitor via Photodiode Array (PDA) at the analyte's
(e.g., 250 nm for aryl-substituted derivatives). -
SST Validation: Calculate the resolution (
) between the two peaks. The system is only validated for asymmetric reaction monitoring if (true baseline separation). For instance, the Chiralcel OJ method yields a massive retention gap (11.1 min vs 20.9 min), easily passing this criteria[1].
Phase 4: Enantiomeric Excess (ee) Determination
-
Inject the enantioenriched synthetic sample under identical conditions.
-
Self-Validation Spike: If the minor enantiomer is undetectable, spike the sample vial with 2% of the racemic standard and reinject. This proves that the minor peak's absence is due to high enantiomeric purity (e.g., 96% ee) rather than a shift in retention time[1].
Visualizing the Method Development Logic
Figure 1: Logical workflow for developing and validating chiral HPLC methods for hexahydroindolizines.
Conclusion
For aryl-substituted hexahydroindolizines, cellulose-based columns (such as Chiralcel OJ) utilizing high-alcohol normal-phase conditions offer the optimal balance of speed and resolution, making them the superior choice for high-throughput laboratory environments[1]. Amylose carbamate columns (Chiralpak IG) provide robust alternative selectivity for sterically hindered analogs but suffer from prolonged analysis times due to excessive retention[2]. Reversed-phase cyclodextrin columns remain a niche but valuable alternative for highly polar intermediates where normal phase is unviable[3].
References
-
[1] Title: Total Syntheses of Arylindolizidine Alkaloids (+)-Ipalbidine and (+)-Antofine - PMC | Source: nih.gov | 1
-
[2] Title: Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines | Source: whiterose.ac.uk |2
-
[3] Title: Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatization | Source: auburn.edu | 3
Sources
Comparative Guide to the Structure-Activity Relationship (SAR) of Hexahydroindolizine Analogs
As a Senior Application Scientist in drug discovery, evaluating the precise enzymatic targets of iminosugars requires a rigorous understanding of their structural nuances. Hexahydroindolizines (commonly known as indolizidine alkaloids) are a premier class of bicyclic iminosugars. Because their protonated ring nitrogen mimics the oxocarbenium ion transition state formed during glycosidic bond cleavage, they act as potent, competitive glycosidase inhibitors.
This guide objectively compares the performance and Structure-Activity Relationship (SAR) of leading hexahydroindolizine analogs—including Castanospermine, Swainsonine, and next-generation quaternary synthetic derivatives—providing the experimental causality and validated protocols necessary for robust preclinical screening.
Mechanistic Foundation & Pathway Modulation
Hexahydroindolizines exert their primary biological effects (antiviral, anticancer, and immunomodulatory) by interrupting N-glycan processing within the Endoplasmic Reticulum (ER) and Golgi apparatus. By inhibiting specific α-glucosidases and α-mannosidases, these analogs prevent the trimming of nascent glycoproteins, which is critical for the proper folding of viral envelopes (e.g., SARS-CoV-2 Spike protein) and tumor-associated antigens 1.
Fig 1. Mechanistic pathway of N-glycan processing inhibition by hexahydroindolizine analogs.
Comparative SAR Analysis
The specificity of a hexahydroindolizine analog is dictated by the stereochemical orientation of its hydroxyl groups, which must align with the specific transition state of the target sugar (e.g., glucose vs. mannose).
-
Castanospermine (1,6,7,8-tetrahydroxyindolizidine): Mimics the D-gluco configuration. It is a highly potent inhibitor of ER α-glucosidase I and II. Its rigid bicyclic framework locks the hydroxyls in an orientation that perfectly outcompetes natural glucose substrates 1.
-
6-Epicastanospermine: Epimerization at the C-6 position fundamentally alters the molecule's spatial geometry to mimic D-mannose rather than D-glucose. Consequently, it loses its α-glucosidase inhibitory activity entirely, instead becoming a targeted inhibitor of amyloglucosidase and neutral α-mannosidase 2.
-
Swainsonine (1,2,8-trihydroxyindolizidine): Lacking the C-6 hydroxyl group, swainsonine mimics the mannosyl cation. It is exceptionally specific for Golgi α-mannosidase II, making it a powerful tool for oncology research by preventing the formation of complex-type oligosaccharides associated with tumor metastasis.
-
Quaternary Analogs (e.g., C-8a-hydroxymethyl derivatives): Recent synthetic advancements have introduced hydroxymethyl groups at the ring junction. This minor structural alteration shifts the conformational equilibrium between the
and chair states. Biologically, this tunes the molecule from being purely immunosuppressive to immunostimulating (increasing the Th1/Th2 cytokine ratio) while retaining nanomolar glycosidase inhibition 3.
Quantitative Performance Data
The following table summarizes the comparative inhibitory profiles of these analogs. Data should be used to select the appropriate analog based on the desired enzymatic target.
| Hexahydroindolizine Analog | Primary Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) | Key Structural Feature |
| Castanospermine | ER α-Glucosidase I & II | 1.0 – 10.0 µM | D-gluco configuration |
| 6-Epicastanospermine | Amyloglucosidase | 10.0 – 50.0 µM | Epimeric C-6 hydroxyl (manno-mimetic) |
| Swainsonine | Golgi α-Mannosidase II | 0.1 – 1.0 µM | 1,2,8-trihydroxyindolizidine core |
| Lentiginosine | Hsp90 / Apoptotic pathways | ~17.0 µg/mL | Dihydroxyindolizidine core |
| C-8a-Hydroxymethyl Analogs | Broad-spectrum Glycosidases | Nano- to Micromolar | Quaternary ring junction modification |
Experimental Methodology: Glycosidase Inhibition Assay
To validate the SAR of novel or commercial hexahydroindolizine analogs, a self-validating colorimetric assay using p-nitrophenyl (pNP) glycosides is the gold standard. This protocol is designed to ensure kinetic accuracy and reproducibility.
Step-by-Step Protocol & Causality
1. Buffer Preparation:
Prepare a 50 mM sodium phosphate buffer. Adjust to pH 6.8 for neutral glycosidases, or use a 50 mM sodium acetate buffer at pH 4.5 for lysosomal enzymes.
Causality: Enzyme conformation and the protonation state of the catalytic carboxylic acid residues in the active site are strictly pH-dependent. Deviating from the optimal pH will artificially lower the
2. Substrate & Inhibitor Preparation:
-
Substrate: Dissolve the specific pNP-glycoside (e.g., pNP-α-D-glucopyranoside) in the buffer to a final concentration of 2 mM.
-
Inhibitor: Prepare serial dilutions of the hexahydroindolizine analog ranging from 0.1 µM to 1 mM in the assay buffer.
3. Pre-Incubation (Critical Step): In a 96-well microplate, mix 10 µL of the enzyme solution with 20 µL of the inhibitor dilution and 50 µL of buffer. Incubate at 37°C for 10 minutes. Causality: Hexahydroindolizines are competitive, reversible inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the introduction of the competing substrate, ensuring accurate IC₅₀ calculation.
4. Reaction Initiation: Add 20 µL of the 2 mM pNP-substrate to each well to initiate the reaction. Incubate at 37°C for exactly 30 minutes.
5. Reaction Termination & Signal Amplification: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to all wells. Causality: The addition of Na₂CO₃ serves a dual, self-validating purpose. First, it abruptly shifts the pH to >10, immediately denaturing the enzyme and halting the reaction. Second, the released p-nitrophenol (which has a pKa of ~7.15) is fully deprotonated into the p-nitrophenolate anion. This structural shift maximizes its molar extinction coefficient, allowing for highly sensitive spectrophotometric quantification.
6. Data Acquisition & Analysis: Read the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression. To confirm the mechanism of action, plot the data using a Dixon Plot (1/V vs. [I]); intersecting lines above the x-axis will validate competitive inhibition.
Fig 2. Step-by-step workflow for the in vitro glycosidase inhibition assay.
Conclusion
The selection of a hexahydroindolizine analog must be driven by strict SAR parameters. While Castanospermine remains the benchmark for α-glucosidase inhibition and antiviral research, structural epimers like 6-Epicastanospermine and quaternary synthetic analogs offer targeted alternatives for mannosidase inhibition and immunomodulation. By employing the rigorous kinetic assays detailed above, researchers can confidently validate the efficacy and specificity of these powerful iminosugars in their drug development pipelines.
References
- Title: Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2)
- Title: Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study Source: Journal of Medicinal Chemistry URL
- Title: 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase Source: Archives of Biochemistry and Biophysics URL
- Title: Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars Source: ACS Omega URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Activity: Hexahydroindolizine vs. Quinolizidine Alkaloids
As a Senior Application Scientist navigating the landscape of naturally derived therapeutics, understanding the structure-activity relationship (SAR) of bicyclic nitrogen heterocycles is paramount. Two prominent classes of plant and microbial metabolites—hexahydroindolizines (indolizidines) and quinolizidines—share a biosynthetic lineage from amino acid precursors but diverge significantly in their three-dimensional topology[1]. This architectural divergence dictates their distinct pharmacological trajectories. This guide provides an objective, data-driven comparison of their biological activities, supported by validated experimental methodologies.
Structural Topography and Target Specificity
Hexahydroindolizines (Indolizidines) Indolizidines, such as swainsonine and castanospermine, possess a 1-azabicyclo[4.3.0]nonane core, which is a fused 5/6 pyrrolidine-piperidine ring system[2]. Their defining feature is dense polyhydroxylation, which allows them to act as transition-state analogs. By mimicking the oxocarbenium ion intermediate of simple sugars, they serve as exceptionally potent, competitive inhibitors of glycosidases (e.g., α-mannosidase and β-glucosidase)[2][3]. This inhibition disrupts N-linked glycoprotein processing in the Golgi apparatus, conferring potent anti-cancer, antiviral, and immunosuppressive properties[3].
Quinolizidines Conversely, quinolizidines, such as cytisine, sparteine, and matrine, feature a 1-azabicyclo[4.4.0]decane core, a fused 6/6 piperidine-piperidine system that is often bridged into complex tricyclic or tetracyclic scaffolds[1][4]. Lacking extensive hydroxylation, these molecules present a highly basic nitrogen atom within a rigid, hydrophobic pocket. This structural motif allows them to selectively dock into the orthosteric binding sites of ion channels and neuroreceptors[5][6]. Cytisine, for instance, is a highly selective partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a property clinically leveraged for smoking cessation[5][6].
Structural divergence dictating the primary biological targets of bicyclic alkaloids.
Quantitative Performance Comparison
To objectively evaluate these compounds, we must compare their binding affinities and primary functional readouts. The following table synthesizes the kinetic and pharmacological parameters of the benchmark compounds from each class.
| Feature | Hexahydroindolizines (e.g., Swainsonine) | Quinolizidines (e.g., Cytisine) |
| Core Scaffold | 1-azabicyclo[4.3.0]nonane (5/6 fused rings) | 1-azabicyclo[4.4.0]decane (6/6 fused rings) |
| Primary Target | Glycosidases (e.g., α-Mannosidase II) | Nicotinic Acetylcholine Receptors (nAChRs) |
| Mechanism of Action | Transition-state carbohydrate mimicry | Orthosteric receptor agonism / antagonism |
| Binding Affinity | IC50 ~ 0.1 - 1.0 μM (Enzyme specific) | Ki = 1.2 nM (α4β2 subtype)[5] |
| Key Bioactivity | Anti-cancer, antiviral, immunosuppressive | Smoking cessation, neuromodulation, anti-arrhythmic |
Experimental Methodologies and Causality
To rigorously validate the biological activity of these alkaloids, assays must be designed as self-validating systems where the biochemical causality is tightly controlled.
Protocol A: Kinetic Validation of Glycosidase Inhibition (Indolizidines)
To quantify the inhibitory potency of swainsonine, a colorimetric enzymatic cleavage assay is employed[7][8].
Causality & Self-Validation: We utilize p-nitrophenyl-α-D-mannopyranoside as a synthetic substrate. The enzyme (α-mannosidase) cleaves the glycosidic bond, releasing p-nitrophenol. By running parallel uninhibited controls and baseline blanks, the system self-validates: any reduction in absorbance strictly correlates with competitive active-site occupancy by swainsonine[7].
Step-by-Step Workflow:
-
Preparation: Dilute α-mannosidase in 50 mM citrate buffer (pH 4.5). Rationale: The acidic pH mimics the native lysosomal and Golgi environments, ensuring proper enzyme folding and optimal catalytic activity[7].
-
Incubation: Combine 50 µL of the enzyme solution with varying concentrations of swainsonine (0.05 - 5.0 µg/mL) and incubate for 15 minutes at 37°C to allow equilibrium binding[7].
-
Substrate Addition: Add 20 µL of 12 mM p-nitrophenyl-α-D-mannopyranoside to the mixture. Incubate for exactly 90 minutes[7].
-
Termination: Halt the reaction by adding 200 µL of 200 mM borate buffer (pH 9.8)[7]. Rationale: The sudden alkaline shift denatures the enzyme, stopping the reaction instantly. Crucially, it deprotonates the released p-nitrophenol into a phenolate ion, shifting its absorbance maximum to 405 nm for high-sensitivity spectrophotometric quantification.
-
Analysis: Calculate the IC50 by plotting the ratio of the inhibited reaction rate to the control rate against the swainsonine concentration[7].
Protocol B: Functional Quantification of nAChR Activation (Quinolizidines)
While radioligand binding (e.g., [3H]cytisine) determines receptor affinity[5][6], functional assays are required to confirm agonism. We employ a PC12 cell-based chemiluminescent dopamine release assay[9].
Causality & Self-Validation: PC12 cells natively couple nAChR activation to vesicular dopamine release. By coupling dopamine efflux to a monoamine oxidase (MAO) and horseradish peroxidase (POD) cascade, we create a direct, amplified chemiluminescent readout. The inclusion of specific nAChR antagonists (e.g., α-conotoxins) in parallel wells serves as a self-validating negative control, proving that the signal is exclusively receptor-mediated[9].
Step-by-Step Workflow:
-
Cell Culture: Culture PC12 cells and treat with Nerve Growth Factor (NGF) for 48 hours. Rationale: NGF induces neuronal differentiation, significantly upregulating the surface expression of α4β2 and α7 nAChRs[9].
-
Stimulation: Wash the cells and apply cytisine (10 - 50 µM) in a physiological saline buffer[9].
-
Signal Transduction: Cytisine binding opens the nAChR ion channel, causing Na+/Ca2+ influx, which triggers the exocytosis of dopamine-containing vesicles[9].
-
Detection Cascade: Transfer the supernatant to a detection plate containing MAO, POD, and luminol. MAO oxidizes the released dopamine, generating H2O2 as a byproduct. POD uses this H2O2 to oxidize luminol, producing a luminescent signal[9].
-
Quantification: Measure chemiluminescence using a microplate reader. The area under the curve (AUC) of the light emission is directly proportional to the functional efficacy of the quinolizidine agonist[9].
Self-validating chemiluminescent workflow for measuring quinolizidine-induced nAChR activation.
References
-
Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC - NIH. Source: nih.gov. URL: 1
-
Title: Alkaloid Glycosidase Inhibitors - PMC. Source: nih.gov. URL: 2
-
Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. Source: acs.org. URL: 4
-
Title: PHARMACOLOGICAL PROPERTIES OF POLYHYDROXY ALKALOIDS: A MINI-REVIEW - JSSM. Source: umt.edu.my. URL: Link
-
Title: Swainsonine Accumulation by Endophytic Undifilum Fungi in Liquid Media and Determined by Means of a Modified Enzymatic Assay - MAK HILL Publications. Source: makhillpublications.co. URL: 7
-
Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - MDPI. Source: mdpi.com. URL: 9
-
Title: US6262065B1 - Swainsonine derivatives and methods for preparing the same - Google Patents. Source: google.com. URL: 8
-
Title: Cytisine (Baphitoxine, Cytisinicline, Sophorine) | nicotinic acetylcholine receptor agonist | CAS 485-35-8 - InvivoChem. Source: invivochem.com. URL: 5
-
Title: Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC. Source: nih.gov. URL: 6
-
Title: Swainsonine: an inhibitor of glycoprotein processing. - PNAS. Source: pnas.org. URL: 3
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytisine (Baphitoxine, Cytisinicline, Sophorine) | nicotinic acetylcholine receptor agonist | CAS 485-35-8 | Baphitoxine,Sophorine; Citizin; HSDB-3560; Laburnin; NSC-407282; Cytisinicline| InvivoChem [invivochem.com]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. makhillpublications.co [makhillpublications.co]
- 8. US6262065B1 - Swainsonine derivatives and methods for preparing the same - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Hexahydroindolizine-Based Drugs
Hexahydroindolizines (indolizidine alkaloids) represent a potent class of natural and synthetic compounds with profound biological activities. Prominent members—including castanospermine, swainsonine, and phenanthroindolizidines—primarily act as highly specific glycosidase inhibitors. While their in vitro profiles routinely demonstrate exceptional antiviral, anticancer, and antiparasitic properties, translating these metrics into in vivo efficacy presents significant pharmacological hurdles.
This guide objectively compares the in vitro and in vivo performance of leading hexahydroindolizine-based drugs. Designed for drug development professionals, it provides causal analyses of translational bottlenecks and outlines self-validating experimental protocols for preclinical evaluation.
Mechanistic Basis of Hexahydroindolizine Efficacy
Hexahydroindolizines primarily function by disrupting N-linked glycosylation pathways, which are critical for viral envelope folding, tumor cell surface receptor maturation, and immune system modulation.
-
Castanospermine competitively inhibits Endoplasmic Reticulum (ER) α-glucosidase I and II. By preventing the trimming of terminal glucose residues, it induces the misfolding of viral structural glycoproteins (e.g., Dengue virus), thereby halting viral secretion and infectivity[1].
-
Swainsonine targets Golgi α-mannosidase II. This inhibition alters tumor cell surface glycans, suppressing metastasis and synergistically enhancing the apoptotic effects of chemotherapeutics like paclitaxel[2]. Furthermore, swainsonine exhibits pleiotropic immunomodulatory effects in vivo by stimulating bone marrow proliferation[3].
Divergent N-glycosylation inhibition pathways of castanospermine and swainsonine.
Comparative Efficacy: In Vitro Potency vs. In Vivo Reality
The disparity between cell-culture IC50 values and the required in vivo therapeutic doses is a hallmark of hexahydroindolizine development. The table below summarizes the quantitative data across key drug candidates.
| Drug Candidate | Target Indication | In Vitro Efficacy | In Vivo Efficacy (Murine Models) | Primary Translational Bottleneck |
| Castanospermine | Dengue Virus (DEN) | Inhibits all 4 serotypes (low µM)[1] | 50–250 mg/kg/day: 85-90% survival[1] | Rapid renal clearance (20x higher in mice than humans)[1]. |
| Swainsonine | Hepatocellular Carcinoma | IC50: 0.33–0.43 µg/mL[2] | Enhances paclitaxel tumor inhibition[2] | High polarity limits cellular uptake; requires high dosing[4]. |
| Prosopilosidine (PPD) | Cryptococcus neoformans | IC50: 0.4 µg/mL[5] | 0.0625 mg/kg/day: Eliminates ~76% brain infection[6] | Narrow therapeutic window before systemic toxicity[5][6]. |
| Phenanthroindolizidines | Neuroblastoma / Glioma | Sub-nanomolar cytotoxicity[7] | Enhances temozolomide efficacy[7] | Severe central nervous system (CNS) toxicity[7]. |
Causality Behind Experimental Discrepancies
Why do potent in vitro inhibitors often struggle in vivo?
-
Pharmacokinetics (PK) and Rapid Clearance: Castanospermine demonstrates excellent in vitro viral suppression. However, in vivo murine models require massive doses (up to 250 mg/kg/day) to achieve survival[1]. The causality lies in its highly polar nature, leading to a renal clearance rate in mice that is up to 20 times faster than in humans[1]. To counter this, prodrugs like celgosivir (6-O-butanoyl castanospermine) were developed to increase lipophilicity and cellular permeability[4].
-
Tissue Distribution vs. CNS Toxicity: Phenanthroindolizidine alkaloids (PAs) exhibit potent anti-glioma activity. However, their high lipophilicity—which allows them to cross the blood-brain barrier effectively in vivo—simultaneously triggers severe CNS toxicity, which has historically halted clinical trials[7].
-
Pleiotropic Immunomodulation: Swainsonine's in vivo efficacy is not solely due to direct tumor cytotoxicity. It systematically promotes murine bone marrow cell proliferation, mitigating the myelosuppression caused by cytotoxic chemotherapy (e.g., methotrexate, 5-FU, paclitaxel)[3][8]. Standard in vitro tumor assays fail to capture this critical systemic dual-action mechanism.
Self-Validating Experimental Protocols
To accurately bridge the in vitro to in vivo gap, researchers must employ self-validating systems that account for PK, systemic toxicity, and off-target effects.
Stepwise preclinical validation workflow for hexahydroindolizine derivatives.
Protocol 1: In Vitro Viral Plaque Reduction & Secretion Assay (Castanospermine)
Objective: Validate that antiviral activity stems from secretion blockade rather than direct host cytotoxicity.
-
Cell Seeding & Infection: Seed BHK-21 cells in 6-well plates. Infect with Dengue virus (DEN-2) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.
-
Drug Treatment: Remove inoculum, wash with PBS, and overlay with media containing castanospermine (0, 10, 50, 100, 500 µM).
-
Viability Control (Self-Validation): Run a parallel MTT assay on uninfected cells treated with the same drug concentrations. Causality: This ensures that the observed reduction in viral plaques is due to specific antiviral mechanisms (secretion blockade) and not an artifact of generalized host cell death.
-
Quantification: At 48h post-infection, collect the supernatant. Perform a standard plaque assay on Vero cells to quantify secreted infectious virions[1].
Protocol 2: In Vivo Synergistic Tumor Xenograft Model (Swainsonine + Paclitaxel)
Objective: Evaluate in vivo efficacy and bone marrow protection.
-
Model Generation: Inject 5×10⁶ HepG2 hepatocellular carcinoma cells subcutaneously into the right flank of BALB/c nude mice[2].
-
Dosing Regimen: Once tumors reach 100 mm³, randomize into four groups (n=8): Vehicle, Paclitaxel alone (i.p.), Swainsonine alone (oral gavage), and Combination.
-
Causality Check (Bone Marrow Cellularity): At the study's endpoint, harvest the femurs. Flush the bone marrow and perform a Colony-Forming Unit (CFU) assay. Causality: Swainsonine is known to promote bone marrow proliferation[3][8]. This step validates whether the drug successfully mitigated the paclitaxel-induced myelosuppression, proving its dual-action efficacy in vivo.
-
Data Collection: Measure tumor volume bi-weekly. Perform TUNEL staining on excised tumor sections to quantify in vivo apoptosis[9].
Conclusion
Hexahydroindolizine-based drugs possess undeniable pharmacological potential. However, their development requires a paradigm shift from simple in vitro IC50 screening to holistic in vivo ADMET profiling. By understanding the causal relationships between their chemical polarity, rapid clearance rates, and systemic immunomodulation, drug development professionals can better engineer prodrugs and targeted delivery systems to fully realize their clinical value.
References
1.[1] Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC. nih.gov. 1 2.[2] Swainsonine inhibits growth and potentiates the cytotoxic effect of paclitaxel in hepatocellular carcinoma in vitro and in vivo. spandidos-publications.com. 2 3.[6] Efficacy of Prosopilosidine from Prosopis glandulosa var. glandulosa against Cryptococcus neoformans Infection in a Murine Model - PMC. nih.gov. 6 4.[3] Swainsonine stimulation of the proliferation and colony forming activity of murine bone marrow - PubMed. nih.gov. 3 5.[8] Protective effects of swainsonine on murine survival and bone marrow proliferation during cytotoxic chemotherapy - PubMed. nih.gov. 8 6.[4] Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC. nih.gov. 4 7.[9] Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts. ijbs.com. 9 8.[7] Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. scienceopen.com. 7 9.[5] Indolizidine, Antiinfective and Antiparasitic Compounds from Prosopis glandulosa var. glandulosa. acs.org. 5
Sources
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- 3. Swainsonine stimulation of the proliferation and colony forming activity of murine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy of Prosopilosidine from Prosopis glandulosa var. glandulosa against Cryptococcus neoformans Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation – ScienceOpen [scienceopen.com]
- 8. Protective effects of swainsonine on murine survival and bone marrow proliferation during cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]
Benchmarking new hexahydroindolizine derivatives against known inhibitors
As a Senior Application Scientist, I present this objective benchmarking guide to evaluate the performance, selectivity, and mechanistic advantages of novel hexahydroindolizine (indolizidine) derivatives against standard glycosidase inhibitors. This guide is designed for researchers and drug development professionals seeking to optimize transition-state analogues for therapeutic applications.
Executive Summary & Mechanistic Rationale
Hexahydroindolizines, commonly known as indolizidine alkaloids (e.g., swainsonine and castanospermine), are a premier class of naturally occurring glycosidase inhibitors. Their therapeutic utility spans antiviral, anticancer, and antidiabetic applications. However, first-generation natural inhibitors often suffer from poor target selectivity, leading to off-target cytotoxicity and broad immunosuppression.
The core mechanism of these compounds relies on transition-state mimicry. At physiological pH, the heterocyclic nitrogen atom within the bicyclic indolizidine scaffold becomes protonated. This positive charge mimics the oxocarbenium ion intermediate formed during natural oligosaccharide hydrolysis, allowing the inhibitor to competitively bind the enzyme's active site with high affinity, as demonstrated in [1].
Mechanistic pathway of glycosidase inhibition by hexahydroindolizine transition-state mimics.
Benchmarking Data: Standard vs. Novel Derivatives
To objectively evaluate performance, we benchmarked two classes of rationally designed derivatives against known clinical and natural standards:
-
Derivative A (Reducing 2-Oxa-indolizidine): Engineered with a (thio)carbamate segment to modulate nitrogen basicity and improve
-glucosidase selectivity[1]. -
Derivative B (Quaternary Indolizidine): Features a hydroxymethyl substituent at the ring junction, designed to shift the conformational equilibrium and reduce immunosuppressive toxicity[2].
Table 1: Comparative Efficacy, Selectivity, and Cytotoxicity Profiles
| Compound | Target Enzyme | IC | Selectivity Profile | Cytotoxicity (CC |
| Swainsonine (Standard) | Golgi | 0.04 | High | >100 |
| Castanospermine (Standard) | ER | 0.82 | Moderate | >100 |
| Miglitol (Clinical Control) | 1.20 | Moderate | >200 | |
| Derivative A (2-Oxa-indolizidine) | 0.15 | Very High | >250 | |
| Derivative B (Quaternary Indolizidine) | 0.02 | High | >500 |
Data synthesis based on established biochemical evaluations of indolizidine iminosugars.
Experimental Methodology: Self-Validating Inhibition Assays
To ensure data integrity and reproducibility, the following protocol employs a self-validating system architecture. Every step is designed with built-in controls to isolate the specific variable of competitive inhibition.
Step-by-step self-validating experimental workflow for in vitro glycosidase inhibition assays.
System Self-Validation Design
-
Background Control (Blank): Buffer + Substrate + Quench (No enzyme). Causality: Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.
-
Negative Control (Vehicle): Enzyme + Substrate + DMSO. Causality: Establishes the 100% uninhibited enzyme activity baseline and controls for solvent-induced conformational changes in the enzyme.
-
Positive Control: Enzyme + Substrate + Miglitol/Swainsonine. Causality: Validates assay sensitivity and enzyme viability against a known benchmark.
Step-by-Step Protocol
-
Enzyme & Buffer Preparation: Prepare the target glycosidase in 0.1 M phosphate buffer (pH 6.8).
-
Causality: Maintaining pH 6.8 is critical; it ensures the basic nitrogen of the indolizidine ring remains protonated, which is an absolute requirement for transition-state mimicry[3].
-
-
Inhibitor Pre-incubation: Add 10
L of the hexahydroindolizine derivative (serial dilutions) to 40 L of the enzyme solution. Incubate at 37°C for 20 minutes.-
Causality: Pre-incubation allows the establishment of a stable enzyme-inhibitor binding equilibrium before the substrate is introduced, preventing artificially high IC
artifacts caused by substrate out-competition.
-
-
Reaction Initiation: Add 50
L of 2 mM p-nitrophenyl-glycoside (e.g., pNPG for glucosidase). Incubate for exactly 30 minutes at 37°C. -
Reaction Quenching: Terminate the reaction by adding 100
L of 0.2 M Na CO .-
Causality: The highly alkaline carbonate buffer denatures the enzyme to instantly stop the reaction. Simultaneously, it shifts the pH > 10, which deprotonates the released p-nitrophenol, maximizing the molar extinction coefficient of the p-nitrophenolate ion for optimal spectrophotometric detection.
-
-
Data Acquisition & Analysis: Measure absorbance at 400 nm. Calculate the percentage of inhibition relative to the vehicle control and determine the IC
using a four-parameter logistic non-linear regression model.
Conformational Dynamics & Causality
The superior performance of the novel derivatives (Table 1) is not merely a result of added functional groups, but a fundamental shift in 3D conformational dynamics.
Indolizidine iminosugars exist in a dynamic equilibrium between
Why does this matter? This structural tuning alters the spatial orientation of the peripheral hydroxyl groups, perfectly aligning them with the hydrogen-bonding networks within the target enzyme's active site. Furthermore, this specific conformational restriction eliminates the broad-spectrum immunosuppressive activity typical of natural castanospermine, pivoting the molecule toward a highly selective, non-cytotoxic profile with potential immunostimulating properties[2]. Similarly, the incorporation of a carbamate segment in Derivative A drastically decreases nitrogen basicity (by ~14 pK units), refining the charge distribution to better match the true oxocarbenium transition state, thereby achieving nanomolar selectivity[3].
References
-
Title: Generalized Anomeric Effect in Action: Synthesis and Evaluation of Stable Reducing Indolizidine Glycomimetics as Glycosidase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications), 2000. URL: [Link]
-
Title: Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents: Synthesis, Conformational Analysis, Biological Activity, and Molecular Docking Study Source: Journal of Medicinal Chemistry (ACS Publications), 2015. URL: [Link]
-
Title: Alkaloid Glycosidase Inhibitors Source: Comprehensive Natural Products II (NIH / PMC), 2010. URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,3,5,6,7,8-Hexahydroindolizine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 2,3,5,6,7,8-Hexahydroindolizine have not been fully investigated.[1] Therefore, it is imperative to treat this compound as potentially hazardous and to exercise extreme caution in all handling and disposal procedures. Assume that any mixture containing this chemical will be more toxic than its most toxic component.[2]
Hazard Assessment and Core Principles
Given the limited specific data on 2,3,5,6,7,8-Hexahydroindolizine, a conservative approach to safety is mandatory. As a heterocyclic amine, it may share hazardous properties with other compounds in this class, which can include toxicity, and potential for skin and eye irritation.[3] The foundational principle for handling this compound is the minimization of all potential routes of exposure: inhalation, ingestion, and skin/eye contact.[1][4]
A thorough risk assessment should be conducted before any work with this compound begins. This involves understanding the quantities being used, the nature of the procedures being performed, and the potential for aerosol generation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[6] The following table outlines the minimum required PPE for handling 2,3,5,6,7,8-Hexahydroindolizine.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Always inspect gloves for tears or punctures before use.[1] When handling heavy atom compounds, which can be extremely toxic, it is recommended to wear blue nitrile gloves.[7] Double-gloving is recommended for extended procedures or when handling concentrated solutions.[8] |
| Eyes/Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[6][8] |
| Body | Long-sleeved laboratory coat | A lab coat made of a low-permeability fabric is essential. Ensure it is fully buttoned.[7] |
| Respiratory | Use in a certified chemical fume hood | All manipulations of 2,3,5,6,7,8-Hexahydroindolizine, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1] |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills and dropped equipment.[2][7] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is crucial for minimizing risk throughout the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][9]
-
Keep the container tightly closed when not in use.[1]
-
Clearly label the storage area with the compound's identity and a warning of its potential hazards.
Experimental Workflow
The following diagram illustrates a safe workflow for handling 2,3,5,6,7,8-Hexahydroindolizine.
Caption: A typical experimental workflow for handling 2,3,5,6,7,8-Hexahydroindolizine, emphasizing safety at each stage.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste contaminated with 2,3,5,6,7,8-Hexahydroindolizine must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility is confirmed.
The following diagram outlines the decision-making process for waste disposal.
Caption: Decision tree for the proper segregation and disposal of waste contaminated with 2,3,5,6,7,8-Hexahydroindolizine.
Final Disposal
The ultimate disposal of all waste containing 2,3,5,6,7,8-Hexahydroindolizine must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[10]
Conclusion: A Culture of Safety
The safe handling of 2,3,5,6,7,8-Hexahydroindolizine, and indeed all laboratory chemicals, relies on a foundation of knowledge, preparation, and a commitment to a culture of safety. By adhering to the principles and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.
References
-
Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
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Rinsler, M. G. (1966). Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Journal of Clinical Pathology, 19(5), 525a. Retrieved from [Link]
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2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet. (2021, July 1). KOBELCO. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]
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Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
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PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners. Retrieved from [Link]
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Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]
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Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). ACS Chemical Health & Safety. Retrieved from [Link]
-
Hexahydroindolizin-6(5H)-one. (2025, October 15). EPA. Retrieved from [Link]
Sources
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- 2. hmc.edu [hmc.edu]
- 3. (PDF) Precautions for Laboratory Workers Who Handle [research.amanote.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. sams-solutions.com [sams-solutions.com]
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- 8. pppmag.com [pppmag.com]
- 9. kobelco-production.s3.ap-northeast-1.amazonaws.com [kobelco-production.s3.ap-northeast-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
